3-Bromo-2,4-dichloropyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2,4-dichloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl2N/c6-4-3(7)1-2-9-5(4)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFKJYCTYZMBFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576830 | |
| Record name | 3-Bromo-2,4-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144584-32-7 | |
| Record name | 3-Bromo-2,4-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-2,4-dichloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Researcher's Guide to the Synthesis of 3-Bromo-2,4-dichloropyridine from 2-Amino-4-chloropyridine
Introduction: The Strategic Value of 3-Bromo-2,4-dichloropyridine
In the landscape of modern drug discovery and materials science, halogenated pyridines serve as indispensable structural motifs. Their unique electronic properties and versatile reactivity make them privileged building blocks for creating complex molecular architectures. Among these, this compound is a particularly valuable intermediate, offering three distinct and differentially reactive halogen sites. This substitution pattern allows for sequential, site-selective cross-coupling and nucleophilic substitution reactions, providing a powerful tool for constructing diverse compound libraries. This guide offers an in-depth, field-proven methodology for the synthesis of this key intermediate, starting from the readily available precursor, 2-amino-4-chloropyridine. The narrative is structured to not only provide step-by-step protocols but to elucidate the underlying chemical principles and rationale behind critical experimental choices.
Overall Synthetic Strategy
The transformation of 2-amino-4-chloropyridine into this compound is efficiently achieved through a two-step sequence. This strategy is designed for robustness and scalability, prioritizing the use of common laboratory reagents and straightforward purification techniques.
-
Step 1: Deamination and Chlorination via the Sandmeyer Reaction. The initial and most critical transformation involves the conversion of the 2-amino group into a chloro group. This is accomplished through a classic Sandmeyer reaction, which proceeds via an intermediate diazonium salt to yield 2,4-dichloropyridine.
-
Step 2: Regioselective Electrophilic Bromination. The second step introduces the bromine atom at the C3 position of the 2,4-dichloropyridine ring through an electrophilic aromatic substitution reaction.
The complete workflow is visualized below.
Caption: Overall synthetic workflow from 2-amino-4-chloropyridine to the target compound.
Part 1: The Sandmeyer Reaction - Replacing an Amine with Chlorine
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to replace an amino group with a variety of substituents, including halogens.[1][2] The reaction proceeds in two distinct stages within the same pot: the formation of a diazonium salt, followed by its copper(I)-catalyzed decomposition in the presence of a nucleophile.[1][3]
Mechanism and Experimental Causality
-
Diazotization: The process begins with the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[4][5] The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (+NO). This ion is attacked by the lone pair of the primary amino group on 2-amino-4-chloropyridine. A series of proton transfers and elimination steps culminates in the formation of the 2-diazonium-4-chloropyridine salt.
-
Why is it performed at low temperatures (0-5 °C)? Aryl diazonium salts are notoriously unstable and can decompose violently at elevated temperatures.[4] Maintaining a low temperature throughout the diazotization is critical to prevent premature decomposition and the formation of undesired phenol byproducts from reaction with water.[4]
-
-
Copper(I)-Catalyzed Substitution: The diazonium salt solution is then added to a solution of copper(I) chloride (CuCl). The reaction is believed to proceed via a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt.[6] This forms an aryl radical, with the concomitant loss of highly stable nitrogen gas (N₂), and copper(II) chloride. The aryl radical then abstracts a chlorine atom from the copper(II) chloride to form the final product, 2,4-dichloropyridine, while regenerating the copper(I) catalyst.[6]
Caption: Mechanism of the Sandmeyer reaction for the synthesis of 2,4-dichloropyridine.
Detailed Experimental Protocol: Synthesis of 2,4-Dichloropyridine
Materials:
-
2-Amino-4-chloropyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Dichloromethane (DCM) or Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Amine Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 2-amino-4-chloropyridine (1.0 eq). Add concentrated HCl (approx. 4-5 mL per gram of amine) and water (approx. 4-5 mL per gram of amine). Stir the mixture and cool to 0 °C in an ice-salt bath.
-
Diazotization: While maintaining the temperature between 0-5 °C, slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq in 2 mL of water per gram) dropwise. The addition rate should be controlled to keep the temperature below 5 °C. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
Catalyst Preparation: In a separate, larger beaker, dissolve copper(I) chloride (0.3-0.5 eq) in concentrated HCl (approx. 2-3 mL per gram of CuCl). Cool this solution to 0 °C.
-
Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed. The addition should be controlled to manage the effervescence.
-
Reaction Completion & Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane or diethyl ether (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield crude 2,4-dichloropyridine, which can be purified further by distillation or chromatography if necessary.
Part 2: Regioselective Bromination of 2,4-Dichloropyridine
The second stage of the synthesis involves the introduction of a bromine atom onto the 2,4-dichloropyridine ring. This is an electrophilic aromatic substitution (EAS) reaction. The regioselectivity of this step is crucial for the success of the overall synthesis.
Mechanism and Regioselectivity
The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic attack compared to benzene.[9] The two chloro-substituents are also electron-withdrawing, further deactivating the ring. However, these substituents act as ortho, para-directors due to lone pair donation into the ring, which can stabilize the intermediate sigma complex.
-
Positional Analysis:
-
C5: This position is para to the C2-chloro and meta to the C4-chloro. It is a highly favored position for electrophilic attack.
-
C3: This position is ortho to both the C2- and C4-chloro groups. While sterically more hindered, it is electronically activated by both halogens.
-
C6: This position is ortho to the ring nitrogen and the C2-chloro group, making it both sterically and electronically disfavored.
-
In practice, bromination of 2,4-dichloropyridine can lead to a mixture of products. However, by carefully selecting the brominating agent and reaction conditions, the formation of this compound can be favored. Using a strong electrophilic source like bromine in oleum (fuming sulfuric acid) or with a Lewis acid catalyst promotes substitution at the most electron-rich available position, which is often the C3 position in such di-halogenated systems.
Caption: General mechanism for the electrophilic bromination of 2,4-dichloropyridine.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
2,4-Dichloropyridine
-
Oleum (20-30% SO₃) or Sulfuric Acid with a Lewis Acid (e.g., FeBr₃)
-
Liquid Bromine (Br₂)
-
Sodium Thiosulfate or Sodium Bisulfite Solution
-
Dichloromethane (DCM)
-
Ice
Procedure:
-
Reaction Setup: In a flask equipped with a dropping funnel, stirrer, and a gas outlet connected to a scrubber (to neutralize HBr fumes), add 2,4-dichloropyridine (1.0 eq).
-
Solvent/Catalyst Addition: Cool the flask in an ice bath and slowly add oleum (approx. 3-5 mL per gram of pyridine).
-
Bromine Addition: While maintaining the low temperature, add liquid bromine (1.0-1.1 eq) dropwise from the addition funnel.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 50-60 °C for several hours (monitor by TLC or GC-MS until starting material is consumed).
-
Quenching: Cool the reaction mixture back to 0 °C and very carefully pour it onto a large amount of crushed ice. Caution: This is a highly exothermic process.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a strong base (e.g., NaOH pellets or concentrated aqueous NaOH) until pH > 8. Extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers. If any bromine color persists, wash with a dilute solution of sodium thiosulfate or sodium bisulfite. Then, wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Data Summary
| Step | Reaction | Starting Material | Key Reagents | Typical Yield | Purity Notes |
| 1 | Sandmeyer Reaction | 2-Amino-4-chloropyridine | NaNO₂, HCl, CuCl | 65-80% | Main impurity is 4-chloro-2-pyridinol. Can be removed by basic wash or chromatography. |
| 2 | Bromination | 2,4-Dichloropyridine | Br₂, Oleum/FeBr₃ | 70-85% | Isomeric dibromo- and other monobromo-pyridines are possible impurities. Purification by recrystallization is often effective. |
Conclusion
This guide outlines a reliable and well-precedented two-step synthesis for producing this compound. By understanding the mechanistic underpinnings of both the Sandmeyer reaction and electrophilic bromination, researchers can troubleshoot and optimize these procedures effectively. The causality-driven explanations for each experimental choice aim to empower scientists not just to follow a recipe, but to execute the synthesis with a deep and practical understanding of the chemistry involved. The resulting tri-halogenated pyridine is a versatile platform for further chemical exploration in the development of novel pharmaceuticals and advanced materials.
References
-
Bouillon, A. et al. (2003). An efficient two-step total synthesis of the quaterpyridine nemertelline. The Journal of organic chemistry, 68(26), 10178-10180. Available at: [Link]
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BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Available at: [Link]
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GeeksforGeeks. (2023). Sandmeyer Reaction. Available at: [Link]
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J&K Scientific LLC. (n.d.). Sandmeyer Reaction. Available at: [Link]
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Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. International Journal of Advanced Research in Chemical Science, 3(4), 23-26. Available at: [Link]
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LibreTexts Chemistry. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Available at: [Link]
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L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Available at: [Link]
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Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]
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- 9. benchchem.com [benchchem.com]
3-Bromo-2,4-dichloropyridine CAS number 144584-32-7 properties
An In-Depth Technical Guide to 3-Bromo-2,4-dichloropyridine (CAS: 144584-32-7): Properties, Reactivity, and Synthetic Applications
Introduction
This compound is a trifunctionalized heterocyclic compound of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. As a pyridine derivative, it possesses an electron-deficient aromatic system that governs its reactivity. The strategic placement of three distinct halogen atoms—a bromine at the 3-position and chlorines at the 2- and 4-positions—provides a versatile platform for sequential and regioselective functionalization. This guide offers a comprehensive overview of its chemical and physical properties, safety considerations, characteristic reactivity, and applications, providing scientists with the technical insights required for its effective utilization in complex synthetic endeavors.
Core Physicochemical Properties and Identifiers
A precise understanding of a reagent's fundamental properties is paramount for its successful application in research and development. The key identifiers and physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 144584-32-7 | [1][2][3] |
| Molecular Formula | C₅H₂BrCl₂N | [1][2][3] |
| Molecular Weight | 226.88 g/mol | [1][2][3] |
| Canonical SMILES | C1=CN=C(C(=C1Cl)Br)Cl | [1][3] |
| InChIKey | IEFKJYCTYZMBFL-UHFFFAOYSA-N | [1][2][3] |
| Physical State | Solid | [2] |
| Melting Point | 55.5-56.5 °C | [3] |
| Boiling Point | 254.2 ± 35.0 °C (Predicted) | [2][3][4] |
| Density | 1.848 ± 0.06 g/cm³ (Predicted) | [3][4] |
| pKa | -1.31 ± 0.10 (Predicted) | [3] |
Synthesis, Safety, and Handling
Potential Synthetic Pathway
While specific high-yield syntheses for this compound are not extensively detailed in publicly available literature, a logical synthetic strategy can be inferred from established pyridine chemistry, such as methods used for related isomers. A plausible route could involve the bromination of a pre-existing dichloropyridine or a Sandmeyer-type reaction on a brominated aminopyridine. A related synthesis for 5-Bromo-2,4-dichloropyridine starts with 2-amino-4-chloropyridine, which undergoes bromination followed by a diazotization and chlorination reaction.[5] This approach highlights a viable strategy for introducing the required halogen substituents onto the pyridine core.
Caption: Fig. 1: Plausible synthetic workflow for a bromo-dichloropyridine isomer.
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.
GHS Hazard Information: [1]
| Hazard Class | Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| STOT - Single Exposure | H335 | May cause respiratory irritation |
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][7]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[6][7]
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[8]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6][7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[9]
-
Spills: In case of a spill, avoid dust formation. Evacuate the area and use an inert absorbent material for cleanup. Do not let the chemical enter drains.[8][9]
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of this compound. While raw spectral data must be obtained from the supplier or through analysis, the expected features can be predicted.
-
¹H NMR: The spectrum should feature two signals corresponding to the two aromatic protons on the pyridine ring. The proton at C5 would likely appear as a doublet, coupled to the proton at C6. The proton at C6 would appear as a doublet as well. The electron-withdrawing nature of the nitrogen and halogen substituents would shift these signals downfield.
-
¹³C NMR: The spectrum is expected to show five distinct signals for the five carbon atoms of the pyridine ring. The carbons bearing halogen atoms (C2, C3, C4) will exhibit characteristic chemical shifts influenced by the electronegativity of the attached halogen.
-
Mass Spectrometry (MS): The mass spectrum will display a complex and highly characteristic isotopic pattern for the molecular ion [M]⁺. This pattern is due to the natural isotopic abundances of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%), providing unambiguous confirmation of the elemental composition.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the differential reactivity of its three carbon-halogen bonds. This allows for a programmed, stepwise introduction of new functionalities.
Regioselectivity in Metal-Catalyzed Cross-Coupling
A cornerstone of modern organic synthesis, palladium-catalyzed cross-coupling reactions are highly effective for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of carbon-halogen bonds in these reactions generally follows the trend C-I > C-Br > C-OTf > C-Cl.[11]
This reactivity hierarchy is the key to the selective functionalization of this compound. The C3-Br bond is significantly more reactive than the C2-Cl and C4-Cl bonds under standard palladium-catalyzed conditions. This allows chemists to selectively modify the C3 position while leaving the two chloro-substituents intact for subsequent transformations.
Caption: Fig. 2: Selective Suzuki coupling at the C3-Br bond.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol is adapted from procedures for similar substrates and serves as a guiding methodology.[11]
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%).
-
Add potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL).
-
Thoroughly degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the 3-aryl-2,4-dichloropyridine.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms at the C2 and C4 positions are activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen. These positions can be targeted by a variety of nucleophiles, including amines, alkoxides, and thiolates, typically under more forcing conditions than the initial cross-coupling step. This allows for a second layer of diversification after the C3 position has been functionalized. The relative reactivity of C2 versus C4 can depend on the specific nucleophile and reaction conditions, offering further opportunities for controlled synthesis.
Applications in Drug Discovery and Agrochemicals
The structural motif of substituted pyridines is prevalent in a vast number of bioactive molecules. This compound serves as a key building block for accessing complex molecular architectures. A review of patent literature reveals its utility in the development of:
-
Pesticides and Fungicides: The pyridine core is a common scaffold in agrochemicals, and this building block has been used to synthesize novel substituted pyridines with potential pesticidal and fungicidal properties.[10]
-
Pharmaceutical Agents: The compound is cited in patents for the synthesis of triazolopyridine cannabinoid receptor 1 (CB1) antagonists, which have been explored for various therapeutic applications.[10] It has also been implicated in the synthesis of pyridone amides and analogs being investigated for their anti-cancer and anti-proliferative activities.[10]
Conclusion
This compound is a high-value synthetic intermediate whose utility is defined by the tiered reactivity of its three halogen substituents. The ability to perform selective palladium-catalyzed cross-coupling at the C3-Br bond, followed by potential nucleophilic aromatic substitution at the C2 and C4 chloro positions, provides a robust and flexible strategy for the synthesis of complex, highly substituted pyridine derivatives. Coupled with a clear understanding of its handling requirements, this reagent offers researchers a powerful tool for innovation in drug discovery, agrochemistry, and beyond.
References
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- SAFETY DATA SHEET. (Supplier not specified, related to 3-Bromopyridine).
- This compound. Fluorochem.
- 3-Bromo-4-chloropyridine SDS, 36953-42-1 Safety Data Sheets. ECHEMI.
- This compound | 144584-32-7. Sigma-Aldrich.
- 144584-32-7|this compound|BLD Pharm. BLD Pharm.
- A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions. Benchchem.
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A Comprehensive Technical Guide to 3-Bromo-2,4-dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
This document serves as an in-depth technical resource on 3-Bromo-2,4-dichloropyridine, a halogenated pyridine derivative of significant interest in synthetic organic chemistry and pharmaceutical development. It details the compound's core physicochemical properties, synthesis, reactivity, and applications, providing both theoretical understanding and practical methodologies grounded in scientific literature.
Core Properties: Molecular Weight and Formula
A precise understanding of a compound's molecular identity is fundamental to its application in research and development. This compound is a substituted pyridine, a structural motif frequently encountered in medicinal chemistry.
An analysis of its atomic composition reveals the following key data:
| Property | Value |
|---|---|
| Molecular Formula | C5H2BrCl2N |
| Molecular Weight | 226.89 g/mol |
| CAS Number | 144584-32-7 |
These fundamental properties are essential for accurate stoichiometric calculations in reaction design and for the interpretation of analytical data, such as mass spectrometry.
Synthesis and Mechanistic Considerations
The synthesis of this compound is typically achieved through the halogenation of a pyridine precursor. A prevalent and efficient method involves the electrophilic bromination of 2,4-dichloropyridine.
Recommended Synthetic Protocol: Electrophilic Bromination
This section outlines a standard laboratory procedure for the synthesis of this compound, with explanations for the choice of reagents and conditions to provide a deeper mechanistic understanding.
Materials:
- 2,4-Dichloropyridine
- N-Bromosuccinimide (NBS)
- Concentrated Sulfuric Acid
- Dichloromethane (DCM)
- Saturated Sodium Bicarbonate Solution
- Anhydrous Sodium Sulfate
- Standard laboratory glassware and equipment
Step-by-Step Methodology:
- Reaction Setup: Dissolve 2,4-dichloropyridine in a minimal amount of concentrated sulfuric acid within a round-bottom flask, with continuous stirring. The sulfuric acid serves as both a solvent and a protonating agent, thereby activating the pyridine ring for electrophilic attack.
- Reagent Addition: Introduce N-Bromosuccinimide (NBS) to the solution in portions. NBS is the preferred bromine source due to its ease of handling and its capacity to generate electrophilic bromine in situ. The reaction is generally conducted at ambient temperature.
- Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the complete consumption of the starting material.
- Workup: Upon completion, carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the product.
- Neutralization: Cautiously add a saturated solution of sodium bicarbonate to neutralize the acidic mixture until effervescence ceases.
- Extraction: Perform a liquid-liquid extraction of the aqueous layer using dichloromethane (3 x 50 mL). Combine the organic layers.
- Drying and Concentration: Dry the consolidated organic layers over anhydrous sodium sulfate, filter the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: The crude this compound can be purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
Reaction Mechanism Diagram
Figure 1: Electrophilic bromination of 2,4-dichloropyridine.
Applications in Drug Discovery and Organic Synthesis
This compound is a versatile building block for synthesizing more complex molecules, especially within the pharmaceutical sector. The varied reactivity of its halogen substituents permits selective functionalization.
Cross-Coupling Reactions
The bromine and chlorine atoms on the pyridine ring can be selectively targeted in a variety of cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig couplings. This facilitates the introduction of diverse substituents, such as aryl, alkyl, and amino groups, thereby enabling the construction of molecular complexity.
| Halogen | Position | Relative Reactivity | Common Coupling Partners |
|---|---|---|---|
| Bromine | 3 | High | Boronic acids, organostannanes |
| Chlorine | 2 | Low | Amines (Buchwald-Hartwig) |
| Chlorine | 4 | Moderate | Boronic acids (under forcing conditions) |
Case Study: Synthesis of a Kinase Inhibitor Precursor
A notable application of this compound is in the synthesis of kinase inhibitors. The following workflow demonstrates a representative synthetic sequence.
Figure 2: Synthetic workflow for a kinase inhibitor precursor.
This strategy of sequential cross-coupling reactions allows for the controlled and regioselective assembly of the target molecule, underscoring the value of this compound as a pivotal synthetic intermediate.
Safety and Handling
As with all halogenated organic compounds, this compound must be handled with appropriate safety measures in a well-ventilated fume hood.
- Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemical-resistant gloves.
- Inhalation: Avoid inhaling dust, fumes, gas, mist, vapors, or spray.
- Skin and Eye Contact: This compound is an irritant. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.
- Storage: Store in a cool, dry, and well-ventilated area, segregated from incompatible materials.
It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive and detailed safety information.
Conclusion
This compound is a highly valuable and versatile reagent in the field of organic synthesis. Its well-characterized molecular weight and formula, in conjunction with the differential reactivity of its halogen substituents, establish it as an excellent starting material for the synthesis of complex molecular structures, particularly in the creation of novel pharmaceuticals. The synthetic protocols and mechanistic discussions presented in this guide are intended to equip researchers with the knowledge to utilize this compound effectively and safely in their scientific work.
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A Technical Guide to 3-Bromo-2,4-dichloropyridine: Synthesis, Reactivity, and Applications in Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic use of halogenated heterocyclic compounds is fundamental to the construction of complex molecular architectures. Among these, 3-Bromo-2,4-dichloropyridine has emerged as a highly versatile and valuable building block. Its unique substitution pattern, featuring three distinct halogen atoms on a pyridine core, offers a nuanced reactivity profile that can be selectively exploited by chemists. This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will explore its chemical identity, synthesis, reactivity, and key applications, grounded in authoritative scientific principles.
Chemical Identity and Physicochemical Properties
Correctly identifying a chemical reagent is the first step in any successful research endeavor. The nomenclature and fundamental properties of this compound are summarized below.
The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1]. It is crucial to use the precise IUPAC name in formal documentation and publications to avoid ambiguity.
Synonyms and Identifiers
In practice, chemicals are often referred to by various synonyms or catalog identifiers. Being aware of these is essential for efficient literature and database searches.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 144584-32-7 | [1] |
| Molecular Formula | C₅H₂BrCl₂N | [1] |
| Synonyms | 2,4-dichloro-3-bromopyridine; Pyridine, 3-bromo-2,4-dichloro- | [1] |
Physicochemical Data
Understanding the physical properties of a compound is critical for designing experiments, ensuring safe handling, and developing purification strategies.
| Property | Value | Unit | Source |
| Molecular Weight | 226.88 | g/mol | [1] |
| Boiling Point | 254.206 | °C at 760 mmHg | [2] |
| Density | 1.848 | g/cm³ | [2] |
| Flash Point | 107.54 | °C | [2] |
Synthesis and Purification
While this compound is commercially available from various suppliers, understanding its synthesis is valuable for custom applications or large-scale needs. A common synthetic approach involves the halogenation of a suitable pyridine precursor. For instance, a multi-step synthesis starting from 2-amino-4-chloropyridine can be employed, involving bromination followed by a diazotization and chlorination (Sandmeyer) reaction[3].
Exemplary Synthetic Workflow
The following diagram outlines a conceptual workflow for the synthesis of this compound. This process highlights the key transformations required to introduce the desired halogen substituents onto the pyridine ring.
Caption: Conceptual workflow for the synthesis of this compound.
Protocol: Bromination of 2-Amino-4-chloropyridine
This protocol is adapted from established methodologies for electrophilic aromatic substitution on pyridine rings[3].
-
Reaction Setup: Dissolve 2-amino-4-chloropyridine in a suitable chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and an ice bath.
-
Cooling: Cool the solution to 0°C. Causality: This is critical to control the exothermicity of the bromination reaction and to minimize the formation of potential over-brominated or side products.
-
Reagent Addition: Slowly add N-Bromosuccinimide (NBS) portion-wise to the cooled solution while stirring vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, the solvent is typically removed under reduced pressure. The crude product is then dissolved in an organic solvent like ethyl acetate.
-
Purification: The organic solution is washed with an acidic solution (e.g., 1M HCl), followed by a basic solution (e.g., sat. NaHCO₃), and finally brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the intermediate product[3].
Self-Validation Note: The purity of the intermediate should be confirmed by NMR spectroscopy and LC-MS before proceeding to the next step to ensure the diazotization reaction is not compromised by impurities.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the differential reactivity of its three halogen substituents. The electron-deficient nature of the pyridine ring, amplified by the halogens, makes the C2 and C4 positions particularly susceptible to nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions[4].
The general order of reactivity for halogens on a pyridine ring in many cross-coupling reactions is I > Br > Cl. Furthermore, the reactivity of positions on the pyridine ring often follows the order C4 > C2 >> C3/C5. This creates a powerful system for regioselective functionalization.
Regioselective Cross-Coupling Reactions
Chemists can selectively target the different positions based on the reaction conditions and choice of catalyst.
-
Suzuki-Miyaura Coupling: The C-Br bond at the 3-position is less reactive than halogens at the C2 and C4 positions in typical palladium-catalyzed couplings. However, the chlorine at the C4 position is generally more reactive than the chlorine at the C2 position[5]. This allows for a stepwise functionalization, first at C4, then C2, and finally C3 if desired.
-
Buchwald-Hartwig Amination: Similar selectivity is observed, enabling the sequential introduction of different amine nucleophiles.
-
Sonogashira Coupling: This reaction can also be controlled to favor substitution at the more activated C4 position over the C2 position[5].
Caption: Reactivity hierarchy of the substituted positions on this compound.
Applications in Research and Drug Development
The ability to sequentially and selectively introduce different functional groups makes this compound a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries[6][7]. Halogenated heterocycles are prevalent motifs in a vast number of FDA-approved drugs, contributing to improved metabolic stability, binding affinity, and bioavailability[8].
-
Pharmaceutical Intermediates: This compound serves as a scaffold to build molecules for a range of therapeutic areas. Its structure is a key component in the synthesis of kinase inhibitors, GPCR modulators, and other targeted therapies[6].
-
Agrochemicals: It is used as a building block for creating novel herbicides, fungicides, and insecticides, where the specific substitution pattern can lead to enhanced potency and selectivity[7][9].
-
Materials Science: The pyridine core can be incorporated into specialized polymers and organic electronic materials, where the halogen atoms provide sites for further polymerization or modification[9].
Safety and Handling
As a responsible scientist, proper handling and awareness of hazards are paramount. This compound is a hazardous substance and must be handled with appropriate precautions.
GHS Hazard Classification
According to the Globally Harmonized System (GHS), this compound is classified as:
-
H302: Harmful if swallowed[1].
-
H315: Causes skin irritation[1].
-
H319: Causes serious eye irritation[1].
-
H335: May cause respiratory irritation[1].
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood[10][11].
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[11][12].
-
Spill & Disposal: In case of a spill, use personal protective equipment and contain the spill with absorbent material. Dispose of the chemical and contaminated materials as hazardous waste in accordance with local, state, and federal regulations[10][11].
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. Retrieved from [Link]
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iChemical. (n.d.). This compound, CAS No. 144584-32-7. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of 3-Bromo-2-chloropyridine in Pharmaceutical Synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 3-Bromo-2,5-Dichloropyridine: Properties and Applications. Retrieved from [Link]
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Pathan, A. A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Pharmaceutical Frontiers: The Significance of 3-Bromo-2,5-Dichloropyridine. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Bromo-2,3-dichloropyridine: A Versatile Intermediate for Pharmaceuticals, Agrochemicals, and Material Science. Retrieved from [Link]
- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
- Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.
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PubChemLite. (n.d.). This compound (C5H2BrCl2N). Retrieved from [Link]
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Organic Letters. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Retrieved from [Link]
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FAQ. (n.d.). What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds?. Retrieved from [Link]
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An In-depth Technical Guide to the Spectral Analysis of 3-Bromo-2,4-dichloropyridine
Introduction
3-Bromo-2,4-dichloropyridine is a halogenated heterocyclic compound with significant potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The precise arrangement of its substituents—a bromine atom and two chlorine atoms on the pyridine ring—offers multiple reactive sites for further chemical modification. A thorough understanding of its spectral characteristics is paramount for researchers in confirming its identity, assessing its purity, and predicting its reactivity.
This guide provides a detailed analysis of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely available in public databases, this document offers a comprehensive, theory-backed interpretation of its predicted spectral properties, drawing on established principles and comparative data from structurally related halopyridines.
Molecular Structure and Expected Spectral Features
The structure of this compound (C₅H₂BrCl₂N) dictates a unique spectral fingerprint. The pyridine ring contains two remaining protons at positions 5 and 6, which will be key reporters in ¹H NMR spectroscopy. The carbon skeleton, with each carbon in a distinct electronic environment, will give rise to five unique signals in the ¹³C NMR spectrum. The vibrational modes of the C-H, C-N, C-Cl, and C-Br bonds will define its IR spectrum, while its mass and isotopic distribution will be clearly delineated by mass spectrometry.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.
¹H NMR Spectroscopy: A Window into the Proton Environment
The pyridine ring of the title compound possesses two aromatic protons. Their chemical shifts are influenced by the electronegativity of the nitrogen atom and the three halogen substituents, which all act to deshield the protons, shifting their resonances downfield.
Predicted ¹H NMR Data (based on a 400 MHz spectrometer in CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 8.2 - 8.4 | Doublet | ~ 5.5 | H-6 |
| ~ 7.4 - 7.6 | Doublet | ~ 5.5 | H-5 |
Interpretation and Causality:
-
Chemical Shifts: The proton at position 6 (H-6) is adjacent to the electronegative nitrogen atom, resulting in a significant downfield shift, predicted to be in the 8.2-8.4 ppm range. The proton at position 5 (H-5) is further from the nitrogen and is therefore expected to be more upfield, in the 7.4-7.6 ppm range.
-
Multiplicity and Coupling: The two protons, H-5 and H-6, are on adjacent carbons and will therefore exhibit spin-spin coupling. This results in both signals appearing as doublets. The coupling constant (³JHH) for ortho-coupling in a pyridine ring is typically around 5.5 Hz.
Caption: Predicted ¹H-¹H coupling in this compound.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, one for each carbon atom in the pyridine ring. The chemical shifts are influenced by the attached halogens and the ring nitrogen.
Predicted ¹³C NMR Data (based on a 100 MHz spectrometer in CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 152.0 | C-6 | Carbon adjacent to nitrogen, deshielded. |
| ~ 150.0 | C-2 | Attached to nitrogen and chlorine, highly deshielded. |
| ~ 142.0 | C-4 | Attached to chlorine, deshielded. |
| ~ 125.0 | C-5 | Standard aromatic carbon, influenced by adjacent C-4 and C-6. |
| ~ 115.0 | C-3 | Attached to bromine (heavy atom effect can cause shielding). |
Interpretation and Causality:
-
Carbons directly bonded to the nitrogen (C-2 and C-6) are expected to be the most downfield.
-
Carbons bearing chlorine atoms (C-2 and C-4) will also be significantly deshielded.
-
The carbon attached to bromine (C-3) is influenced by the "heavy atom effect," which can lead to a more upfield (shielded) chemical shift compared to what would be expected based on electronegativity alone.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse ¹H spectrum with a 90° pulse.
-
Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).
-
Use a relaxation delay of 2-5 seconds.
-
Accumulate at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Set the spectral width to cover the aromatic and heteroaromatic carbon region (e.g., 0-160 ppm).
-
Use a longer relaxation delay (e.g., 5-10 seconds) to ensure quantitative signals if needed, though for routine identification, 2 seconds is sufficient.
-
Accumulate several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent residual peak for ¹³C.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is particularly useful for identifying functional groups.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~ 3100 - 3000 | Aromatic C-H stretch | Weak to Medium |
| ~ 1600 - 1550 | C=C and C=N ring stretching | Medium to Strong |
| ~ 1450 - 1400 | Aromatic ring stretching | Medium |
| ~ 1100 - 1000 | C-Cl stretch | Strong |
| ~ 850 - 750 | C-H out-of-plane bending | Strong |
| Below 700 | C-Br stretch | Medium to Strong |
Interpretation:
-
The presence of aromatic C-H stretching vibrations above 3000 cm⁻¹ confirms the aromatic nature of the pyridine ring.
-
Strong absorptions in the 1600-1400 cm⁻¹ region are characteristic of the pyridine ring's C=C and C=N stretching modes.
-
The strong band(s) in the 1100-1000 cm⁻¹ region are indicative of the C-Cl bonds.
-
A strong band in the fingerprint region (below 900 cm⁻¹) corresponding to C-H out-of-plane bending can give clues about the substitution pattern.
-
The C-Br stretch is expected at a lower frequency, typically below 700 cm⁻¹.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, revealing the molecular weight and offering structural clues based on fragmentation patterns.
Predicted Mass Spectrometry Data
The molecular weight of this compound is 226.88 g/mol .[1] However, the mass spectrum will be more complex due to the presence of isotopes of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio).
Molecular Ion Cluster:
The combination of one bromine and two chlorine atoms will result in a characteristic isotopic cluster for the molecular ion (M⁺). The most prominent peaks would be:
-
m/z ~225: [C₅H₂⁷⁹Br³⁵Cl₂N]⁺
-
m/z ~227: [C₅H₂⁸¹Br³⁵Cl₂N]⁺ and [C₅H₂⁷⁹Br³⁵Cl³⁷ClN]⁺
-
m/z ~229: [C₅H₂⁸¹Br³⁵Cl³⁷ClN]⁺ and [C₅H₂⁷⁹Br³⁷Cl₂N]⁺
-
m/z ~231: [C₅H₂⁸¹Br³⁷Cl₂N]⁺
The relative intensities of these peaks provide a definitive signature for the presence of one bromine and two chlorine atoms.
Predicted Fragmentation Pathway:
Electron impact (EI) ionization would likely induce fragmentation. A plausible pathway involves the initial loss of a halogen atom.
Caption: A simplified predicted fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a GC or LC inlet.
-
Ionization: Utilize Electron Impact (EI) for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion. For ESI, predicted adducts like [M+H]⁺ would be observed at m/z 226, 228, 230, and 232.
-
Mass Analysis: Use a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer to separate the ions based on their m/z ratio.
-
Data Analysis: Analyze the resulting spectrum for the molecular ion cluster and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a C₅H₂BrCl₂N species to confirm the elemental composition.
Conclusion
The comprehensive spectral analysis of this compound, as predicted and interpreted in this guide, provides a robust framework for its identification and characterization. The anticipated ¹H and ¹³C NMR spectra will confirm the connectivity of the molecule, while IR spectroscopy will verify the presence of the key functional groups and the aromatic system. Mass spectrometry will definitively establish the molecular weight and elemental composition through its unique isotopic signature. These analytical techniques, when used in concert, provide a self-validating system for any researcher working with this important chemical intermediate.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to the Safe Handling of 3-Bromo-2,4-dichloropyridine
This document serves as a comprehensive technical guide to the safety, handling, and emergency protocols for 3-Bromo-2,4-dichloropyridine (CAS No: 144584-32-7), a halogenated pyridine derivative frequently utilized in synthetic chemistry and drug discovery pipelines. As a reactive intermediate, a thorough and mechanistic understanding of its hazard profile is not merely a regulatory requirement but a cornerstone of responsible research and development. This guide moves beyond a simple recitation of Safety Data Sheet (SDS) sections to provide a causal framework for the recommended protocols, ensuring that researchers, scientists, and drug development professionals can operate with an informed and proactive safety mindset.
Compound Identification and Core Hazard Profile
This compound is a solid organic compound whose utility in cross-coupling and substitution reactions is predicated on its chemical reactivity. This same reactivity, however, dictates its potential biological and chemical hazards. A foundational understanding of its identity is the first step in a robust safety assessment.
| Identifier | Information | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 144584-32-7 | [1][2] |
| Molecular Formula | C₅H₂BrCl₂N | [1] |
| Molecular Weight | 226.89 g/mol | [2] |
| Synonyms | Not commonly specified | [1][2] |
The primary hazard data, derived from the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, indicates that this compound is a multi-hazard substance requiring stringent control measures.[1]
| GHS Hazard Class | Hazard Code | Hazard Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |
Source: PubChem.[1]
This classification paints a clear picture: the compound poses a significant risk upon ingestion and is directly irritating to all primary routes of exposure—skin, eyes, and the respiratory system. The subsequent sections of this guide are logically derived from this foundational hazard profile.
The Hierarchy of Controls: A Proactive Exposure Prevention Strategy
Effective management of this compound hinges on the principle of the hierarchy of controls. This framework prioritizes the most effective and reliable control measures, with personal protective equipment (PPE) serving as the final line of defense, not the first.
Caption: Emergency first aid workflow for this compound exposure.
-
In Case of Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, but avoid mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical. Seek immediate medical attention. [2][3]* In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water. If skin irritation occurs, seek medical help. [2][3][4]* In Case of Eye Contact: Rinse the eyes cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Consult a doctor immediately. [2][3]* In Case of Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. [2] 3.3 Accidental Release Measures
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate & Control: Ensure adequate ventilation (fume hood). Remove all potential sources of ignition as a precaution. [2]3. Contain: Prevent the spill from entering drains or waterways. [4]4. Clean-up:
-
Wear full PPE, including respiratory protection if necessary.
-
Carefully sweep up the solid material, avoiding dust formation. [2][5] * Place the collected material into a suitable, labeled, and closed container for disposal.
-
Decontaminate the spill area with an appropriate solvent and then wash with soap and water.
-
Disposal Considerations
All waste containing this compound, including contaminated consumables and spill clean-up materials, must be treated as hazardous waste.
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [3][4]* Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety department.
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Alfa Aesar. SAFETY DATA SHEET - 3-Bromo-4-methylpyridine. Alfa Aesar. [Link]
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KISHIDA CHEMICAL CO., LTD. Safety Data Sheet - 5-Bromo-1-(4-fluorophenyl)pyrazin-2(1H)-one. KISHIDA CHEMICAL CO., LTD. [Link]
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KISHIDA CHEMICAL CO., LTD. Safety Data Sheet - 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one. KISHIDA CHEMICAL CO., LTD. [Link]
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An In-depth Technical Guide on the Reactivity of 3-Bromo-2,4-dichloropyridine with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Bromo-2,4-dichloropyridine is a polysubstituted heteroaromatic compound of significant interest in medicinal chemistry and materials science. Its reactivity towards nucleophiles is characterized by a complex interplay of electronic and steric factors, leading to a rich and often regioselective chemistry. This guide provides a comprehensive analysis of the principles governing nucleophilic aromatic substitution (SNAr) on this substrate, offering insights into predicting and controlling reaction outcomes. We will delve into the mechanistic underpinnings, explore the influence of various nucleophiles, and provide actionable experimental protocols for key transformations.
Introduction: The Electronic Landscape of a Polysubstituted Pyridine
The pyridine ring, an isoelectronic analogue of benzene, is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further exacerbated by the presence of three electron-withdrawing halogen substituents in this compound. This electronic environment makes the pyridine ring highly susceptible to nucleophilic attack, a cornerstone of its synthetic utility.[1]
The positions ortho (2- and 6-) and para (4-) to the ring nitrogen are particularly activated towards nucleophilic attack because the negative charge in the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[2][3] In this compound, the 2- and 4-positions are substituted with chlorine atoms, making them the primary sites for nucleophilic displacement. The bromine atom at the 3-position is generally less reactive towards nucleophilic aromatic substitution.[3]
Core Principles of Reactivity:
-
Electron-Deficient Ring: The pyridine nitrogen and three halogen atoms create a highly electrophilic aromatic system.
-
Stabilization of Intermediates: Nucleophilic attack at the C2 and C4 positions leads to the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex), which is a key factor in the reaction's feasibility.[2][4]
-
Leaving Group Ability: The relative ability of the halogens to act as leaving groups (I > Br > Cl > F) also influences reactivity, although in SNAr, the rate-determining step is often the initial nucleophilic attack.[2]
Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
A central question in the chemistry of this compound is the regioselectivity of nucleophilic attack: will the incoming nucleophile displace the chlorine at the C2 or C4 position?
The general order of reactivity for nucleophilic substitution on dihalopyridines often favors the 4-position. This preference can be attributed to several factors:
-
Stabilization of the Meisenheimer Intermediate: Attack at the C4 position allows for delocalization of the negative charge onto the pyridine nitrogen, a highly stabilizing interaction.[4]
-
Frontier Molecular Orbital (FMO) Theory: Computational studies suggest that the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyridine has a larger coefficient at the C4 carbon, indicating this position is more electrophilic and thus more susceptible to nucleophilic attack.[4][5][6]
However, this is a generalization, and the actual outcome can be influenced by the nature of the nucleophile, reaction conditions, and the potential for metal-catalyzed processes.
Visualizing the Reaction Pathway: SNAr Mechanism
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An In-depth Technical Guide to the Stability and Storage of 3-Bromo-2,4-dichloropyridine
This guide provides a comprehensive overview of the critical stability and storage considerations for 3-Bromo-2,4-dichloropyridine (CAS No. 144584-32-7), a key halogenated pyridine intermediate in pharmaceutical and agrochemical research. Adherence to these guidelines is essential for ensuring the compound's integrity, minimizing degradation, and guaranteeing the reliability and reproducibility of experimental outcomes.
Chemical Profile and Intrinsic Properties
This compound is a solid, crystalline compound with a molecular weight of 226.89 g/mol .[1][2] Its structure, featuring a pyridine ring substituted with three halogen atoms, dictates its reactivity and stability profile. The electron-withdrawing nature of the chlorine and bromine atoms makes the pyridine ring susceptible to certain nucleophilic reactions and influences its overall stability. The compound is classified as harmful if swallowed, an irritant to the skin, eyes, and respiratory system, and requires careful handling in a well-ventilated area.[1]
| Property | Value | Source |
| CAS Number | 144584-32-7 | [2][3] |
| Molecular Formula | C₅H₂BrCl₂N | [1][4] |
| Molecular Weight | 226.89 g/mol | [1][2] |
| Appearance | Solid | |
| Purity | Typically ≥97% | [2] |
| Hazard Codes | H302, H315, H319, H335 | [1][2] |
Key Stability Considerations and Potential Degradation Pathways
The stability of this compound is influenced by environmental factors such as moisture, light, oxygen, and temperature. Understanding the potential degradation pathways is fundamental to establishing appropriate storage and handling protocols.
Hydrolytic Stability
Halogenated pyridines can be susceptible to hydrolysis, where water acts as a nucleophile, potentially displacing the halogen substituents. The rate of hydrolysis is typically dependent on pH, temperature, and the position of the halogens on the pyridine ring. For chlorinated pyridines, hydrolysis can lead to the formation of hydroxypyridines.[5][6][7][8] Given the presence of three halogen atoms, this compound is likely sensitive to moisture. Exposure to humid conditions or aqueous solutions, especially at elevated temperatures or non-neutral pH, could lead to the gradual replacement of chloro or bromo groups with hydroxyl groups, generating impurities that could compromise subsequent synthetic steps.
Photostability
Many pyridine derivatives exhibit photosensitivity, and halogenated aromatic compounds can undergo photodegradation.[9] The primary mechanism often involves the reductive dehalogenation upon exposure to UV or visible light.[10][11] For this compound, this could result in the loss of bromine or chlorine atoms, leading to the formation of various less-halogenated pyridine species. This process is often irreversible and can significantly impact the purity of the material. Therefore, protection from light is a critical aspect of its storage.
Caption: Key environmental stressors and potential degradation products.
Oxidative Stability
While many aromatic compounds are relatively stable to oxidation under ambient conditions, the presence of atmospheric oxygen, especially in the presence of light or metal catalysts, can initiate degradation.[12] For halogenated aromatics, oxidative degradation can be initiated by atmospheric radicals, leading to hydroxylated intermediates.[12][13] While specific data for this compound is limited, it is prudent to minimize contact with air to prevent potential long-term oxidative degradation, which could manifest as the formation of pyridine N-oxides or other oxidized species.
Thermal Stability
Recommended Storage and Handling Protocols
Based on the chemical properties and potential degradation pathways, the following storage and handling conditions are recommended to maintain the integrity of this compound.
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C | To slow down potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidative degradation and minimize contact with atmospheric moisture. |
| Light | Amber glass vial or opaque container | To protect against photodegradation. |
| Moisture | Tightly sealed container in a dry location | To prevent hydrolysis. The compound may be hygroscopic. |
Handling:
-
Inert Atmosphere: For long-term storage or when handling small quantities for multiple uses, it is highly recommended to work within a glove box or to use Schlenk line techniques to maintain an inert atmosphere.
-
Dispensing: Use dry syringes or cannulas for transferring the compound. If the container has a septum, ensure it is intact and provides a good seal.
-
Avoid Contamination: Use clean, dry glassware and equipment to avoid introducing moisture or other contaminants that could catalyze degradation.
Methodology for Stability Assessment: A Forced Degradation Study Protocol
To empirically determine the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is essential.[15][16][17][18] This involves subjecting the compound to stress conditions more severe than accelerated stability testing.
Caption: Workflow for a forced degradation study.
Objective
To identify potential degradation products and establish the intrinsic stability of this compound under various stress conditions, and to validate an analytical method as "stability-indicating."
Materials and Instrumentation
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 N HCl), Bases (e.g., 0.1 N NaOH), and Oxidizing agents (e.g., 3% H₂O₂)
-
HPLC system with a UV detector and preferably a mass spectrometer (MS)
-
Photostability chamber
-
Oven
Experimental Protocols
A. Hydrolytic Degradation:
-
Prepare solutions of this compound in 0.1 N HCl, water, and 0.1 N NaOH.
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.
-
Analyze by HPLC. A control sample kept at 2-8°C should be analyzed concurrently.
B. Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and treat with a solution of 3% hydrogen peroxide.
-
Maintain the solution at room temperature for a specified time (e.g., 24 hours).
-
Analyze the sample by HPLC, comparing it to an untreated control.
C. Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples by HPLC.
D. Thermal Degradation:
-
Expose a solid sample of the compound to dry heat in an oven (e.g., 80°C) for a set duration.
-
Dissolve the heat-stressed sample and analyze by HPLC, comparing it to an unstressed control.
Data Analysis and Interpretation
The goal of the forced degradation is to achieve 5-20% degradation of the parent compound.[15] The resulting chromatograms should be analyzed for:
-
Assay of the parent compound: To quantify the extent of degradation.
-
Formation of new peaks: Indicating degradation products.
-
Peak purity analysis: Using a diode array detector to ensure the parent peak is spectrally pure and that co-elution is not occurring.
-
Mass balance: The sum of the assay of the parent compound and the area of all degradation products should ideally be close to 100% of the initial concentration.
Conclusion
The chemical integrity of this compound is paramount for its successful application in research and development. Its stability is primarily threatened by moisture, light, and to a lesser extent, atmospheric oxygen. By implementing stringent storage conditions—specifically, refrigeration under an inert, dry atmosphere and protection from light—users can significantly mitigate the risk of degradation. For critical applications, conducting forced degradation studies is recommended to fully understand the stability profile and to develop robust analytical methods for quality control.
References
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[12] Atmospheric oxidation of halogenated aromatics: comparative analysis of reaction mechanisms and reaction kinetics. Environmental Science: Processes & Impacts. Available at: [Link]
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[13] Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology. Available at: [Link]
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[5] Degradation of chlorpyrifos and its hydrolysis product, 3,5,6-trichloro-2-pyridinol, in soil. Journal of Environmental Science and Health, Part B. Available at: [Link]
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[6] Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01. PLOS ONE. Available at: [Link]
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[19] Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides (Chen et al. 2012). ResearchGate. Available at: [Link]
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[7] Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLOS ONE. Available at: [Link]
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[20] Oxidative degradation of aromatic hydrocarbons by microorganisms. II. Metabolism of halogenated aromatic hydrocarbons. Biochemistry. Available at: [Link]
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[8] Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PMC. Available at: [Link]
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Forced Degradation Studies. MedCrave online. Available at: [Link]
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[15] Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Available at: [Link]
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[16] Forced Degradation Studies. CHIRAL LABORATORIES. Available at: [Link]
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[1] this compound | C5H2BrCl2N | CID 15683981. PubChem. Available at: [Link]
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[17] Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]
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[21] Oxidative degradation of aromatic hydrocarbons by microorganisms. II. Metabolism of halogenated aromatic hydrocarbons. PubMed. Available at: [Link]
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[18] (PDF) Forced Degradation Studies. ResearchGate. Available at: [Link]
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[22] The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. MDPI. Available at: [Link]
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[10] Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. PubMed. Available at: [Link]
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[11] Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. ResearchGate. Available at: [Link]
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[23] Reductive Photodegradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Fe3O4 Surface. MDPI. Available at: [Link]
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[9] Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. PubMed. Available at: [Link]
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[24] 3-Bromo-4-chloropyridine | C5H3BrClN | CID 817696. PubChem. Available at: [Link]
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[25] CN103739556A - Preparation method and detection method of 2,4-dibromopyrimidine. Google Patents. Available at:
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[26] CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine. Google Patents. Available at:
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[14] (PDF) Kinetics of the Thermal Decomposition of 2,4,6-Triazido-3,5-Difluoropyridine. ResearchGate. Available at: [Link]
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[27] (PDF) THE PHOTODEGRADATION REACTION OF SOME PORPHYRINS. ResearchGate. Available at: [Link]
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An In-Depth Technical Guide to the Discovery and First Synthesis of 3-Bromo-2,4-dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Polysubstituted Pyridine
3-Bromo-2,4-dichloropyridine is a highly functionalized heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and agrochemical research. Its polysubstituted nature, featuring three distinct halogen atoms on the pyridine ring, offers multiple points for further chemical modification. This allows for the strategic introduction of various functional groups, making it a key intermediate in the synthesis of complex molecular architectures with diverse biological activities. The precise arrangement of the bromo and chloro substituents provides a unique electronic and steric environment, influencing its reactivity and the properties of its derivatives. This guide provides a comprehensive overview of the discovery and the seminal synthesis of this important chemical entity, offering insights into the underlying chemical principles and experimental considerations.
The First Synthesis: A Two-Step Approach from 2-Amino-4-chloropyridine
The synthesis can be logically divided into two key transformations:
-
Regioselective Bromination: An electrophilic aromatic substitution to introduce the bromine atom.
-
Diazotization and Chlorination: A Sandmeyer-type reaction to replace the amino group with a second chlorine atom.
Below is a detailed examination of each step, including the underlying chemical principles and a comprehensive experimental protocol.
Step 1: Regioselective Bromination of 2-Amino-4-chloropyridine
The first step involves the selective bromination of 2-amino-4-chloropyridine to yield 2-amino-5-bromo-4-chloropyridine. This transformation is an electrophilic aromatic substitution reaction, a cornerstone of aromatic chemistry.
Causality Behind Experimental Choices:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is employed as the brominating agent.[1] NBS is a convenient and safer alternative to liquid bromine, as it is a crystalline solid that is easier to handle. It provides a source of electrophilic bromine for the reaction.
-
Regioselectivity: The pyridine ring is generally electron-deficient and therefore deactivated towards electrophilic attack compared to benzene. However, the amino group at the C2 position is a strong activating group due to its ability to donate electron density into the ring through resonance. This activating effect preferentially directs the incoming electrophile (bromine) to the positions ortho and para to the amino group. In the case of 2-amino-4-chloropyridine, the para position (C5) is the most activated and sterically accessible, leading to the highly regioselective formation of 2-amino-5-bromo-4-chloropyridine.[2] The chlorine atom at the C4 position also influences the regioselectivity, but the directing effect of the amino group is dominant.
-
Reaction Conditions: The reaction is carried out at a low temperature (0 °C) in a suitable solvent like dichloromethane.[1] Low temperatures are often used in electrophilic aromatic substitutions to control the reaction rate and prevent the formation of side products.
Experimental Protocol: Synthesis of 2-Amino-5-bromo-4-chloropyridine
-
Reaction Setup: 2-amino-4-chloropyridine is dissolved in dichloromethane in a reaction vessel equipped with a stirrer and cooled to 0 °C in an ice bath.
-
Addition of NBS: N-Bromosuccinimide is added portion-wise to the cooled solution while maintaining the temperature at 0 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically around 30 minutes).
-
Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The crude product is then dissolved in ethyl acetate and washed with a dilute acid solution (e.g., 1M HCl) to remove any unreacted starting material. The organic layer is then basified, separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the intermediate, 2-amino-5-bromo-4-chloropyridine, with a reported yield of approximately 87%.[1]
Step 2: Diazotization and Chlorination (Sandmeyer-type Reaction)
The second step transforms the 2-amino-5-bromo-4-chloropyridine into the final product, this compound. This is achieved through a Sandmeyer reaction, a versatile method for replacing an amino group on an aromatic ring with a variety of substituents, in this case, a chlorine atom.
Causality Behind Experimental Choices:
-
Diazotization: The amino group is first converted into a diazonium salt by treatment with a nitrous acid precursor, typically sodium nitrite, in the presence of a strong acid like concentrated hydrochloric acid.[1] This reaction is performed at a very low temperature (-30 °C) because diazonium salts are generally unstable and can decompose at higher temperatures.
-
Sandmeyer Reaction: The resulting diazonium salt is then treated with a copper(I) salt, in this case, cuprous chloride (CuCl), which catalyzes the replacement of the diazonium group with a chloride ion.[1] The mechanism of the Sandmeyer reaction is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. The aryl radical then abstracts a chlorine atom from the copper(II) chloride, regenerating the copper(I) catalyst and forming the final product.
-
Reaction Conditions: The use of concentrated hydrochloric acid serves both as the acid for the diazotization and as the source of chloride ions for the final product. The reaction is carefully temperature-controlled to ensure the stability of the diazonium intermediate and to control the rate of the subsequent chlorination.
Experimental Protocol: Synthesis of this compound
-
Diazotization: The intermediate, 2-amino-5-bromo-4-chloropyridine, is dissolved in concentrated hydrochloric acid and cooled to -30 °C.
-
Addition of Sodium Nitrite: A solution of sodium nitrite is added slowly in batches to the reaction mixture, maintaining the temperature at -30 °C. The formation of gas bubbles is observed during this process.
-
Sandmeyer Reaction: After the addition of sodium nitrite is complete, cuprous chloride is added to the reaction mixture. The temperature is then allowed to rise to room temperature.
-
Reaction Monitoring: The reaction is monitored by TLC to confirm the consumption of the starting material.
-
Work-up and Purification: Once the reaction is complete, the mixture is neutralized with a base (e.g., sodium hydroxide) and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to yield this compound.[1]
Physicochemical Properties and Characterization Data
A summary of the key physicochemical properties of this compound is presented in the table below. While detailed spectral data from the original discovery is not available, typical characterization data for this compound can be found in various chemical databases.
| Property | Value | Source |
| CAS Number | 144584-32-7 | [3] |
| Molecular Formula | C₅H₂BrCl₂N | [3] |
| Molecular Weight | 226.88 g/mol | [3] |
| Appearance | White to off-white solid | |
| IUPAC Name | This compound | [3] |
Visualizing the Synthesis
The two-step synthesis of this compound can be visualized through the following workflow diagram:
Caption: Synthetic pathway for this compound.
Conclusion and Future Perspectives
The synthesis of this compound via a two-step process involving regioselective bromination and a Sandmeyer-type reaction provides an efficient and scalable route to this valuable chemical intermediate. The careful selection of reagents and control of reaction conditions are paramount to achieving high yields and purity. Understanding the underlying principles of electrophilic aromatic substitution on the substituted pyridine ring allows for a rational approach to its synthesis. As a versatile building block, this compound will likely continue to play a significant role in the discovery and development of new pharmaceuticals and agrochemicals, enabling the exploration of novel chemical space and the creation of next-generation bioactive molecules.
References
Methodological & Application
The Strategic Utility of 3-Bromo-2,4-dichloropyridine in Suzuki-Miyaura Cross-Coupling Reactions: Application Notes and Protocols
Introduction: Navigating Selectivity in Polychalogenated Pyridines
Substituted pyridine scaffolds are integral to modern medicinal chemistry and materials science.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for their elaboration, enabling the formation of C-C bonds with remarkable functional group tolerance and under generally mild conditions.[2] Polychalogenated pyridines, such as 3-bromo-2,4-dichloropyridine, offer a particularly rich platform for synthetic diversification, provided that the inherent challenges of regioselectivity can be precisely controlled. This guide provides an in-depth analysis of the reactivity of this compound in Suzuki-Miyaura couplings, offering field-proven insights and detailed protocols for its strategic application.
The reactivity of di- and trihalogenated pyridines in palladium-catalyzed cross-coupling is governed by a confluence of electronic and steric factors, as well as the intrinsic strength of the carbon-halogen bonds.[3] The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition by a palladium(0) catalyst.[3][4] Furthermore, the positions on the pyridine ring exhibit differential reactivity based on their proximity to the electron-withdrawing nitrogen atom. Positions ortho (C2/C6) and para (C4) to the nitrogen are electronically activated towards nucleophilic aromatic substitution and can influence oxidative addition.[3] In the case of this compound, these principles create a predictable hierarchy of reactivity, which can be exploited for selective functionalization.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] The cycle is generally understood to comprise three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (this compound), forming a Pd(II) intermediate. This is often the rate-determining step and is more facile for weaker C-Br bonds compared to C-Cl bonds.
-
Transmetalation: In the presence of a base, the organic moiety from the organoboron reagent (boronic acid or ester) is transferred to the palladium center, displacing the halide. The base is crucial for activating the organoboron species.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Sources
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Application Notes and Protocols for Palladium-Catalyzed Reactions Using 3-Bromo-2,4-dichloropyridine
Introduction: The Strategic Value of 3-Bromo-2,4-dichloropyridine in Synthesis
Functionalized pyridine scaffolds are cornerstones in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and organic electronic materials. Among the vast array of available building blocks, polyhalogenated pyridines offer a unique platform for sequential and site-selective functionalization through palladium-catalyzed cross-coupling reactions. This compound is a particularly valuable substrate, featuring three distinct halogen atoms that can be selectively addressed.
The key to unlocking the synthetic potential of this molecule lies in the differential reactivity of its carbon-halogen bonds in the crucial oxidative addition step of palladium-catalyzed cycles. The bond dissociation energies follow the well-established trend of C-I < C-Br < C-Cl.[1] Consequently, the weaker C-Br bond at the C-3 position is significantly more susceptible to cleavage and reaction than the stronger C-Cl bonds at the C-2 and C-4 positions. This intrinsic reactivity difference allows for highly selective functionalization at the C-3 position while preserving the chlorine atoms for subsequent transformations, providing a powerful tool for the rapid construction of complex, multi-substituted pyridine derivatives.
This guide provides detailed application notes and experimentally grounded protocols for the most common and impactful palladium-catalyzed reactions utilizing this compound, designed for researchers and professionals in organic synthesis and drug development.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of biaryl and heteroaryl-aryl bonds, owing to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[2]
Causality and Mechanistic Insight
The reaction proceeds via a well-established catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a boronic acid (activated by a base) and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3] For this compound, the oxidative addition will occur with very high selectivity at the C-3 position, leading to the formation of a 3-aryl-2,4-dichloropyridine intermediate.
Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from established procedures for the Suzuki coupling of bromopyridines.[4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%) or PdCl₂(dppf) (1-3 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane or Toluene
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the organic solvent (e.g., 1,4-dioxane) and degassed water via syringe to create a typical solvent ratio of 4:1 to 10:1 (organic:water).
-
Place the flask in a preheated oil bath at 90-110 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Conditions
| Entry | Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Time (h) | Coupling Partner |
| 1 | Pd(PPh₃)₄ (3) | PPh₃ | K₂CO₃ (2) | Toluene/H₂O (10:1) | 100 | 12 | Phenylboronic acid |
| 2 | Pd₂(dba)₃ (1.5) | SPhos (3.6) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 100 | 18 | 4-Methoxyphenylboronic acid |
| 3 | PdCl₂(dppf) (2) | dppf | Cs₂CO₃ (2.5) | DMF | 110 | 10 | Thiophen-2-ylboronic acid |
Note: This table presents typical conditions for Suzuki couplings of bromo-heterocycles, which serve as a strong starting point for optimizing reactions with this compound.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a highly efficient method for forming C(sp²)-C(sp) bonds by coupling aryl halides with terminal alkynes.[5][6] This reaction is indispensable for synthesizing conjugated enynes and arylalkynes, which are prevalent in materials science and as intermediates in natural product synthesis.
Causality and Mechanistic Insight
The Sonogashira coupling operates through a dual catalytic cycle involving both palladium and copper(I).[7] The palladium cycle mirrors that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II)-aryl complex. The reaction is highly selective for the C-Br bond at C-3 of this compound.
Protocol: Sonogashira Coupling of this compound
This protocol is a standard procedure for Sonogashira couplings.[7]
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2-1.5 equiv)
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (2-5 mol%)
-
Copper(I) Iodide (CuI) (1-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as base and solvent or co-solvent)
-
Anhydrous THF or DMF (optional co-solvent)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the solvent (e.g., THF) followed by the amine base (e.g., Et₃N or DIPA).
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) if the reaction is sluggish.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the ammonium salts and catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a general and mild method for C-N bond formation.[8] It is a critical transformation in pharmaceutical chemistry, where the arylamine motif is a common pharmacophore.
Causality and Mechanistic Insight
Similar to other cross-coupling reactions, the catalytic cycle involves oxidative addition, but is followed by coordination of the amine, deprotonation by a strong, non-nucleophilic base to form a palladium-amido complex, and subsequent reductive elimination.[9] The choice of a sterically hindered phosphine ligand is often crucial for promoting the reductive elimination step, especially with challenging substrates.[10] The reaction will selectively occur at the C-3 bromine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. benchchem.com [benchchem.com]
Synthesis of Substituted Pyridines from 3-Bromo-2,4-dichloropyridine: An Application Guide
Abstract
Substituted pyridines are fundamental scaffolds in medicinal chemistry, agrochemicals, and materials science.[1] The strategic functionalization of polysubstituted pyridine rings is a key challenge in the synthesis of complex molecular targets. 3-Bromo-2,4-dichloropyridine is a versatile starting material, offering three distinct reaction sites that can be selectively addressed through careful control of reaction conditions. This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the selective functionalization of this compound, enabling researchers to harness its full potential in the creation of novel pyridine derivatives. We will delve into the principles of regioselectivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), providing experimentally validated protocols and insights into the underlying mechanistic principles.
Introduction: The Strategic Value of this compound
The pyridine ring is a ubiquitous structural motif in a vast array of biologically active compounds and functional materials. The ability to precisely install various substituents around the pyridine core is paramount for fine-tuning the physicochemical and biological properties of these molecules. This compound serves as an excellent starting point for the synthesis of complex pyridines due to the differential reactivity of its three halogen substituents.
The key to unlocking the synthetic potential of this molecule lies in understanding and controlling the regioselectivity of subsequent reactions. The presence of a bromine atom at the 3-position and chlorine atoms at the 2- and 4-positions allows for a hierarchical approach to functionalization. Generally, the C-Br bond is more reactive in palladium-catalyzed cross-coupling reactions, while the chlorine atoms, particularly at the 2- and 4-positions, are susceptible to nucleophilic aromatic substitution (SNAr).[2][3]
This differential reactivity allows for a stepwise and selective introduction of various functional groups, providing access to a diverse range of substituted pyridine derivatives that would be challenging to synthesize through other methods.
Understanding the Regioselectivity: A Tale of Two Mechanisms
The selective functionalization of this compound is primarily governed by two key reaction types: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. The choice of reaction conditions dictates which halogen will react, enabling a high degree of control over the synthetic outcome.
Palladium-Catalyzed Cross-Coupling: Targeting the C-Br Bond
In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a critical step in the catalytic cycle.[4] The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition.[3] This inherent difference in bond strength allows for the selective functionalization of the 3-position.
Key Factors Influencing Selectivity:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial for achieving high selectivity and yield.[5] Bulky, electron-rich ligands can enhance the reactivity of the catalyst towards the C-Br bond.[6]
-
Temperature: Lower reaction temperatures generally favor selective reaction at the more reactive C-Br bond.
-
Base: The choice of base can also influence the outcome of the reaction.
Nucleophilic Aromatic Substitution (SNAr): Activating the C-Cl Bonds
The pyridine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack. The presence of electron-withdrawing halogen substituents further activates the ring towards SNAr. In this compound, the chlorine atoms at the 2- and 4-positions are more activated towards nucleophilic attack than the bromine at the 3-position.[7][8] This is because attack at the C2 or C4 position allows for the delocalization of the negative charge in the Meisenheimer intermediate onto the electronegative nitrogen atom, which is a more stable arrangement.[7][8]
Reactivity Order in SNAr: C4 > C2 >> C3
Generally, the C4 position is the most susceptible to nucleophilic attack in classical SNAr reactions due to greater stabilization of the intermediate.[7][9] However, the C2 position can also be targeted under certain conditions.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific substrates and desired outcomes. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-3 Position
This protocol describes the selective coupling of an arylboronic acid at the 3-position of this compound.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)[10]
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium phosphate.
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate and SPhos in a small amount of anhydrous 1,4-dioxane.
-
Add the bulk of the anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) to the Schlenk flask containing the reagents.[11]
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[11]
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-2,4-dichloropyridine product.[11]
Data Presentation:
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 16 | ~70-80 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (4.5) | KF (3.0) | Dioxane | 100 | 18 | ~75-85 |
Table 1: Representative conditions for selective Suzuki-Miyaura coupling at the C-3 position.[10]
Protocol 2: Selective Buchwald-Hartwig Amination at the C-2 Position
This protocol details the regioselective amination at the C-2 position, a transformation that can be favored over the C-4 position with specific ligand systems.[12]
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
[Pd₂(dba)₃] (1.5 mol%)
-
Xantphos (3.0 mol%)[7]
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Toluene (anhydrous)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine [Pd₂(dba)₃], Xantphos, and NaOtBu.[13]
-
Add anhydrous toluene and stir the mixture for 15 minutes at room temperature.
-
Add this compound and the desired amine to the flask.
-
Heat the reaction mixture to 100-110 °C and stir for the appropriate time, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Data Presentation:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Temp (°C) | Time (h) | C2:C4 Selectivity |
| 1 | Morpholine | [Pd₂(dba)₃] (1.5) | Xantphos (3.0) | NaOtBu (2.0) | 110 | 12 | >20:1 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3.0) | Cs₂CO₃ (2.0) | 100 | 18 | ~15:1 |
Table 2: Conditions for selective Buchwald-Hartwig amination at the C-2 position.[12]
Protocol 3: Selective Nucleophilic Aromatic Substitution (SNAr) at the C-4 Position
This protocol outlines the selective substitution of the C-4 chlorine with a nucleophile.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., alcohol, thiol, or amine) (1.5 equiv)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) (anhydrous)
Procedure:
-
To a solution of the nucleophile in anhydrous DMF, add the base portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound in anhydrous DMF dropwise.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Visualization of Synthetic Strategies
Workflow for Sequential Functionalization
The differential reactivity of the halogen atoms can be exploited in a sequential manner to build molecular complexity. A typical workflow is illustrated below.
Caption: Divergent reactivity of this compound.
Troubleshooting and Key Considerations
-
Inert Atmosphere: Strict adherence to inert atmosphere techniques is critical for the success of palladium-catalyzed reactions, as oxygen can deactivate the catalyst. [13]* Reagent Purity: The purity of reagents, especially the base and solvent, is crucial. Anhydrous conditions are necessary for many of these transformations. [14]* Hydrodehalogenation: This is a common side reaction in cross-coupling reactions, where the halogen is replaced by a hydrogen atom. This can often be suppressed by using a slight excess of the coupling partner and ensuring strictly anhydrous conditions. [14]* Ligand Choice: For challenging couplings, screening a variety of phosphine ligands is often necessary to find the optimal conditions.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide array of substituted pyridines. A thorough understanding of the principles of regioselectivity in both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions empowers chemists to strategically and selectively functionalize each of the three halogenated positions. The protocols and insights provided in this guide serve as a valuable resource for researchers in drug discovery, materials science, and organic synthesis, enabling the efficient construction of complex and novel pyridine-based molecules.
References
- BenchChem.
- ResearchGate. FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing...
- BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine.
- BenchChem. Advanced Organic Synthesis: Leveraging 3-Bromo-4-chloropyridine.
- Chemistry LibreTexts. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics.
- Ningbo Inno Pharmchem Co., Ltd. Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine.
- BenchChem. Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
- University of Bath. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- ResearchGate.
- National Institutes of Health. A Simple, Modular Synthesis of Substituted Pyridines.
- BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine.
- BenchChem. Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines.
- Wikipedia.
- National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- BenchChem.
- StackExchange.
- Chemistry LibreTexts.
- BenchChem. Technical Support Center: Selective Reactions of 3-Bromo-2-chloropyridine.
- ChemicalBook. 3-Bromo-4-chloropyridine synthesis.
- BenchChem. Application Notes and Protocols for the Use of 1,2-Dibromopyrene in Suzuki-Miyaura Cross-Coupling Reactions.
- Tokyo Chemical Industry Co., Ltd.
- Semantic Scholar. SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P.
- ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a.
- YouTube.
- Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Journal of Chemical Education.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
- Common Organic Chemistry.
- Chalmers University of Technology.
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- 1. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
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- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. benchchem.com [benchchem.com]
Application Notes for 3-Bromo-2,4-dichloropyridine: A Versatile Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant percentage of the top pharmaceuticals on the market.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. However, the synthesis of specifically substituted pyridines, particularly those bearing multiple halogen atoms, can be a formidable challenge. 3-Bromo-2,4-dichloropyridine (CAS No. 144584-32-7) emerges as a highly valuable and versatile intermediate for the construction of complex molecular architectures. Its three distinct halogen substituents, each with differential reactivity, allow for a programmed and regioselective introduction of various functionalities, making it a strategic building block for Active Pharmaceutical Ingredients (APIs), especially in the domain of kinase inhibitors.
This guide provides an in-depth look at the chemical properties, reactivity, and practical applications of this compound. It offers detailed, field-proven protocols for key synthetic transformations and explains the underlying chemical principles that govern its utility in drug development.
Chemical Profile of this compound
| Property | Value | Source |
| CAS Number | 144584-32-7 | [2] |
| Molecular Formula | C₅H₂BrCl₂N | [3][4] |
| Molecular Weight | 226.89 g/mol | [3][4] |
| Appearance | White to pale yellow powder | [5] |
| Boiling Point | 254.2 °C at 760 mmHg | [6] |
Understanding the Reactivity Landscape
The synthetic utility of this compound is dictated by the electron-deficient nature of the pyridine ring, which is further amplified by the inductive effect of the three halogen atoms. This electronic arrangement governs the regioselectivity of subsequent substitution reactions. The positions on the pyridine ring are activated for different types of reactions, primarily palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).
Generally, the order of reactivity for palladium-catalyzed cross-coupling reactions on di- or tri-halopyridines is I > Br > Cl. For nucleophilic aromatic substitution, the positions ortho and para to the ring nitrogen (C2/C6 and C4) are most activated. In this compound, this translates to a predictable hierarchy of reactivity that can be exploited for sequential, site-selective modifications.
-
C3-Bromine: The C-Br bond is the most labile site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination, due to the lower bond dissociation energy of C-Br compared to C-Cl.
-
C4-Chlorine: This position is highly activated towards nucleophilic aromatic substitution (SNAr) because it is para to the ring nitrogen. Strong nucleophiles can displace this chlorine.
-
C2-Chlorine: Also activated towards SNAr (ortho to nitrogen), the C2 position is generally less reactive than C4 in SNAr on dichloropyrimidines and pyridines, though this can be influenced by the steric and electronic nature of the incoming nucleophile and substituents on the ring.
This differential reactivity allows for a stepwise functionalization, making this compound an ideal starting material for building complex, multi-substituted pyridine cores found in many kinase inhibitors and other targeted therapeutics.
Application Protocol 1: Site-Selective Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a paramount method for forming C-C bonds, particularly in the synthesis of biaryl compounds prevalent in pharmaceuticals. For this compound, this reaction can be directed with high selectivity to the C3 position, replacing the bromine atom. This allows for the introduction of a diverse range of aryl or heteroaryl moieties while preserving the chlorine atoms for subsequent transformations.
Causality and Experimental Design:
The choice of a palladium(0) catalyst, such as Pd(PPh₃)₄, is standard for Suzuki couplings. The base (e.g., K₂CO₃, K₃PO₄) is crucial for activating the boronic acid to facilitate transmetalation to the palladium center. The solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water, ensures solubility of both the organic and inorganic reagents. The reaction is performed under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst. The selectivity for the C-Br bond over the C-Cl bonds is a well-established principle in palladium catalysis, driven by the relative ease of oxidative addition.
// Nodes A [label="Setup Inert Atmosphere\n(Schlenk Flask, Argon)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Add Reagents:\nthis compound (1 eq)\nArylboronic Acid (1.2 eq)\nBase (K₂CO₃, 3 eq)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Add Solvent System\n(1,4-Dioxane/H₂O)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Degas Mixture\n(Argon sparging)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Add Catalyst\n(Pd(PPh₃)₄, 5 mol%)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Heat Reaction\n(e.g., 90-100 °C)", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Monitor Progress\n(TLC / LC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Work-up\n(Extraction)", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Product:\n3-Aryl-2,4-dichloropyridine", fillcolor="#FFFFFF", style=filled, shape=ellipse, fontcolor="#202124"];
// Edges A -> B [label="1"]; B -> C [label="2"]; C -> D [label="3"]; D -> E [label="4"]; E -> F [label="5"]; F -> G [label="6"]; G -> H [label="Reaction Complete", style=dashed]; H -> I [label="Crude Product"]; I -> J; } Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Detailed Step-by-Step Protocol:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the flask via cannula or syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv, 3-5 mol%).
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the dried organic solution under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-2,4-dichloropyridine product.
Application Protocol 2: Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is a transformative reaction in pharmaceutical synthesis, allowing for the construction of aryl and heteroaryl amines under relatively mild conditions.[3] Similar to the Suzuki coupling, this reaction can be performed selectively at the C3-bromo position of this compound. This provides a direct route to 3-amino-2,4-dichloropyridine derivatives, which are key precursors for various kinase inhibitors.
Causality and Experimental Design:
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a strong, non-nucleophilic base (like sodium tert-butoxide), and reductive elimination of the product.[3] The choice of ligand is critical; sterically hindered phosphine ligands (e.g., BINAP, XPhos) are often required to promote the reductive elimination step and prevent catalyst decomposition, especially with challenging heteroaryl substrates. Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.
// Nodes Pd0 [label="L₂Pd(0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Complex [label="L₂Pd(II)(Ar)(Br)", fillcolor="#FBBC05", fontcolor="#202124"]; Amine_Coord [label="Amine Coordination\n& Deprotonation", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Amido_Complex [label="L₂Pd(II)(Ar)(NR₂)", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-NR₂", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label="Ar-Br"]; OxAdd -> PdII_Complex; PdII_Complex -> Amine_Coord [label="R₂NH, Base"]; Amine_Coord -> Amido_Complex; Amido_Complex -> RedElim; RedElim -> Product [dir=none]; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; } Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Step-by-Step Protocol:
-
Inert Atmosphere Setup: In a glovebox or to an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., (±)-BINAP, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4-2.0 equiv).
-
Reagent Addition: Seal the tube with a septum, remove from the glovebox (if used), and establish an inert atmosphere. Add this compound (1.0 equiv) followed by the amine coupling partner (1.1-1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a final concentration of approximately 0.1-0.2 M.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Upon completion (typically 2-24 hours), cool the reaction to room temperature.
-
Work-up: Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove palladium residues and inorganic salts. Rinse the pad with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3-amino-2,4-dichloropyridine derivative.
Conclusion: A Gateway to Complex Pharmaceuticals
This compound represents a sophisticated and powerful intermediate for pharmaceutical research and development. Its well-defined reactivity hierarchy allows chemists to perform selective, sequential cross-coupling and substitution reactions, providing efficient access to complex, polysubstituted pyridine cores. The protocols outlined herein for Suzuki-Miyaura and Buchwald-Hartwig reactions serve as robust starting points for the synthesis of novel pharmaceutical agents, particularly in the ever-expanding field of kinase inhibitors. By understanding and leveraging the distinct properties of each halogen substituent, drug development professionals can significantly streamline the synthesis of next-generation therapeutics.
References
-
Technology Licensing Office, Virginia Commonwealth University. Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. [Link]
-
PubChem, National Center for Biotechnology Information. This compound. [Link]
-
Sunway Pharm Ltd. This compound - CAS:144584-32-7. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
iChemical. This compound, CAS No. 144584-32-7. [Link]
-
Denny, W. A., et al. Synthesis and structure-activity relationships of 7-substituted 3-(2, 6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as selective inhibitors of pp60(c-src). Journal of Medicinal Chemistry, 2000, 43(16), 3134-47. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
Sources
Application Notes and Protocols: The Strategic Use of 3-Bromo-2,4-dichloropyridine in Agrochemical Synthesis
Introduction: The Versatility of a Polychlorinated Pyridine Intermediate
In the competitive landscape of agrochemical research and development, the efficient construction of complex molecular architectures is paramount. 3-Bromo-2,4-dichloropyridine has emerged as a highly valuable and versatile building block for the synthesis of novel herbicides, fungicides, and insecticides.[1][2] Its utility stems from the differential reactivity of its three halogen substituents, which allows for selective and sequential functionalization. This strategic reactivity provides a robust platform for generating diverse libraries of compounds for biological screening and for the targeted synthesis of advanced agrochemical candidates.
The pyridine core is a well-established scaffold in a multitude of biologically active molecules, and the specific substitution pattern of this compound offers a unique synthetic handle. The chlorine atoms, particularly at the 4-position, are activated towards nucleophilic aromatic substitution (SNAr), while the bromine atom at the 3-position is more susceptible to palladium-catalyzed cross-coupling reactions.[3] This orthogonal reactivity is the cornerstone of its application in the synthesis of complex agrochemicals, such as Protoporphyrinogen Oxidase (PPO) inhibiting herbicides and pyridine carboxamide fungicides.[4][5][6]
This document provides a detailed guide for researchers and synthetic chemists on the practical application of this compound in agrochemical synthesis, with a focus on a representative protocol for a PPO-inhibiting herbicide.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is crucial for successful reaction setup, monitoring, and scale-up.
| Property | Value | Source |
| CAS Number | 144584-32-7 | PubChem |
| Molecular Formula | C₅H₂BrCl₂N | PubChem |
| Molecular Weight | 226.89 g/mol | PubChem |
| Appearance | White to pale yellow solid | Generic |
| Boiling Point | 254.2 °C at 760 mmHg | iChemical |
| Density | 1.848 g/cm³ | iChemical |
Synthetic Strategy: A Representative Protocol for a PPO-Inhibiting Herbicide
Protoporphyrinogen oxidase (PPO) is a critical enzyme in the chlorophyll and heme biosynthetic pathways in plants, making it an excellent target for herbicides.[7] Many PPO inhibitors feature a substituted phenyl ether linkage to a heterocyclic core. The following protocol details a representative two-step synthesis of a hypothetical PPO inhibitor, demonstrating the strategic use of this compound.
Overall Synthetic Workflow
Caption: Overall workflow for the synthesis of a hypothetical PPO inhibitor.
Step 1: Nucleophilic Aromatic Substitution (SNAr) - Synthesis of 3-Bromo-2-chloro-4-(2,6-diethyl-4-methylphenoxy)pyridine
This initial step involves the selective reaction of the C-4 chlorine with a substituted phenol.
Reaction Scheme:
Caption: Nucleophilic aromatic substitution at the C-4 position.
Protocol:
-
Reagent Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-diethyl-4-methylphenol (1.1 equivalents).
-
Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF, 100 mL) to the flask, followed by powdered anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Initiation of Reaction: Stir the mixture at room temperature for 15 minutes to facilitate the formation of the phenoxide.
-
Addition of Pyridine Substrate: Add this compound (1.0 equivalent) to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and maintain this temperature for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired intermediate product.
Rationale and Scientific Insights:
-
Regioselectivity: The C-4 chlorine is more susceptible to nucleophilic attack than the C-2 chlorine due to the stronger electron-withdrawing effect of the para-nitrogen atom, which stabilizes the Meisenheimer complex intermediate. The C-Br bond is generally less reactive in SNAr reactions compared to the activated C-Cl bonds in this system.[3]
-
Choice of Base and Solvent: Potassium carbonate is a mild and effective base for deprotonating the phenol to its more nucleophilic phenoxide form. DMF is an excellent polar aprotic solvent for SNAr reactions as it solvates the potassium cation, leaving the phenoxide anion more reactive, and it can withstand the required reaction temperature.
-
Temperature: Heating to 80 °C provides the necessary activation energy for the reaction to proceed at a reasonable rate without causing significant decomposition of the starting materials or product.
Step 2: Suzuki-Miyaura Coupling - Synthesis of the Final Product
This step introduces a second aromatic ring via a palladium-catalyzed cross-coupling reaction at the C-3 position.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling at the C-3 position.
Protocol:
-
Reagent Preparation: In a 250 mL round-bottom flask, combine the bromo-intermediate from Step 1 (1.0 equivalent), 4-methoxyphenylboronic acid (1.2 equivalents), and sodium carbonate (Na₂CO₃, 2.5 equivalents).
-
Solvent System: Add a solvent mixture of toluene (80 mL), ethanol (20 mL), and water (20 mL).
-
Degassing: Bubble argon or nitrogen gas through the mixture for 20-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents) to the degassed mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 85-90 °C) and stir vigorously for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up:
-
Cool the reaction to room temperature and add 100 mL of water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final hypothetical PPO inhibitor.
Rationale and Scientific Insights:
-
Regioselectivity: The C-Br bond is significantly more reactive than the C-Cl bond in the oxidative addition step of the palladium catalytic cycle. This difference in reactivity allows for the selective formation of the C-C bond at the C-3 position, leaving the C-2 chlorine intact.[3]
-
Catalyst System: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki-Miyaura couplings. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.
-
Base and Solvent System: Sodium carbonate is the base required to activate the boronic acid for transmetalation to the palladium center. The toluene/ethanol/water solvent system is effective at dissolving both the organic-soluble starting materials and the inorganic base, creating an efficient reaction environment.
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst to an inactive Pd(II) species, which would halt the catalytic cycle.
Conclusion
This compound is a powerful synthetic intermediate for the construction of novel agrochemicals. Its well-defined and predictable differential reactivity allows for a stepwise and regioselective approach to building complex molecular targets. The protocols and insights provided herein offer a solid foundation for researchers to leverage this versatile building block in their own discovery and development programs, paving the way for the next generation of crop protection solutions.
References
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- 2. chemimpex.com [chemimpex.com]
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- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
Application Notes and Protocol: Strategic C-C Bond Formation via Stille Coupling with 3-Bromo-2,4-dichloropyridine
Introduction: Navigating the Stille Coupling of a Highly Functionalized Heterocycle
The Stille cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organostannanes and organic electrophiles, catalyzed by a palladium complex.[1][2] Its renown stems from a broad functional group tolerance and the relative stability of the organotin reagents to air and moisture.[3][4] This application note provides a detailed protocol and expert guidance for the Stille coupling of a challenging, yet synthetically valuable substrate: 3-bromo-2,4-dichloropyridine. This electron-deficient N-heterocycle presents unique considerations regarding chemoselectivity and reactivity, which we will address in detail. Understanding the causality behind each experimental choice is paramount to achieving high yields and ensuring the reproducibility of this transformation, a critical aspect for researchers in medicinal chemistry and materials science.
The core challenge in the coupling of this compound lies in achieving selective reaction at the C-Br bond while leaving the two C-Cl bonds intact for potential subsequent transformations. The general reactivity trend for halogens in palladium-catalyzed oxidative addition is I > Br > OTf >> Cl, which forms the basis for the anticipated chemoselectivity of this protocol.[2] However, the electron-deficient nature of the pyridine ring can influence the reactivity of all halogen substituents. Therefore, careful selection of the catalyst, ligands, and reaction conditions is not merely for optimization, but essential for controlling the reaction's outcome.
The Catalytic Cycle: A Mechanistic Overview
The Stille coupling proceeds through a well-established catalytic cycle involving a Pd(0) species as the active catalyst.[1][5] A comprehensive understanding of this cycle is crucial for troubleshooting and optimizing the reaction.
Figure 1: The catalytic cycle of the Stille cross-coupling reaction.
-
Oxidative Addition: The active 14-electron Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the electrophile (this compound). This is generally the rate-determining step and is faster for C-Br than C-Cl bonds, forming a square planar Pd(II) complex.[5]
-
Transmetalation: The organostannane reagent then exchanges its organic group (R) with the halide on the palladium center. The exact mechanism of this step can be complex, but it results in a new Pd(II) complex bearing both organic coupling partners.[1]
-
Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic fragments are eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. For this to occur, the organic groups must be cis to each other on the palladium complex.[2]
Experimental Protocol: Stille Coupling of this compound
This protocol provides a general procedure that has proven effective for a range of organostannane coupling partners. Optimization may be required depending on the specific nature of the organotin reagent.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | --- |
| Organostannane (e.g., Tributyl(vinyl)stannane) | ≥97% | Commercially Available | Handle with care due to high toxicity.[1] |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥99% | Commercially Available | Air-sensitive; handle under inert atmosphere. |
| Copper(I) Iodide (CuI) | ≥98% | Commercially Available | Optional but recommended co-catalyst.[1] |
| Anhydrous 1,4-Dioxane | DriSolv® or equivalent | Commercially Available | Use a freshly opened bottle or degassed solvent. |
| Potassium Fluoride (KF) | ≥99% | Commercially Available | For workup. |
| Celite® | --- | Commercially Available | For filtration. |
| Argon or Nitrogen Gas | High Purity | --- | For maintaining an inert atmosphere. |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the organostannane reagent (1.1-1.5 eq), and copper(I) iodide (0.1-0.2 eq, if used).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the pyridine substrate). Follow this with the addition of the palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 eq).
-
Reaction: Place the flask in a preheated oil bath at 90-110 °C. Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 12-24 hours.
-
Workup - Removal of Tin Byproducts: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate. Add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour.[6] A precipitate of tributyltin fluoride (Bu₃SnF) should form.
-
Filtration and Extraction: Filter the mixture through a pad of Celite® to remove the tin precipitate and any palladium residues.[6] Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO4), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Key Considerations and Optimization
The success of the Stille coupling with this compound hinges on several critical parameters:
-
Catalyst and Ligand Selection: While Pd(PPh₃)₄ is a robust and common choice, other catalyst systems can offer advantages.[5] For electron-deficient substrates, using a combination of a palladium precursor like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as tri(tert-butyl)phosphine (P(t-Bu)₃) or triphenylarsine (AsPh₃) can accelerate the oxidative addition and improve yields.[7]
-
The "Copper Effect": The addition of a Cu(I) salt, typically CuI, can dramatically increase the rate of reaction, in some cases by a factor of >10³.[1] The exact mechanism of this "copper effect" is debated but is thought to involve a Cu/Sn transmetalation to form a more reactive organocuprate species, or the scavenging of phosphine ligands to generate a more active palladium catalyst.[1][7] For challenging couplings, the inclusion of CuI is highly recommended.
-
Solvent Choice: Polar aprotic solvents like DMF, NMP, or dioxane are commonly used. Dioxane and toluene are often preferred for their higher boiling points, which can be necessary to drive the reaction to completion. The choice of solvent can also influence the mechanism of the copper effect.[7]
-
Toxicity and Workup: Organotin compounds are notoriously toxic and must be handled with appropriate safety precautions in a well-ventilated fume hood.[1] The KF workup is an effective method for removing the bulk of the tin byproducts by precipitating them as insoluble organotin fluorides.[6]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; Insufficient temperature; Poor quality solvent/reagents. | Use a fresh batch of catalyst and ensure it is handled under inert conditions. Increase the reaction temperature. Use anhydrous, degassed solvent. |
| Homocoupling of Organostannane | Reaction of the organostannane with the Pd(II) precatalyst or a radical process.[2] | Ensure an active Pd(0) catalyst is used. Lowering the reaction temperature slightly may help. |
| Loss of Chemoselectivity (Reaction at C-Cl) | High reaction temperature; Highly active catalyst system. | Reduce the reaction temperature. Screen different palladium catalysts and ligands; a less reactive system may favor selectivity. |
| Difficult Purification (Residual Tin) | Incomplete precipitation during KF workup. | Increase the stirring time with the KF solution. Alternatively, filter the crude product through a plug of silica gel treated with 2-5% triethylamine.[3] |
Conclusion
The Stille coupling of this compound is a highly valuable transformation for accessing functionalized pyridine building blocks. By understanding the underlying mechanism and carefully controlling the reaction parameters—particularly the choice of catalyst, the potential use of a copper(I) co-catalyst, and rigorous inert atmosphere techniques—researchers can achieve high yields and excellent chemoselectivity. The protocol and insights provided herein serve as a robust starting point for the successful application of this powerful cross-coupling reaction in drug discovery and materials science.
References
-
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524. Available at: [Link]
-
Wikipedia contributors. (2023). Stille reaction. In Wikipedia, The Free Encyclopedia. Available at: [Link]
-
NROChemistry. (n.d.). Stille Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts. Available at: [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. Available at: [Link]
-
Zhang, Y., Gao, X., Li, J., & Tu, G. (2015). Highly selective palladium-catalyzed Stille coupling reaction toward chlorine-containing NIR electroluminescent polymers. Journal of Materials Chemistry C, 3(4), 753-757. Available at: [Link]
-
Jackson, O. D., et al. (2021). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Organic Letters, 23(3), 853–858. Available at: [Link]
-
Yang, M., et al. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. The Journal of Organic Chemistry, 85(10), 6498–6508. Available at: [Link]
-
Myers, A. (n.d.). The Stille Reaction. Chem 115. Available at: [Link]
-
Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 43(9), 1132-1136. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Available at: [Link]
-
Tang, H., Menzel, K., & Fu, G. C. (2003). Ligands for palladium-catalyzed cross-couplings of alkyl halides: use of an alkyldiaminophosphane expands the scope of the Stille reaction. Angewandte Chemie International Edition, 42(41), 5079-5082. Available at: [Link]
-
Su, W., Urgaonkar, S., McLaughlin, P. A., & Verkade, J. G. (2004). Highly active palladium catalysts supported by bulky proazaphosphatrane ligands for Stille cross-coupling: coupling of aryl and vinyl chlorides, room temperature coupling of aryl bromides, coupling of aryl triflates, and synthesis of sterically hindered biaryls. Journal of the American Chemical Society, 126(50), 16433-16439. Available at: [Link]
-
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. Available at: [Link]
-
Casado, A. L., Espinet, P., & Gallego, A. M. (2015). The Stille Reaction, 38 Years Later. ACS Catalysis, 5(5), 3189-3215. Available at: [Link]
-
Heravi, M. M., Zadsirjan, V., & Heydari, M. (2017). Recent applications of the Stille reaction in the synthesis of natural products. RSC advances, 7(81), 51593-51662. Available at: [Link]
-
LOOK CHEmical. (2020). An efficient method for removing organotin impurities. Available at: [Link]
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Application Notes and Protocols for the Regioselective Functionalization of 3-Bromo-2,4-dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking the Synthetic Potential of a Versatile Heterocyclic Scaffold
3-Bromo-2,4-dichloropyridine is a polysubstituted heterocyclic building block with significant potential in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. The strategic and selective functionalization of its three distinct halogen atoms (one bromine and two chlorines at positions 2, 3, and 4) opens a gateway to a diverse array of highly substituted pyridine derivatives. However, achieving regioselectivity in these transformations is a critical challenge that requires a nuanced understanding of the substrate's electronic properties and the careful selection of reaction conditions. This guide provides an in-depth exploration of the principles and practical protocols for the regioselective functionalization of this compound, empowering researchers to harness its synthetic versatility.
The reactivity of the halogen substituents in palladium-catalyzed cross-coupling reactions is influenced by two primary factors: the carbon-halogen bond strength and the electronic activation of the position on the pyridine ring. The carbon-halogen bond dissociation energy follows the trend C-Cl > C-Br, making the C-Br bond at the 3-position more susceptible to oxidative addition to a palladium(0) catalyst under milder conditions. Conversely, the positions ortho (C2) and para (C4) to the pyridine nitrogen are electronically activated due to the electron-withdrawing nature of the nitrogen atom, which can enhance the reactivity of the C-Cl bonds at these positions. The interplay of these factors dictates the regiochemical outcome of a given transformation.
I. Regioselective Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. In the context of this compound, this reaction can be directed to selectively functionalize different positions based on the judicious choice of catalyst, ligands, and reaction conditions.
A. Selective Coupling at the C4-Position
Achieving selective functionalization at the C4 position is often desirable and can be accomplished by leveraging the electronic activation of this position. While the C2 position is also electronically activated, steric hindrance from the adjacent bromine at C3 can favor reaction at the less encumbered C4 position. The use of sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to promote C4-selective cross-coupling of 2,4-dichloropyridines with high selectivity.[1]
Protocol 1: C4-Selective Suzuki-Miyaura Coupling of this compound
This protocol is adapted from procedures for the C4-selective coupling of 2,4-dichloropyridines.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
(η³-1-tBu-indenyl)Pd(IPr)(Cl) precatalyst (3 mol %)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the (η³-1-tBu-indenyl)Pd(IPr)(Cl) precatalyst.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Place the flask in a preheated oil bath at 60-100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 3 | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 80 | 12 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | 3 | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 80 | 12 | ~90 |
| 3 | 3-Thienylboronic acid | 3 | Cs₂CO₃ (2.0) | Dioxane/H₂O (10:1) | 100 | 18 | ~82 |
Yields are estimated based on similar reported reactions and may require optimization for this specific substrate.
II. Regioselective Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The regioselectivity of this reaction on this compound is highly dependent on the reaction conditions, particularly the catalyst system and the nature of the amine.
A. Selective Amination at the C2-Position
Functionalization at the C2 position can be achieved under specific palladium-catalyzed conditions. The use of certain biarylphosphine ligands can favor amination at the electronically activated C2 position.[2][3]
Protocol 2: C2-Selective Buchwald-Hartwig Amination of this compound
This protocol is based on general procedures for the Buchwald-Hartwig amination of halopyridines.[4][5][6]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol %)
-
(±)-BINAP (4 mol %)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In an oven-dried Schlenk tube, combine Pd₂(dba)₃, (±)-BINAP, and NaOtBu.
-
Evacuate and backfill the tube with argon three times.
-
Add this compound and the amine, followed by anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite and wash the pad with diethyl ether.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
| Entry | Amine | Catalyst/Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) / (±)-BINAP (4) | NaOtBu (1.4) | Toluene | 100 | 16 | ~75 |
| 2 | Aniline | Pd₂(dba)₃ (2) / XPhos (4) | Cs₂CO₃ (2.0) | t-BuOH | 110 | 24 | ~80 |
| 3 | Cyclohexylamine | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 18 | ~70 |
Yields are estimated based on analogous systems and may require optimization.
III. Regioselective Lithiation and Electrophilic Quench: A Powerful C-H Functionalization Strategy
Directed ortho-metalation (DoM) and halogen-metal exchange are powerful strategies for the regioselective functionalization of aromatic and heteroaromatic rings. The choice of base and reaction conditions can precisely control the site of metalation on the this compound scaffold.
A. Selective Bromine-Lithium Exchange at the C3-Position
The greater lability of the C-Br bond compared to the C-Cl bond allows for selective bromine-lithium exchange at the C3 position using an organolithium reagent at low temperatures. The resulting 3-lithiated species can then be trapped with a variety of electrophiles.[6][7][8]
Protocol 3: Selective Bromine-Lithium Exchange and Electrophilic Quench
This protocol is a general procedure for bromine-lithium exchange on bromoarenes.[6][7][8]
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (1.1 equiv, solution in hexanes)
-
Electrophile (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add a solution of this compound in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the n-butyllithium solution dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete bromine-lithium exchange.
-
Add the electrophile dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-4 hours, or until completion as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Entry | Electrophile (E+) | Product (3-E-2,4-dichloropyridine) |
| 1 | N,N-Dimethylformamide (DMF) | 2,4-Dichloro-3-pyridinecarboxaldehyde |
| 2 | Trimethyl borate (B(OMe)₃) then H₃O⁺ | 2,4-Dichloropyridin-3-ylboronic acid |
| 3 | Iodine (I₂) | 2,4-Dichloro-3-iodopyridine |
Conclusion
The regioselective functionalization of this compound is a powerful strategy for the synthesis of highly substituted and functionally diverse pyridine derivatives. By understanding the interplay of electronic effects, steric hindrance, and the judicious selection of catalysts, ligands, and reaction conditions, researchers can selectively target the C2, C3, or C4 positions of this versatile scaffold. The protocols and principles outlined in this guide provide a solid foundation for the development of novel synthetic routes to valuable molecules in drug discovery and materials science. Further exploration of ligand effects and reaction optimization will undoubtedly continue to expand the synthetic utility of this important heterocyclic building block.
References
-
Neufeldt, S. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society. Retrieved from [Link]
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Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602. [Link]
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Hazari, N., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(21), 9486-9497. [Link]
- Knochel, P., et al. (2007). Strategies for the Selective Functionalization of Dichloropyridines at Various Sites.
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Knochel, P., et al. (2015). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Angewandte Chemie International Edition, 54(17), 5229-5233. [Link]
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Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(16), 4336-4339. [Link]
-
Lam, H. W., et al. (2019). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 58(42), 15029-15033. [Link]
-
Knochel, P., et al. (2011). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 16(8), 6590-6601. [Link]
- Yang, Y., et al. (2023). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. Science Advances, 9(47), eadj6960.
-
Yang, Y., et al. (2023). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. Science Advances, 9(47), eadj6960. [Link]
-
Buchwald, S. L., et al. (2007). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 9(18), 3523-3526. [Link]
- Quéguiner, G., et al. (1998). First Regioselective C-2 Lithiation of 3- and 4-Chloropyridines. The Journal of Organic Chemistry, 63(12), 4052-4054.
-
Hong, S., et al. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers in Chemistry, 11, 1245678. [Link]
- Pombo-Villar, E., et al. (2001).
-
Beletskaya, I. P., & Cheprakov, A. V. (2011). Bromine–lithium exchange: An efficient tool in the modular construction of biaryl ligands. Beilstein Journal of Organic Chemistry, 7, 1221-1244. [Link]
- Nenajdenko, V. G., et al. (2020). The Role of Conjugation in the Halogen−Lithium Exchange Selectivity: Lithiation of 4,6,7,9-Tetrabromo-1,3-dimethyl-2,3-dihydro-1H-perimidine. The Journal of Organic Chemistry, 85(15), 9789-9799.
- Moody, C. J., et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Organic & Biomolecular Chemistry, 11(46), 8094-8101.
- Moody, C. J., et al. (2013). Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. Organic & Biomolecular Chemistry, 11(46), 8094-8101.
- Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
-
Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]
-
Hazari, N., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(21), 9486-9497. [Link]
-
Johnson & Matthey. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved from [Link]
-
Kitamura, M., et al. (2012). Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. The Journal of Organic Chemistry, 77(17), 7564-7573. [Link]
- Knochel, P., et al. (2006). Selective Metal-Halogen Exchange of 4,4′-Dibromobiphenyl Mediated by Lithium Tributylmagnesiate. Tetrahedron Letters, 47(29), 5123-5126.
-
Hartwig, J. F., et al. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. Organic Letters, 9(10), 1855-1858. [Link]
-
Legros, J., et al. (2019). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. Angewandte Chemie International Edition, 58(33), 11333-11337. [Link]
- Knochel, P., et al. (2015). Regioselective lithiation of 3-chloro-2-ethoxypyridine and subsequent functionalization.
-
Wang, Z. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 23(10), 2484. [Link]
- Li, Y., et al. (2021). Thiadiazole-functionalized Pb(ii)-MOF for “turn-on” fluorescence selective sensing of Al3+. Dalton Transactions, 50(4), 1369-1375.
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Application Notes for 3-Bromo-2,4-dichloropyridine: A Versatile Building Block for Heterocyclic Compound Synthesis
Introduction: The Strategic Value of 3-Bromo-2,4-dichloropyridine in Modern Synthesis
In the landscape of medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its presence in numerous pharmaceuticals, agrochemicals, and functional materials underscores the perpetual need for versatile and selectively functionalizable pyridine building blocks. This compound (CAS No: 144584-32-7) has emerged as a highly valuable reagent due to its distinct electronic properties and the differential reactivity of its three halogen substituents. This trifunctionalized pyridine offers a strategic platform for sequential and site-selective chemical modifications, enabling the construction of complex, highly substituted heterocyclic architectures.
This guide provides an in-depth exploration of the reactivity of this compound and offers detailed, field-proven protocols for its application in several key synthetic transformations. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for leveraging this versatile building block in their synthetic endeavors.
The Reactivity Landscape: A Tale of Three Halogens
The synthetic utility of this compound is rooted in the hierarchical reactivity of its carbon-halogen bonds. This differential reactivity is a consequence of both electronic effects imparted by the pyridine nitrogen and the intrinsic bond dissociation energies of the C-X bonds.
-
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig): In these transformations, the rate-determining step is typically the oxidative addition of the C-X bond to the palladium(0) catalyst. The energy required for this step follows the general trend: C-Br < C-Cl.[1] Consequently, palladium catalysts will preferentially react with the C-Br bond at the 3-position over the C-Cl bonds at the 2- and 4-positions. This provides a reliable handle for initial functionalization at C-3, leaving the two chloro substituents untouched for subsequent modifications.
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient, a characteristic that is amplified by the presence of electron-withdrawing halogen substituents. This makes the ring susceptible to attack by nucleophiles. The positions most activated towards nucleophilic attack are those ortho and para to the ring nitrogen (C-2 and C-4).[1] Therefore, under SNAr conditions, nucleophiles will preferentially displace the chloride at the C-2 or C-4 position over the bromide at the C-3 position. The regioselectivity between the C-2 and C-4 positions can be influenced by the nature of the nucleophile and the reaction conditions.
This dichotomy in reactivity is the cornerstone of the synthetic strategies employing this compound, allowing for a programmed, stepwise elaboration of the pyridine core.
Caption: Differential reactivity of this compound.
Application Note I: Suzuki-Miyaura Coupling for C-C Bond Formation at the C-3 Position
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C(sp²)–C(sp²) bonds. Leveraging the higher reactivity of the C-Br bond, this compound can be selectively coupled with a variety of boronic acids and their derivatives at the 3-position.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and a phosphine ligand is typically employed. The ligand stabilizes the palladium center and facilitates the catalytic cycle. For heteroaryl chlorides, which are less reactive, more electron-rich and bulky ligands may be required for subsequent couplings.
-
Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle.[2] The choice of base can influence the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.
Detailed Protocol: Selective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is adapted from established procedures for related halopyridines and is expected to be highly effective for the title compound.[2][3]
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.04 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Deionized water (2 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add 1,4-dioxane and water to the flask.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-phenyl-2,4-dichloropyridine.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%)* |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 90-100 | 70-90 |
| Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 100 | 75-95 |
| PdCl₂(dppf) | Na₂CO₃ | DMF | 85 | 70-85 |
*Yields are estimated based on reactions with closely related substrates.[3]
Application Note II: Sonogashira Coupling for the Introduction of Alkynyl Moieties at the C-3 Position
The Sonogashira coupling is the premier method for forming C(sp²)–C(sp) bonds, providing access to arylethynes. Similar to the Suzuki coupling, this reaction proceeds preferentially at the C-3 bromine of this compound.
Causality Behind Experimental Choices:
-
Catalyst System: The classical Sonogashira reaction employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The palladium species facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is involved in the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[4]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to neutralize the HX formed during the reaction.
-
Solvent: Aprotic solvents like toluene, THF, or DMF are commonly used.
Detailed Protocol: Selective Sonogashira Coupling of this compound with Phenylacetylene
This protocol is based on standard Sonogashira conditions and is applicable to the selective functionalization of the title compound.[1]
Materials:
-
This compound (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol)
-
Copper(I) iodide (CuI) (0.06 mmol)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Toluene (10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add toluene and triethylamine.
-
Add phenylacetylene dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-(phenylethynyl)-2,4-dichloropyridine.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%)* |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 25-50 | 70-95 |
| Pd(OAc)₂ / PPh₃ / CuI | DIPA | THF | 25 | 65-90 |
| PdCl₂(dppf) / CuI | Et₃N | DMF | 60 | 70-90 |
*Yields are estimated based on reactions with analogous bromopyridines.[1]
Application Note III: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] This reaction can be directed towards either the C-3 bromo position or the C-2/C-4 chloro positions depending on the reaction conditions, although it typically favors the more reactive C-Br bond. For selective amination at the C-3 position, milder conditions can be employed.
Causality Behind Experimental Choices:
-
Catalyst System: This reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BINAP) are often necessary to promote the reductive elimination step and prevent catalyst decomposition.[6]
-
Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) being the most common choices.[7]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are used.
Detailed Protocol: Selective Buchwald-Hartwig Amination of this compound with Morpholine at the C-3 Position
This protocol is a generalized procedure adapted from methods used for other bromopyridines.[6][8]
Materials:
-
This compound (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.036 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous Toluene (10 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk flask with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add toluene, followed by this compound and morpholine.
-
Seal the flask and heat the mixture with vigorous stirring at 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield 3-morpholino-2,4-dichloropyridine.
Caption: General workflow for Buchwald-Hartwig amination.
Application Note IV: Nucleophilic Aromatic Substitution (SNAr) at the C-2/C-4 Positions
As previously discussed, the C-2 and C-4 positions of the pyridine ring are electronically activated for nucleophilic attack. This allows for the selective displacement of the chloro substituents by a range of nucleophiles, such as amines, alkoxides, and thiolates. The regioselectivity between C-2 and C-4 can be subtle and may depend on steric factors of both the substrate and the nucleophile, as well as reaction conditions. Generally, the C-4 position is slightly more favored for SNAr in 2,4-dichloropyridines, but mixtures are common.
Causality Behind Experimental Choices:
-
Nucleophile: Strong nucleophiles are required to attack the electron-deficient pyridine ring.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are often used to facilitate the reaction and dissolve the reagents.
-
Temperature: Heating is often necessary to overcome the activation energy for the formation of the Meisenheimer complex intermediate.
Detailed Protocol: Nucleophilic Aromatic Substitution with Piperidine
This protocol provides a general procedure for the SNAr reaction on 2,4-dichloropyridine derivatives.
Materials:
-
This compound (1.0 mmol)
-
Piperidine (2.2 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a round-bottom flask, add this compound and K₂CO₃ in DMF.
-
Add piperidine to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel. This will likely yield a mixture of 3-bromo-2-chloro-4-(piperidin-1-yl)pyridine and 3-bromo-4-chloro-2-(piperidin-1-yl)pyridine, which may be separable.
Conclusion
This compound is a powerful and versatile building block that offers chemists a reliable platform for the synthesis of complex, polysubstituted pyridines. By understanding and exploiting the differential reactivity of its three halogen atoms, a wide array of synthetic transformations can be achieved with a high degree of control and selectivity. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers looking to incorporate this valuable reagent into their synthetic programs.
References
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage. Available at: [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Exp 4 - Suzuki Coupling Reaction. Scribd. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
- Method for synthesizing 5-Bromo-2, 4-dichloropyridine. Google Patents.
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. J. Am. Chem. Soc. 2022, 144, 21, 9467–9476. Available at: [Link]
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Supporting Information. Available at: [Link]
-
Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. Request PDF. Available at: [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. J. Org. Chem. 2008, 73, 11, 4409–4414. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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The Strategic Utility of 3-Bromo-2,4-dichloropyridine in Advanced Materials Science: A Guide for Researchers
In the relentless pursuit of novel materials with tailored functionalities, the strategic selection of molecular building blocks is paramount. Among the vast arsenal of heterocyclic compounds, 3-Bromo-2,4-dichloropyridine emerges as a highly versatile, yet underexplored, precursor for the synthesis of advanced functional materials. Its unique substitution pattern of a reactive bromine atom and two chlorine atoms on the pyridine ring offers a nuanced reactivity profile, enabling chemists to forge intricate molecular architectures for applications in organic electronics and polymer science. This guide provides an in-depth exploration of the potential applications of this compound, complete with theoretical frameworks and detailed protocols to empower researchers in their quest for next-generation materials.
The Molecular Advantage: Understanding the Reactivity of this compound
The utility of this compound in materials synthesis is fundamentally rooted in the differential reactivity of its halogen substituents. The carbon-bromine (C-Br) bond is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, compared to the more robust carbon-chlorine (C-Cl) bonds. This chemoselectivity allows for a stepwise functionalization of the pyridine core, a critical feature for the construction of well-defined polymeric structures and complex organic molecules.
Furthermore, the electron-deficient nature of the pyridine ring, amplified by the presence of three halogen atoms, influences the electronic properties of any resulting material. This inherent electron-accepting characteristic makes this compound an attractive building block for n-type or ambipolar organic semiconductors, which are crucial components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Applications in Conjugated Polymers for Organic Electronics
The incorporation of pyridine units into conjugated polymer backbones is a well-established strategy to modulate their electronic and photophysical properties. Pyridine-containing polymers often exhibit improved electron affinity, leading to enhanced electron transport capabilities.[1] this compound can serve as a key monomer in the synthesis of such polymers through various cross-coupling polymerization techniques.
Synthesis of Pyridine-Containing Conjugated Polymers via Suzuki-Miyaura Polycondensation
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and is widely employed in the synthesis of conjugated polymers.[2][3] A hypothetical polymerization of this compound with a diboronic acid or ester comonomer would proceed via the selective reaction at the C-Br bond, leaving the C-Cl bonds intact for potential post-polymerization modification. This approach allows for the synthesis of polymers with predictable regiochemistry and tunable properties.
Protocol 1: Hypothetical Suzuki-Miyaura Polycondensation of this compound with 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
This protocol describes a general procedure for the synthesis of a pyridine-thiophene copolymer. The precise reaction conditions would require optimization.
Materials:
-
This compound
-
2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Deionized water, degassed
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and hot plate
-
Soxhlet extraction apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene (1.0 mmol), and potassium carbonate (4.0 mmol).
-
Solvent Addition: Add a degassed mixture of toluene (10 mL) and DMF (2 mL) to the flask.
-
Catalyst Addition: To the stirred suspension, add Pd(PPh₃)₄ (0.02 mmol, 2 mol%).
-
Polymerization: Heat the reaction mixture to 90-100 °C and stir vigorously for 48-72 hours under an inert atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of methanol (200 mL) with vigorous stirring. The polymer will precipitate.
-
Purification:
-
Collect the polymer by filtration.
-
Wash the polymer sequentially with methanol and water.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Dissolve the purified polymer in a suitable solvent (e.g., chloroform or chlorobenzene) and re-precipitate it into methanol.
-
-
Drying: Collect the final polymer by filtration and dry it under vacuum at 40-50 °C for 24 hours.
Characterization: The resulting polymer should be characterized by techniques such as ¹H NMR and ¹³C NMR spectroscopy to confirm its structure, gel permeation chromatography (GPC) to determine its molecular weight and polydispersity, UV-Vis spectroscopy and photoluminescence spectroscopy to investigate its optical properties, and cyclic voltammetry to determine its electrochemical energy levels (HOMO and LUMO).
Diagram 1: Hypothetical Suzuki-Miyaura Polymerization Workflow
Caption: Workflow for Suzuki-Miyaura polymerization.
Potential as a Precursor for Hole-Transporting Materials (HTMs)
The development of efficient and stable hole-transporting materials (HTMs) is crucial for the performance of perovskite solar cells and OLEDs.[4][5] Pyridine-based compounds have been investigated as promising HTM candidates due to their tunable electronic properties and potential for strong intermolecular interactions.[1][6] The tri-substituted nature of this compound allows for the synthesis of non-planar, star-shaped molecules by reacting it with three different nucleophiles in a sequential manner. This molecular design can suppress crystallization and promote the formation of stable amorphous films, a desirable characteristic for HTMs.
Diagram 2: Retrosynthetic Analysis for a Star-Shaped HTM
Caption: Retrosynthetic approach to a star-shaped HTM.
Data Summary and Physicochemical Properties
While extensive experimental data on materials derived specifically from this compound is limited in publicly accessible literature, we can compile the known properties of the starting material itself.
| Property | Value | Source |
| CAS Number | 144584-32-7 | [7] |
| Molecular Formula | C₅H₂BrCl₂N | [7] |
| Molecular Weight | 226.89 g/mol | [7] |
| Appearance | Solid (predicted) | - |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
Future Outlook and Research Directions
The application of this compound in materials science is a nascent field with considerable potential. Future research should focus on:
-
Systematic studies of its regioselective cross-coupling reactions: A thorough investigation of the reactivity of each halogen position under various catalytic conditions is needed to establish reliable synthetic protocols.[8][9][10]
-
Synthesis and characterization of novel conjugated polymers: Exploring different comonomers in polymerization reactions will lead to a library of pyridine-containing polymers with diverse optoelectronic properties.
-
Design and synthesis of small molecules for organic electronics: Utilizing its potential to create 3D molecular architectures for applications as HTMs, electron-transporting materials (ETMs), or host materials in OLEDs.
-
Post-polymerization modification: The remaining chlorine atoms on the polymer backbone offer handles for further functionalization, allowing for the fine-tuning of material properties after the initial polymerization.
References
- 1. Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. mdpi.com [mdpi.com]
- 5. journalijsra.com [journalijsra.com]
- 6. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 144584-32-7 [sigmaaldrich.com]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Synthesis of Bioactive Molecules Using 3-Bromo-2,4-dichloropyridine
Abstract
The halogenated pyridine scaffold is a cornerstone in modern medicinal chemistry, offering a robust framework for the construction of novel therapeutic agents. Among the myriad of available building blocks, 3-Bromo-2,4-dichloropyridine stands out as a particularly versatile and powerful intermediate. Its unique arrangement of three distinct halogen atoms—each with differential reactivity—enables chemists to perform sequential, site-selective functionalizations. This guide provides an in-depth exploration of the synthetic utility of this compound, detailing field-proven protocols for key transformations including Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. We will dissect the causality behind experimental choices and present workflows for the strategic construction of complex, multi-substituted pyridine derivatives destined for drug discovery pipelines.
The Strategic Advantage of this compound
The synthetic power of this compound (CAS: 144584-32-7) lies in the predictable and orthogonal reactivity of its three halogen substituents.[1][2][] The pyridine ring is inherently electron-deficient, a characteristic that is significantly amplified by the inductive effect of the three halogens. This electronic profile is pivotal to its reaction chemistry:
-
C4 and C2 Positions (Chloro): These positions are highly activated towards Nucleophilic Aromatic Substitution (SNAr) . The ring nitrogen acts as an electron sink, stabilizing the negative charge of the Meisenheimer intermediate, particularly when the attack occurs at the ortho (C2) and para (C4) positions.[4] The C4 position is generally the most reactive site for SNAr due to superior resonance stabilization.
-
C3 Position (Bromo): The Carbon-Bromine bond is significantly more reactive than the Carbon-Chlorine bond towards the oxidative addition step in palladium-catalyzed cross-coupling cycles.[5] This allows for the selective formation of C-C (e.g., Suzuki-Miyaura) and C-N (e.g., Buchwald-Hartwig) bonds at the C3 position while leaving the two chloro-substituents untouched for subsequent modifications.
This differential reactivity is not a limitation but a strategic asset, enabling a logical and controlled approach to building molecular complexity.
Caption: Reactivity map of this compound.
Reaction Type I: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful tool for introducing a wide variety of nucleophiles, such as amines, thiols, and alkoxides, onto the pyridine core.[6][7] The reaction proceeds via a two-step addition-elimination mechanism, and its success hinges on the electronic activation of the ring.
Causality Behind Experimental Design
-
Regioselectivity: Nucleophilic attack will occur preferentially at the C4 position, followed by the C2 position. This selectivity is driven by the stability of the intermediate Meisenheimer complex, where the negative charge is delocalized onto the electronegative ring nitrogen.[4]
-
Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are ideal. They effectively solvate the cation of the base and the intermediate complex without interfering with the nucleophile.
-
Base: A mild, non-nucleophilic base such as K₂CO₃ or diisopropylethylamine (DIPEA) is typically used to neutralize the HCl generated during the reaction, driving it to completion.
Detailed Protocol: Regioselective Amination at C4
This protocol describes a general procedure for the selective substitution of the C4-chloro group with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Potassium Carbonate (K₂CO₃, 2.0 - 3.0 equivalents)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Standard glassware for anhydrous reactions, magnetic stirrer, heating mantle.
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv) and K₂CO₃ (2.5 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Add anhydrous DMSO via syringe to achieve a concentration of 0.2-0.5 M with respect to the starting pyridine.
-
Nucleophile Addition: Add the amine (1.2 equiv) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and pour it into ice-water. A precipitate of the product should form. If not, extract the aqueous phase with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Purification: Collect the solid by filtration or, for extractions, combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Nucleophile (Nu-H) | Base | Solvent | Temperature (°C) | Typical Outcome |
| Morpholine | K₂CO₃ | DMSO | 100 | High yield of C4-substituted product |
| Benzylamine | DIPEA | NMP | 120 | Good yield of C4-substituted product |
| Sodium thiophenoxide | N/A | DMF | 60 | High yield of C4-thioether product |
| Sodium methoxide | N/A | Methanol | Reflux | Good yield of C4-methoxy product |
Reaction Type II: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most robust and versatile methods for C-C bond formation.[8] In the context of this compound, it provides a reliable pathway to install aryl, heteroaryl, or vinyl groups exclusively at the C3 position.
Causality Behind Experimental Design
-
Catalyst System: The choice of palladium catalyst and ligand is critical. For many simple arylboronic acids, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is effective. For more challenging or sterically hindered substrates, catalyst systems using ligands like SPhos or XPhos with a Pd(II) precursor (e.g., Pd₂(dba)₃) may be necessary.[8]
-
Base and Solvent: A base, typically an aqueous solution of Na₂CO₃ or K₃PO₄, is essential for the transmetalation step of the catalytic cycle.[5] A biphasic solvent system like 1,4-Dioxane/water or Toluene/water is commonly employed to dissolve both the organic and inorganic reagents.
-
Inert Atmosphere: All palladium-catalyzed reactions must be performed under a strict inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.
Detailed Protocol: C3-Arylation via Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 - 3.0 equivalents)
-
1,4-Dioxane and Water (typically 4:1 to 5:1 ratio)
-
Schlenk flask or similar glassware for inert atmosphere chemistry.
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Seal the flask and thoroughly degas the system by evacuating and backfilling with Nitrogen or Argon (repeat 3-5 times).
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 equiv).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 1,4-Dioxane/Water) via syringe to achieve a concentration of 0.1-0.2 M.
-
Reaction: Heat the mixture with vigorous stirring to 85-100 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude material via flash column chromatography.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Reaction Type III: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for forming C-N bonds.[9][10] It offers broad substrate scope and functional group tolerance, replacing harsher classical methods.[9] For this compound, it enables the selective introduction of primary and secondary amines at the C3 position.
Causality Behind Experimental Design
-
Ligand is Key: The success of this reaction is highly dependent on the phosphine ligand. Sterically hindered, electron-rich alkylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to promote the crucial reductive elimination step and prevent catalyst decomposition.[9]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is common, but for base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be effective, often requiring higher temperatures or more active catalyst systems.
-
Reaction Conditions: The reaction must be performed under strictly anhydrous and anaerobic conditions, as both oxygen and water can poison the catalyst. Anhydrous aprotic solvents like toluene or dioxane are standard.
Detailed Protocol: C3-Amination via Buchwald-Hartwig Coupling
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 - 2.0 equivalents)
-
Anhydrous Toluene
-
Schlenk flask or glovebox for inert atmosphere chemistry.
Procedure:
-
Reaction Setup: In a glovebox or to an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv), the phosphine ligand (0.02 equiv), and the base (NaOtBu, 1.4 equiv).
-
Reagent Addition: To this mixture, add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.2 M.
-
Reaction: Seal the flask and heat the mixture with vigorous stirring to 80-110 °C.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: Cool the mixture to room temperature. Carefully quench with saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Separate the organic layer.
-
Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.[11]
| Amine | Ligand | Base | Solvent | Temperature (°C) |
| Aniline | XPhos | NaOtBu | Toluene | 100 |
| n-Butylamine | BINAP | NaOtBu | Toluene | 80 |
| Piperidine | RuPhos | K₃PO₄ | Dioxane | 110 |
Strategic Synthesis: A Sequential Functionalization Workflow
The true synthetic power of this compound is realized in multi-step, sequential functionalization strategies. By combining the reaction types discussed above, chemists can build highly decorated and complex pyridine cores. A common and effective strategy is to first perform a palladium-catalyzed cross-coupling at the C3-bromo position, followed by one or more SNAr reactions at the C4 and/or C2 chloro positions.
Caption: Workflow for sequential functionalization.
This logical approach allows for the controlled introduction of three different points of diversity, making this compound an invaluable tool for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.
Conclusion
This compound is more than a simple halogenated heterocycle; it is a strategic platform for the efficient and controlled synthesis of complex bioactive molecules. By understanding and exploiting the differential reactivity of its C-Br and C-Cl bonds, researchers can employ a range of modern synthetic methodologies to forge new C-C, C-N, C-O, and C-S bonds with high regioselectivity. The protocols and strategies outlined in this guide provide a robust framework for leveraging this versatile building block to accelerate the discovery and development of next-generation therapeutics.
References
- BenchChem. (2025).
- Unknown Author. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- MDPI. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions.
- Chemistry Stack Exchange. (2018).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Pharmaceutical Frontiers: The Significance of 3-Bromo-2,5-Dichloropyridine.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine.
- Chem-Impex. (n.d.). 3-Bromo-2,5-dichloropyridine.
- YouTube. (2019).
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.).
- Wikipedia. (n.d.).
- Unknown Source. (n.d.).
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
- Chemistry LibreTexts. (2025). 16.
- Chemistry LibreTexts. (2023).
- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- Beilstein Journal of Organic Chemistry. (n.d.).
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- MDPI. (n.d.). Special Issue : Synthesis of Bioactive Compounds, 3rd Edition.
- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
- Sigma-Aldrich. (n.d.). This compound.
- BOC Sciences. (n.d.). CAS 144584-32-7 this compound.
- Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- RSC Publishing. (2021).
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
-
National Institutes of Health. (n.d.). Synthesis and biological activity of novel 3-heteroaryl-2H-pyrido[4,3-e][4][9][11]thiadiazine and 3-heteroaryl-2H-benzo[e][4][9][11]thiadiazine 1,1-dioxides.
- PubChem. (n.d.). 3-Bromo-4-chloropyridine.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 3-Bromo-2,4-dichloropyridine Synthesis
Welcome to the technical support center for the synthesis of 3-Bromo-2,4-dichloropyridine (CAS 144584-32-7).[1] This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this critical halogenated pyridine intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols to enhance yield, purity, and scalability.
Section 1: Synthesis Strategy Overview & Core Logic
The synthesis of this compound primarily proceeds via two strategic pathways, each with distinct advantages and challenges. The choice of route often depends on the availability of starting materials, scalability requirements, and the desired purity profile.
-
Route A: Direct Electrophilic Bromination. This is the most direct approach, involving the bromination of commercially available 2,4-dichloropyridine. While atom-economical, this route requires careful control of reaction conditions to manage regioselectivity and overcome the inherent deactivation of the pyridine ring by the two chlorine substituents and the ring nitrogen.
-
Route B: Sandmeyer Reaction. This multi-step approach involves the synthesis of a 3-amino-2,4-dichloropyridine intermediate, followed by diazotization and subsequent conversion to the 3-bromo derivative using a copper(I) bromide catalyst. While longer, this route offers unambiguous regiochemical control, often resulting in a cleaner product profile.[2][3]
The following diagram illustrates these strategic pathways.
Caption: High-level strategic pathways for the synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during synthesis, providing explanations grounded in chemical principles.
Q1: My direct bromination of 2,4-dichloropyridine is slow and low-yielding. Why is this happening and how can I fix it?
A: The pyridine ring is electronically deactivated by the inductive effects of the two chlorine atoms and the electron-withdrawing nature of the ring nitrogen itself. Standard brominating agents like Br₂ are often not electrophilic enough to react efficiently.
-
Expertise & Causality: To overcome this deactivation, you must use a highly reactive brominating agent in a strongly acidic medium. Oleum (fuming sulfuric acid) protonates the pyridine nitrogen, further deactivating the ring, but it also serves as a powerful solvent and helps generate a more potent electrophilic bromine species from the source.
-
Recommended Solution: We recommend using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or N-bromosuccinimide (NBS) in 65% oleum.[4] The reaction typically requires elevated temperatures (e.g., 80-125°C) to proceed at a reasonable rate. Monitor the reaction by GC or TLC to determine the optimal reaction time, which can range from 3 to 10 hours.[4]
Q2: I am getting a mixture of isomers during direct bromination. How can I improve regioselectivity for the 3-position?
A: Regioselectivity is a known challenge. The C-3 and C-5 positions are the most electron-rich in the 2,4-dichloropyridine ring system and are both susceptible to electrophilic attack. While the 3-position is often favored, formation of the 5-bromo isomer can be significant.
-
Expertise & Causality: Steric hindrance from the adjacent chlorine at the 4-position can slightly disfavor attack at C-5, but electronic factors are complex. The reaction temperature is a critical parameter; higher temperatures can often lead to a decrease in selectivity.
-
Recommended Solution:
-
Temperature Control: Maintain the lowest possible temperature that still allows for an acceptable reaction rate. Start optimization around 80°C.
-
Consider the Sandmeyer Route: If isomer separation proves difficult and high purity of the 3-bromo isomer is paramount, the Sandmeyer reaction (Route B) is the superior strategy as it provides absolute regiochemical control.
-
Q3: When is the Sandmeyer reaction the better choice over direct bromination?
A: The Sandmeyer reaction is preferred in the following scenarios:
-
High Purity Required: When even small percentages of the 5-bromo isomer are unacceptable.
-
Scalability Issues: Direct bromination with oleum at high temperatures can present handling and safety challenges on a large scale. The Sandmeyer reaction, while multi-step, involves more manageable conditions (diazotization at 0°C, followed by reaction at or slightly above room temperature).
-
Difficult Purification: If you lack the chromatographic capabilities to efficiently separate the 3- and 5-bromo isomers.
Q4: What are the critical parameters for a successful Sandmeyer reaction for this synthesis?
A: The Sandmeyer reaction is a robust and well-documented transformation.[5] Success hinges on two key stages:
-
Formation of the Diazonium Salt: This step is performed at low temperatures (typically -5 to 5°C) by the slow addition of an aqueous solution of sodium nitrite (NaNO₂) to a solution of the amine (3-amino-2,4-dichloropyridine) in a strong acid (like HBr or HCl). Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.[6]
-
Copper-Catalyzed Bromide Displacement: The cold diazonium salt solution is then slowly added to a solution of copper(I) bromide (CuBr). This is the core of the Sandmeyer reaction, where the diazonium group is replaced by bromide in a radical-nucleophilic aromatic substitution mechanism.[2][5] Gentle warming may be required to drive the reaction to completion, evidenced by the cessation of nitrogen gas evolution.
Q5: What is the most effective method for purifying the final this compound product?
A: The purification strategy depends on the primary impurities.
-
From Direct Bromination: The crude product will likely contain unreacted 2,4-dichloropyridine and the 5-bromo isomer. Due to the similar physical properties of the isomers, fractional distillation under reduced pressure is often challenging. Flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate gradient) is the most effective method for achieving high purity.
-
From Sandmeyer Reaction: The crude product is generally cleaner but may contain phenolic byproducts if the diazonium salt reacts with water. An initial aqueous workup with a sodium bicarbonate or sodium hydroxide wash can remove acidic impurities. The primary purification is then typically achieved by column chromatography or recrystallization.
Section 3: Detailed Experimental Protocols
Protocol 1: Direct Bromination of 2,4-Dichloropyridine (Route A)
This protocol is based on methodologies for brominating deactivated aromatic systems.[4]
Step-by-Step Methodology:
-
Setup: In a fume hood, equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a condenser with a gas outlet connected to a scrubber (containing sodium thiosulfate solution).
-
Charge Reagents: To the flask, add 2,4-dichloropyridine (1.0 eq). With vigorous stirring, cautiously add 65% oleum (4-5 volumes). An exotherm may be observed.
-
Cooling: Cool the mixture to ambient temperature.
-
Add Brominating Agent: Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.55 eq) portion-wise, ensuring the internal temperature does not exceed 40°C.
-
Reaction: Heat the reaction mixture to 80-90°C and maintain for 4-6 hours. Monitor the consumption of the starting material by GC analysis of quenched aliquots.
-
Quench: After cooling to room temperature, very cautiously pour the reaction mixture onto a large amount of crushed ice with stirring. This step is highly exothermic and must be done slowly in a large vessel.
-
Neutralization & Extraction: Neutralize the cold aqueous solution to pH 7-8 using a cold concentrated sodium hydroxide solution. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate this compound.
Protocol 2: Sandmeyer Synthesis of this compound (Route B)
This protocol is adapted from established Sandmeyer reaction procedures.[2][7]
Part A: Diazotization
-
Setup: In a flask equipped with a stirrer and thermometer, dissolve 3-amino-2,4-dichloropyridine (1.0 eq) in a 48% hydrobromic acid (HBr) solution (approx. 4 volumes) at room temperature.
-
Cooling: Cool the solution to 0°C in an ice-salt bath.
-
Nitrite Addition: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of water. Add this solution dropwise to the stirred amine solution, maintaining the internal temperature between 0°C and 5°C.
-
Stir: Stir the resulting solution for an additional 30 minutes at 0°C. The resulting diazonium salt solution should be used immediately in the next step.
Part B: Bromide Displacement
-
Catalyst Preparation: In a separate, larger reaction vessel, dissolve copper(I) bromide (CuBr) (1.2 eq) in 48% HBr (approx. 2 volumes) and cool to 0°C.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution from Part A to the stirred CuBr solution. A vigorous evolution of nitrogen gas will be observed. Control the rate of addition to maintain a manageable reaction temperature (allow to warm to room temperature).
-
Completion: After the addition is complete, stir the mixture at room temperature for 1-2 hours, then gently heat to 50-60°C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Workup & Purification: Cool the reaction mixture and extract three times with dichloromethane. Combine the organic layers, wash sequentially with 1M NaOH and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography as described in Protocol 1.
Section 4: Troubleshooting Guide
Low yields and impure products are common frustrations. This guide provides a logical workflow to diagnose and solve these issues.
Caption: A logical workflow for troubleshooting low-yield synthesis of this compound.
Section 5: Data Summary
This table summarizes key parameters for the discussed synthetic routes to facilitate experimental design.
| Parameter | Route A: Direct Bromination | Route B: Sandmeyer Reaction |
| Starting Material | 2,4-Dichloropyridine | 3-Amino-2,4-dichloropyridine |
| Key Reagents | DBDMH or NBS, 65% Oleum | NaNO₂, HBr, CuBr |
| Typical Temp. | 80 - 125 °C[4] | 0 °C (Diazotization), RT to 60°C (Sandmeyer) |
| Regioselectivity | Moderate to Good (major issue) | Excellent (unambiguous) |
| Key Advantage | Fewer steps | High purity, clear regiochemistry |
| Key Challenge | Isomer separation, harsh conditions | Multiple steps, unstable intermediate |
| Expected Yield | 40-60% (isomer-dependent) | 60-75% (over 2 steps) |
References
-
Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]
-
Pundeer, R., & Kumar, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly, 152, 1249–1271. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
- Google Patents. (1996). US5525724A - Process for the preparation of chloropyrimidines.
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
iChemical. (n.d.). This compound, CAS No. 144584-32-7. Retrieved from [Link]
- Google Patents. (2013). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (2014). CN104130183A - Synthetic method for 3-bromopyridine.
-
Medium. (2023). What are the reaction products when 2 - Chloropyridine reacts with halogenating agents? Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Versatility of 3-Bromo-2,5-Dichloropyridine. Retrieved from [Link]
-
Semantic Scholar. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Retrieved from [Link]
- Google Patents. (2014). CN103739556A - Preparation method and detection method of 2,4-dibromopyrimidine.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Retrieved from [Link]
- Google Patents. (2019). WO2019145177A1 - Bromination of pyridine derivatives.
-
Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Retrieved from [Link]
- Google Patents. (2015). CN104974081A - Synthetic method of 3-bromopyridine.
-
ResearchGate. (2018). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). 2,4-Dichloropyrimidine. Retrieved from [Link]
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- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 2,4-Dichloropyridine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 3-Bromo-2,4-dichloropyridine by Column Chromatography
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals undertaking the purification of 3-bromo-2,4-dichloropyridine using column chromatography. It is structured as a series of troubleshooting questions and frequently asked questions (FAQs) to directly address common challenges encountered during this purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of this compound.
Q1: My this compound is not moving from the baseline on the TLC plate, even with a relatively polar solvent system like 20% ethyl acetate in hexanes. What's happening?
This is a common observation and typically points to the strong interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica gel surface.[1][2] This strong adsorption prevents the compound from migrating up the TLC plate and, consequently, it will not elute from a silica gel column with a mobile phase of insufficient polarity.
Immediate Actions:
-
Increase Mobile Phase Polarity: Gradually increase the polarity of your eluent. A systematic approach is to increase the percentage of the more polar solvent (e.g., ethyl acetate) in increments of 5-10%.
-
Introduce a More Polar Solvent: If increasing the ethyl acetate concentration is ineffective, consider switching to or adding a more polar solvent like dichloromethane (DCM) or a small percentage of methanol (MeOH). A starting point could be a ternary mixture, such as hexane:ethyl acetate:DCM.
Long-Term Solutions & Rationale:
-
TLC Solvent Screening: Before packing a column, it is crucial to identify an appropriate solvent system using Thin-Layer Chromatography (TLC). The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound, ensuring good separation from impurities.[2]
-
Consider Compound Stability: this compound, being an electron-deficient pyridine, may have limited stability on silica gel.[3][4][5] Prolonged exposure can lead to degradation. A 2D TLC experiment, where the plate is run in one direction, dried, and then run in a second direction at a 90-degree angle with the same eluent, can help assess on-plate stability.[3] If the spot deviates from the diagonal, it suggests degradation.
Q2: My compound is eluting, but the peaks are broad and tailing significantly. How can I improve the peak shape?
Peak tailing is a classic sign of strong, non-uniform interactions between your compound and the stationary phase.[1][2] For a basic compound like a pyridine derivative, this is often due to the interaction with acidic silanol groups on the silica.[2]
Solutions:
-
Addition of a Basic Modifier: To mitigate this interaction, add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) at a concentration of 0.1-1% is a common and effective choice.[2] The TEA will compete with the pyridine nitrogen for the acidic sites on the silica, leading to a more symmetrical peak shape.
-
Use of Deactivated Silica: If tailing persists, consider using deactivated silica gel. This can be prepared by treating standard silica gel with a base like triethylamine before packing the column.[2]
-
Alternative Stationary Phases: For particularly problematic separations, switching to a different stationary phase, such as neutral or basic alumina, can be a viable alternative.[2]
Q3: I'm seeing a new spot on my TLC after running the column that wasn't in my crude material. What could be the cause?
The appearance of a new spot strongly suggests that your compound is degrading on the silica gel column.[3] As mentioned earlier, electron-deficient pyridines can be sensitive to the acidic nature of silica.
Troubleshooting Steps:
-
Confirm Instability: Perform a stability test by dissolving a small amount of your crude material in the column eluent with a small amount of silica gel. Stir for a few hours, filter, and analyze by TLC. If the new spot appears, this confirms degradation.
-
Minimize Contact Time: If the degradation is slow, running the column faster (flash chromatography) can help minimize the time the compound spends in contact with the silica.
-
Deactivate Silica or Change Stationary Phase: As with peak tailing, using deactivated silica or switching to a less acidic stationary phase like alumina are effective strategies to prevent on-column degradation.[2][3]
Q4: How do I effectively visualize this compound on a TLC plate? It's not UV active.
While many aromatic compounds are UV active, the specific substitution pattern of this compound may result in weak or no UV quenching at 254 nm.[6]
Visualization Techniques:
-
Potassium Permanganate (KMnO4) Stain: This is a versatile stain for visualizing a wide range of organic compounds.[7][8] It reacts with compounds that can be oxidized, appearing as yellow-brown spots on a purple background.[7]
-
Iodine Chamber: Exposing the TLC plate to iodine vapor is a simple and often effective method.[6][7] Iodine complexes with many organic compounds to produce temporary brown stains.[6]
-
p-Anisaldehyde Stain: This stain is sensitive to many functional groups and can produce a range of colors upon heating, which can aid in differentiating between compounds.[6][8]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A good starting point for developing a mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate.[2] Begin with a low polarity mixture, for example, 95:5 hexanes:ethyl acetate, and gradually increase the proportion of ethyl acetate while monitoring the separation by TLC. The goal is to achieve an Rf value between 0.2 and 0.4 for the desired compound.[2]
| Solvent System (Hexane:Ethyl Acetate) | Typical Rf Range for Halogenated Pyridines | Comments |
| 95:5 | 0.0 - 0.1 | Likely too non-polar; compound may not move. |
| 90:10 | 0.1 - 0.3 | A good starting point for optimization. |
| 80:20 | 0.2 - 0.5 | Often a suitable range for elution from the column. |
| 70:30 | 0.4 - 0.7 | May be too polar, leading to poor separation. |
Q2: What are the key steps for packing an effective silica gel column?
Proper column packing is critical for achieving good separation. The "slurry packing" method is generally preferred.
Step-by-Step Protocol:
-
Column Preparation: Ensure the column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[2]
-
Slurry Preparation: In a separate beaker, mix the required amount of silica gel with the initial, least polar mobile phase to form a consistent slurry.
-
Packing: Pour the slurry into the column in one continuous motion. Use additional mobile phase to rinse any remaining silica into the column.
-
Settling: Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Equilibration: Run the mobile phase through the packed column until the silica bed is stable and the eluent runs clear. Do not let the solvent level drop below the top of the silica.[2]
Q3: What is the difference between "wet loading" and "dry loading" a sample, and which is better for this compound?
-
Wet Loading: The crude sample is dissolved in a minimal amount of the mobile phase and carefully pipetted onto the top of the silica bed.[9] This is suitable for samples that are readily soluble in the eluent.
-
Dry Loading: The crude sample is dissolved in a volatile solvent (like DCM or acetone), and a small amount of silica gel is added to the solution. The solvent is then removed under reduced pressure to leave the sample adsorbed onto the silica. This dry powder is then carefully added to the top of the packed column.[9]
For this compound, dry loading is often the preferred method . This is because it can be challenging to dissolve the compound in a minimal amount of a non-polar mobile phase. Dry loading ensures a more uniform application of the sample to the column, which can lead to better separation and sharper bands.[4]
Q4: Should I use isocratic or gradient elution?
-
Isocratic Elution: The composition of the mobile phase remains constant throughout the separation. This is ideal when the impurities are well-separated from the product on the TLC plate.
-
Gradient Elution: The polarity of the mobile phase is gradually increased during the separation. This is useful when there are multiple impurities with a wide range of polarities. A gradient can help to first elute non-polar impurities, then the product, and finally wash off any strongly retained polar impurities.
The choice depends on the complexity of your crude mixture. For a relatively clean reaction, isocratic elution should be sufficient. If the TLC shows impurities both close to the solvent front and near the baseline, a gradient elution will likely provide a more efficient purification.
References
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Donohoe, T. J., et al. (2000). Partial Reduction of Electron-Deficient Pyridines. Organic Letters, 2(24), 3861–3863. [Link]
-
uHPLCs. (2024, May 5). 5 Troubleshooting Common HPLC Column Problems and Solutions. Retrieved from [Link]
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
EPFL. TLC Visualization Reagents. Retrieved from [Link]
-
Scribd. TLC Visualization Reagents Guide. Retrieved from [Link]
-
The Royal Society of Chemistry. (2020). Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes. Chemical Science, 11(3), 736-741. [Link]
-
University of California, Los Angeles. TLC stains. Retrieved from [Link]
-
uHPLCs. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
University of Colorado Boulder. TLC Visualization Solutions. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Partial reduction of electron-deficient pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. TLC stains [reachdevices.com]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Cross-Coupling Reactions of 3-Bromo-2,4-dichloropyridine
Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 3-Bromo-2,4-dichloropyridine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile, yet challenging, building block. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Introduction: Understanding the Reactivity of this compound
This compound presents a unique challenge due to the presence of three halogen atoms with differential reactivity. In palladium-catalyzed cross-coupling reactions, the general reactivity trend for carbon-halogen bonds is C–I > C–Br > C–OTf > C–Cl.[1][2] This intrinsic difference is the foundation for achieving selective functionalization.
-
C3-Br Bond: This is the most reactive site for oxidative addition to a Pd(0) catalyst. Most standard cross-coupling conditions will favor initial reaction at this position.[1]
-
C4-Cl Bond: While less reactive than the C-Br bond, the C4 position is activated towards oxidative addition compared to the C2 position due to the electronic influence of the pyridine nitrogen.
-
C2-Cl Bond: This is typically the least reactive site in cross-coupling, often requiring more forcing conditions or specialized catalyst systems for activation.
This guide will address the common side reactions and selectivity issues that arise from this reactivity profile.
General Troubleshooting & FAQs
This section addresses issues common to most cross-coupling reactions involving this substrate.
Question 1: My reaction has low yield and I'm observing significant amounts of a dehalogenated starting material, 2,4-dichloropyridine. What is happening and how can I fix it?
Answer: You are observing a common and often frustrating side reaction known as hydrodehalogenation , where a C-X bond is replaced by a C-H bond.[3] This process competes directly with the desired cross-coupling pathway and is a primary cause of diminished yields.
Causality: Hydrodehalogenation typically occurs after the initial oxidative addition of the aryl halide to the Pd(0) center, forming an Ar-Pd(II)-X intermediate.[3] Instead of proceeding through transmetalation, this intermediate can be intercepted by a hydride source. The source of the hydride can be varied and is often solvent or base-dependent. For instance, alcohol solvents, water, or even the amine coupling partner in Buchwald-Hartwig reactions can serve as hydride donors, often through a β-hydride elimination mechanism from a palladium-alkoxide or -amide intermediate.[3][4][5]
Troubleshooting Workflow: Minimizing Hydrodehalogenation
Caption: Troubleshooting workflow for hydrodehalogenation.
Key Solutions:
-
Choice of Base: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are known to promote hydrodehalogenation.[6] Switching to carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases is often effective.
-
Solvent Purity: Ensure the use of anhydrous, degassed solvents. Water is a potential hydrogen source.[4]
-
Ligand Selection: Bulky, electron-donating phosphine ligands can accelerate the rate of reductive elimination of the desired product, which helps it outcompete the hydrodehalogenation pathway.[6][7]
Question 2: My reaction is forming palladium black and stalling. What causes this and how can I prevent it?
Answer: The formation of palladium black is a visual indicator of catalyst decomposition, where the soluble, active Pd(0) catalyst agglomerates into inactive, insoluble palladium metal.[8] This is a common deactivation pathway, especially at elevated temperatures.
Causality: The active Pd(0)Ln species is only stable when coordinated by the phosphine ligand. If the ligand concentration is too low, or if the ligand itself degrades, the "naked" Pd(0) atoms will rapidly aggregate. High temperatures accelerate both ligand degradation and palladium agglomeration.[8][9]
Solutions:
-
Lower the Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate.
-
Use a More Robust Ligand: N-heterocyclic carbene (NHC) ligands or sterically hindered biarylphosphine ligands (e.g., Buchwald ligands) often form more stable complexes with palladium than simpler ligands like PPh₃.[8]
-
Use a Pre-catalyst: Using a well-defined, air-stable palladium pre-catalyst (e.g., XPhos Pd G3) can ensure a controlled, slow release of the active Pd(0) species, minimizing its concentration at any given time and thus reducing the rate of decomposition.[10]
-
Check Ligand:Pd Ratio: While a high ligand-to-palladium ratio can sometimes be detrimental, ensuring a sufficient excess (typically 1.1:1 to 2:1 for bidentate and monodentate ligands, respectively) is crucial to stabilize the catalyst.[11]
Reaction-Specific Troubleshooting Guides
Suzuki-Miyaura Coupling
The Suzuki coupling is a robust method for C-C bond formation, but with this compound, regioselectivity and homocoupling are key challenges.
Question 3: I am trying to selectively couple at the C3-Br position, but I'm getting a mixture of C3- and C4-coupled products. How can I improve C3 selectivity?
Answer: Achieving high selectivity between the C3-Br and C4-Cl positions is a classic challenge. While the C-Br bond is intrinsically more reactive, harsh conditions can lead to competitive coupling at the C4-Cl position.[2]
Causality: The selectivity is a kinetic phenomenon dependent on the relative rates of oxidative addition at the C-Br versus the C-Cl bonds. Factors that increase the overall reactivity of the catalyst system can sometimes erode this selectivity.
| Parameter | Condition Favoring C3-Selectivity (vs. C4) | Rationale |
| Catalyst/Ligand | Less reactive systems (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | These systems have a larger kinetic preference for the more reactive C-Br bond. Highly active, bulky phosphine ligands can sometimes activate the C-Cl bond.[12][13] |
| Temperature | Lower temperatures (e.g., 60-80 °C) | The activation energy for C-Cl bond cleavage is higher; lower temperatures disfavor this pathway. |
| Base | Weaker bases (e.g., Na₂CO₃, K₂CO₃) | Stronger bases can sometimes accelerate catalyst turnover in a way that erodes selectivity. |
Solutions:
-
Standard Conditions: Start with "standard" Suzuki conditions known for their mildness, such as Pd(PPh₃)₄ with Na₂CO₃ in a dioxane/water mixture at 80-90 °C.[12] This often provides excellent selectivity for the C-Br bond.
-
Ligand Choice: Avoid overly active or bulky ligands if C3 selectivity is the primary goal. Ligands like dppf are often a good choice for favoring reaction at the more electrophilic site.[12][13]
Question 4: My main side product is a biaryl, resulting from the homocoupling of my boronic acid. What's the cause?
Answer: Boronic acid homocoupling is a frequent side reaction in Suzuki couplings, leading to the formation of an Ar-Ar product from two molecules of your boronic acid coupling partner.
Causality: This side reaction is often promoted by the presence of oxygen, which can facilitate an oxidative coupling pathway on the palladium center.[8] It can also occur if the transmetalation step is slow relative to other processes.
Solutions:
-
Rigorous Degassing: This is the most critical factor. Ensure your solvent is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes) and that the reaction is maintained under a strict inert atmosphere.[8]
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Using a large excess can drive the homocoupling pathway.
-
Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ may reduce homocoupling compared to in situ reduction of Pd(II) sources like Pd(OAc)₂.[8]
Buchwald-Hartwig Amination
This reaction is powerful for C-N bond formation, but is susceptible to hydrodehalogenation and regioselectivity issues.
Question 5: I want to perform a selective mono-amination. Which position is favored and how can I control it?
Answer: Unlike Suzuki couplings which favor C3, Buchwald-Hartwig aminations on dihalopyridines often show different selectivity patterns. For 2,4-dichloropyridine, for instance, highly regioselective amination at the C2 position can be achieved.[14] For this compound, the outcome will be a delicate balance of C-Br vs. C-Cl reactivity and any directing effects from the amine.
Causality & Solutions: The electronic nature of the pyridine ring makes the C2 and C4 positions susceptible to nucleophilic attack, which can influence the catalytic cycle.
-
For C3-Amination (at the C-Br bond): Mild conditions are key. Use a catalyst system that is active enough for the C-Br bond but not for the C-Cl bonds. A first-generation Buchwald catalyst system might be appropriate here.
-
For C2-Amination (at a C-Cl bond): More specialized conditions are often required. Research on 2,4-dichloropyridine has shown that specific ligand/base combinations (e.g., Xantphos/Cs₂CO₃) can direct amination to the C2 position with high selectivity.[15]
-
Stepwise Amination: A common strategy is to first perform the amination at the most reactive site under mild conditions, isolate the mono-aminated product, and then drive the second amination at a less reactive site using more forcing conditions (higher temperature, stronger base, more active catalyst).[14]
Caption: Competing pathways in Buchwald-Hartwig amination.
Sonogashira and Heck Couplings
Question 6: In my Sonogashira coupling, I am getting a high yield of the diyne (alkyne homocoupling). How do I suppress this?
Answer: The homocoupling of terminal alkynes (also known as Glaser coupling) is the most common side reaction in Sonogashira couplings.[16]
Causality: This side reaction is catalyzed by the copper(I) co-catalyst and is highly dependent on the presence of oxygen.[16] The copper acetylide intermediate, which is crucial for transmetalation to palladium, can undergo oxidative dimerization in the presence of O₂.
Solutions:
-
Strictly Anaerobic Conditions: This is paramount. Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen).[16]
-
Minimize Copper Catalyst: Use the lowest effective loading of the copper(I) source (typically 1-5 mol% of CuI).
-
Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed. These often require a different base (e.g., pyrrolidine) or specialized ligands but completely eliminate the Glaser coupling pathway.[17]
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly via syringe pump can keep its concentration low, disfavoring the bimolecular homocoupling reaction.
Question 7: My Heck reaction with this compound is sluggish and gives low conversion. What can I try?
Answer: Heck reactions can be sensitive to the electronic nature of the aryl halide and the olefin.[18][19] Electron-deficient pyridines can sometimes be challenging substrates.
Causality: A slow Heck reaction can point to issues in any step of the catalytic cycle, but often the initial oxidative addition or the final β-hydride elimination/reductive elimination can be problematic. Catalyst decomposition at the high temperatures often required for Heck reactions is also a major factor.[9]
Solutions:
-
Increase Temperature: Heck reactions often require higher temperatures (100-140 °C) than Suzuki or Sonogashira couplings.[11]
-
Choice of Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are often more effective than toluene or dioxane for Heck reactions.
-
Base Selection: Use of an organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is standard. For higher temperatures, a less volatile base may be needed.[11]
-
Ligand Choice: While some Heck reactions are "ligandless," using a phosphine ligand can stabilize the catalyst and improve yields. For challenging substrates, a more robust ligand like P(t-Bu)₃ may be beneficial.[11]
-
Phase-Transfer Catalyst: For biphasic or sluggish reactions, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve reaction rates.
Detailed Experimental Protocols
These protocols provide a robust starting point for your experiments. Always perform reactions in a well-ventilated fume hood under an inert atmosphere.
Protocol 1: Selective Suzuki-Miyaura Coupling at C3
-
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and Na₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of argon.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 85 °C and stir for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Buchwald-Hartwig Amination (General)
-
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
XPhos (0.036 mmol, 3.6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Toluene, anhydrous (10 mL)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.[1]
-
Evacuate and backfill the flask with argon.
-
Add anhydrous toluene, followed by the amine and then this compound.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.[1]
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography. Note: For minimizing hydrodehalogenation, consider replacing NaOtBu with K₃PO₄.
-
Protocol 3: Copper-Cocatalyzed Sonogashira Coupling at C3
-
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)
-
Copper(I) Iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N), anhydrous (2.0 mmol, 2.0 equiv)
-
Toluene, anhydrous (10 mL)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.[1]
-
Evacuate and backfill with argon.
-
Add anhydrous toluene and triethylamine.
-
Add the terminal alkyne dropwise to the reaction mixture.[1]
-
Stir the reaction at 50 °C for 4-12 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues.
-
Concentrate the filtrate under reduced pressure and purify by column chromatography.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. reddit.com [reddit.com]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 13. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. depts.washington.edu [depts.washington.edu]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Heck Reaction [organic-chemistry.org]
- 19. Heck reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving Regioselectivity in Reactions of 3-Bromo-2,4-dichloropyridine
Welcome to the technical support center for navigating the complexities of regioselective reactions with 3-Bromo-2,4-dichloropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling the outcome of your synthetic transformations. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your success in synthesizing precisely substituted pyridine scaffolds.
Understanding the Landscape: The Challenge of Regioselectivity
This compound presents a unique synthetic puzzle. With three distinct halogenated positions, achieving selective functionalization at a single site is a significant challenge. The inherent electronic properties of the pyridine ring, coupled with the different reactivities of bromine and chlorine, dictate the preferred reaction pathways. Generally, the C2 and C4 positions are more susceptible to nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom.[1] However, in palladium-catalyzed cross-coupling reactions, the reactivity order of halogens (I > Br > Cl) plays a crucial role.[2] This guide will dissect the key factors influencing regioselectivity and provide actionable troubleshooting advice.
Core Principles of Reactivity
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subgraph "cluster_1" { label = "Halogen Reactivity in Pd Catalysis"; style = "filled"; color = "#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reactivity_Order" [label="C-Br > C-Cl"]; "Oxidative_Addition" [label="Faster Oxidative Addition\nat C-Br Bond"]; "Reactivity_Order" -> "Oxidative_Addition" [label="Governs"]; }
subgraph "cluster_2" { label = "Steric Hindrance"; style = "filled"; color = "#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; "Bulky_Reagents" [label="Bulky Ligands/Nucleophiles"]; "Site_Blocking" [label="Can Block More Accessible Sites"]; "Bulky_Reagents" -> "Site_Blocking"; } } caption: "Key factors governing regioselectivity."
I. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. For this compound, the primary competition is between the C-Br bond at the 3-position and the C-Cl bonds at the 2- and 4-positions.
Frequently Asked Questions (FAQs)
Q1: In a standard Suzuki-Miyaura coupling, which position is most likely to react?
A1: The C-Br bond at the 3-position is generally more reactive than the C-Cl bonds in palladium-catalyzed cross-coupling reactions.[2] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates a faster rate of oxidative addition to the palladium(0) catalyst.[2] Therefore, under standard conditions, you can expect preferential coupling at the C3 position.
Q2: I am observing a mixture of C3 and C4-coupled products in my Suzuki reaction. How can I improve selectivity for the C3 position?
A2: While C3 is the intrinsically more reactive site, factors like ligand choice, temperature, and base can influence selectivity. To favor C3 coupling:
-
Ligand Selection: Employ less sterically demanding phosphine ligands. The inherent reactivity difference between C-Br and C-Cl should be sufficient to drive selectivity.
-
Temperature Control: Running the reaction at a lower temperature can often enhance selectivity by favoring the kinetically preferred pathway (oxidative addition at the C-Br bond).
-
Base Choice: A milder base may be sufficient for the more reactive C-Br bond, potentially reducing side reactions or competing pathways involving the C-Cl bonds.
Q3: Is it possible to achieve selective coupling at the C4 position, leaving the C3-bromo and C2-chloro substituents intact?
A3: Yes, this is a challenging but achievable transformation. Overriding the inherent C-Br reactivity requires carefully tailored conditions. Research has shown that sterically hindered N-heterocyclic carbene (NHC) ligands, such as IPr, can promote C4-selective Suzuki coupling on 2,4-dichloropyridines.[3] This is a case of ligand-controlled regioselectivity. The bulky ligand is thought to preferentially facilitate oxidative addition at the more sterically accessible C4 position.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Potential Cause | Recommended Solution |
| Low conversion | Inactive catalyst or insufficient temperature. | Ensure proper catalyst activation. Gradually increase the reaction temperature. Consider a more active catalyst/ligand system. |
| Mixture of regioisomers | Reaction conditions are not optimized for selectivity. | To favor C3: Use milder conditions (lower temperature, weaker base). To favor C4: Employ a bulky NHC ligand like IPr or SIPr.[3] |
| Di- or tri-substituted byproducts | High catalyst loading or prolonged reaction time. | Reduce catalyst loading. Monitor the reaction closely and quench once the desired mono-substituted product is formed. |
| Debromination or dechlorination | Presence of a hydrogen source and/or side reactions. | Ensure anhydrous conditions. Use a non-protic solvent. |
Experimental Protocol: C4-Selective Suzuki-Miyaura Coupling
This protocol is adapted from methodologies demonstrating ligand-controlled C4 selectivity.[3]
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Preparation: In a separate glovebox, prepare a solution of Pd₂(dba)₃ (0.02 equiv) and a sterically hindered NHC ligand such as IPr (0.08 equiv) in an anhydrous, degassed solvent (e.g., dioxane).
-
Reaction Execution: Add the catalyst solution to the Schlenk tube containing the reactants. Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
II. Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the electron-deficient nature of the pyridine ring plays a dominant role. The C2 and C4 positions are activated towards nucleophilic attack due to their ortho and para relationship to the ring nitrogen, which can stabilize the negative charge in the Meisenheimer intermediate.[1]
Frequently Asked Questions (FAQs)
Q4: For a typical SNAr reaction with a nucleophile like an amine or an alkoxide, which position on this compound will react?
A4: The C4 position is generally the most reactive site for SNAr on 2,4-dihalopyridines.[3] The intermediate formed by nucleophilic attack at C4 is better stabilized through resonance, with one resonance structure placing the negative charge on the electronegative nitrogen atom.[1]
Q5: I am getting a mixture of C2 and C4 substitution in my SNAr reaction. How can I improve selectivity for the C4 position?
A5: While C4 is electronically favored, several factors can lead to a loss of selectivity. To enhance C4 selectivity:
-
Lower Temperature: Running the reaction at a lower temperature will favor the formation of the more stable C4-adduct intermediate.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO are generally preferred as they can solvate the nucleophile and facilitate the reaction.
-
Steric Effects: If your nucleophile is particularly bulky, it may favor attack at the less sterically hindered C4 position over the C2 position, which is flanked by the C3-bromo substituent.
Q6: Can I achieve selective SNAr at the C2 position?
A6: Achieving high C2 selectivity in SNAr with this compound is challenging due to the electronic preference for C4 attack. However, in some cases, specific directing groups or the use of certain nucleophiles might influence the regioselectivity. For instance, "soft" nucleophiles like thiols have been reported to show a preference for the C2 position in related dichloropyridine systems.[4]
Troubleshooting Guide: Nucleophilic Aromatic Substitution
| Issue | Potential Cause | Recommended Solution |
| No reaction or slow reaction | Poor nucleophile, low temperature, or deactivated substrate. | Use a stronger nucleophile (e.g., use the sodium salt of an alcohol). Increase the reaction temperature. Use a polar aprotic solvent like DMSO or DMF. |
| Mixture of C2 and C4 products | Reaction conditions are not selective. | Lower the reaction temperature. Screen different solvents. Consider the steric bulk of the nucleophile. |
| Multiple substitutions | Excess nucleophile or harsh reaction conditions. | Use a stoichiometric amount of the nucleophile. Control the reaction time and temperature carefully. |
Decision Workflow for Optimizing SNAr Regioselectivity
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start -> check_selectivity; check_selectivity -> end_success [label="Yes"]; check_selectivity -> lower_temp [label="No"]; lower_temp -> change_solvent; change_solvent -> check_nucleophile; check_nucleophile -> end_mixture; } caption: "Workflow for optimizing C4 selectivity in SNAr."
III. Sonogashira Coupling
The Sonogashira coupling provides a powerful method for introducing alkyne moieties. The principles of regioselectivity largely follow those of other palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q7: In a Sonogashira coupling with this compound, which position will react preferentially?
A7: Similar to the Suzuki coupling, the Sonogashira reaction will preferentially occur at the C3-bromo position. The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl, making the C-Br bond the most susceptible to oxidative addition by the palladium catalyst.[5]
Q8: How can I achieve a selective mono-alkynylation at the C3 position?
A8: To achieve selective mono-alkynylation at C3:
-
Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the terminal alkyne.
-
Catalyst System: A standard Sonogashira catalyst system, such as Pd(PPh₃)₂Cl₂ and CuI, is typically effective.
-
Reaction Conditions: Mild conditions (room temperature to moderate heat) are often sufficient for the reactive C-Br bond and can help prevent side reactions at the C-Cl positions.
Troubleshooting Guide: Sonogashira Coupling
| Issue | Potential Cause | Recommended Solution |
| Formation of di-alkynylated byproduct | Reaction temperature is too high or reaction time is too long. | Reduce the reaction temperature and monitor the reaction closely to stop it after the consumption of the starting material. |
| Homocoupling of the alkyne (Glaser coupling) | Presence of oxygen, inappropriate solvent or base. | Ensure the reaction is performed under an inert atmosphere (N₂ or Ar). Use an amine base like triethylamine or diisopropylethylamine, which also acts as a solvent. |
| Low Yield | Inactive catalyst or poor quality of reagents. | Use freshly prepared catalyst and ensure the alkyne and base are pure. |
References
-
D. A. Petrone, J. Ye, M. G. Lautens, "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems," Org. Lett., 2015 , 17(13), pp 3322–3325. [Link]
-
Quora, "Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?" [Link]
-
J. T. Njardarson, et al., "Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model," J. Am. Chem. Soc., 2013 , 135(28), pp 10344–10347. [Link]
-
Chegg, "Solved 8. Reactions of a series of substituted pyridines." [Link]
-
G. W. Gribble, et al., "Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines," J. Org. Chem., 2003 , 68(13), pp 5130–5138. [Link]
-
D. A. Petrone, J. Ye, M. G. Lautens, "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems," J. Am. Chem. Soc., 2016 , 138(26), pp 8092–8095. [Link]
-
A. M. Camelio, et al., "Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules," Dalton Trans., 2020 , 49, pp 2537-2545. [Link]
-
Chemistry Stack Exchange, "Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?" [Link]
-
YouTube, "Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity." [Link]
-
H. C. Brown, et al., "Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines," J. Am. Chem. Soc., 1955 , 77(7), pp 1723–1727. [Link]
-
Royal Society of Chemistry, "C-H Functionalization of Pyridines." [Link]
-
Y. K. Lee, et al., "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine," Org. Lett., 2005 , 7(16), pp 3481–3484. [Link]
-
ResearchGate, "Origin of Regioselectivity Switch in Pyridinium Functionalizations with Phosphinoyl and Carbamoyl Radicals." [Link]
-
ResearchGate, "Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions." [Link]
-
Chemistry Stack Exchange, "How to explain regioselectivity in nucleophilic aromatic substitution." [Link]
-
Royal Society of Chemistry, "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." [Link]
-
ResearchGate, "Strategies for the Selective Functionalization of Dichloropyridines at Various Sites." [Link]
-
PubMed, "Reaction strategies for the meta-selective functionalization of pyridine through dearomatization." [Link]
-
National Institutes of Health, "Functionalization of Pyridines at the C4 Position via Metalation and Capture." [Link]
-
ACS Publications, "Palladium-Catalyzed, Site-Selective C(sp2)8–H Halogenation and Nitration of 4-Quinolone Derivatives." [Link]
-
Organic Chemistry Portal, "Suzuki Coupling." [Link]
-
Chemistry LibreTexts, "Sonogashira Coupling." [Link]
-
MDPI, "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids." [Link]
-
ResearchGate, "Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine." [Link]
-
Royal Society of Chemistry, "Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine." [Link]
-
ACS Publications, "Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging." [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Troubleshooting low conversion rates with 3-Bromo-2,4-dichloropyridine
Welcome to the technical support center for 3-Bromo-2,4-dichloropyridine. This guide is designed to provide in-depth, actionable advice for troubleshooting common synthetic challenges, particularly low conversion rates. As a versatile but complex building block, understanding the nuanced reactivity of this substrate is paramount to success. This resource synthesizes established chemical principles with field-proven insights to help you navigate your experiments with confidence.
Understanding the Reactivity of this compound
The key to troubleshooting reactions with this compound lies in understanding the differential reactivity of its three halogen atoms. The pyridine nitrogen powerfully influences the electronic landscape of the ring, creating a hierarchy of reactivity that can be exploited or become a pitfall.
-
Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira): These reactions typically proceed via oxidative addition to a low-valent metal catalyst (usually Palladium). The relative reactivity of the C-X bonds is generally I > Br > Cl.[1][2][3] Therefore, the C3-Br bond is the most labile and the primary target for selective coupling. However, the chloro substituents at the C2 (ortho) and C4 (para) positions are electronically activated by the pyridine nitrogen, making them susceptible to oxidative addition under more forcing conditions.[4] Achieving high selectivity for the C3 position requires carefully optimized conditions.
-
Nucleophilic Aromatic Substitution (SNAr): In contrast to cross-coupling, SNAr reactivity is governed by the stability of the negatively charged Meisenheimer intermediate. Nucleophilic attack is strongly favored at the electron-deficient C2 and C4 positions, where the negative charge can be delocalized onto the electronegative nitrogen atom.[5] The C3 position is significantly less reactive towards nucleophiles. Therefore, SNAr reactions will almost exclusively displace one of the chlorine atoms, typically at the C4 position, unless sterics or specific directing groups intervene.[6][7]
This dichotomy in reactivity is the source of most challenges. The following sections address specific issues in a question-and-answer format.
Caption: Competing reaction sites on this compound.
Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This section covers common issues in Suzuki, Buchwald-Hartwig, and Sonogashira couplings where the intended site of reaction is the C3-Bromo position.
Frequently Asked Questions (FAQs)
Question 1: My Suzuki-Miyaura coupling reaction has stalled or resulted in a very low yield. What are the most likely causes?
Answer: Low to no yield in a Suzuki coupling of this substrate typically points to one of four areas: catalyst integrity, reagent quality, suboptimal reaction conditions, or competing side reactions.
-
Inactive Catalyst: The active Pd(0) species is highly sensitive to oxygen.[8]
-
Causality: If the reaction setup is not scrupulously maintained under an inert atmosphere, the Pd(0) catalyst will oxidize to inactive Pd(II) species or form palladium black, halting the catalytic cycle.
-
Solution:
-
Ensure all solvents are thoroughly degassed (e.g., by sparging with argon for 15-30 minutes or via freeze-pump-thaw cycles).
-
Use a fresh bottle of the palladium pre-catalyst or source.
-
Perform the reaction in a flame-dried Schlenk flask or in a glovebox.[8]
-
-
-
Boronic Acid/Ester Degradation: Boronic acids are susceptible to protodeboronation, especially at elevated temperatures or in the presence of water without a suitable base.[8][9]
-
Causality: This side reaction converts your nucleophilic coupling partner into an inert hydrocarbon, effectively reducing its concentration and stalling the reaction.
-
Solution:
-
Use fresh, high-purity boronic acid. A slight excess (1.2–1.5 equivalents) can often compensate for minor degradation.[8]
-
Consider using more stable boronate esters, such as pinacol (Bpin) or MIDA esters, which are more resistant to degradation.
-
-
-
Suboptimal Conditions (Base/Solvent/Temperature): The choice of base and solvent is critical for facilitating both transmetalation and maintaining catalyst stability.
-
Causality: The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation to the palladium center. The solvent must solubilize all components and be stable at the reaction temperature. For this electron-deficient pyridine, a moderately strong base is usually required.
-
Solution: Screen a combination of bases and solvents. A good starting point is K₂CO₃ or K₃PO₄ in a mixture of 1,4-dioxane and water.[10] See the table below for recommended starting points.
-
| Parameter | Recommended Starting Conditions | Rationale & Key Considerations |
| Palladium Source | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) | Pd(PPh₃)₄ is a reliable Pd(0) source. PdCl₂(dppf) is a Pd(II) pre-catalyst that is reduced in situ; it is often more air-stable. |
| Ligand | (If using a simple Pd source like Pd(OAc)₂) XPhos, SPhos, or RuPhos (2-5 mol%) | Bulky, electron-rich phosphine ligands accelerate oxidative addition and reductive elimination, which can be sluggish for heteroaryl halides.[9][10] |
| Base | K₃PO₄ or K₂CO₃ (2-3 equiv.) | K₃PO₄ is a strong base suitable for many challenging couplings. K₂CO₃ is a good, milder alternative. Cs₂CO₃ can also be effective but is more expensive. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. |
| Temperature | 80–100 °C | Sufficient thermal energy is needed to drive the reaction, but excessive heat can lead to catalyst decomposition and protodeboronation. |
| Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling. |
Question 2: I am seeing a significant amount of amine starting material recovered in my Buchwald-Hartwig amination. How can I improve the conversion?
Answer: Incomplete conversion in a Buchwald-Hartwig amination points towards issues with the base, ligand, or catalyst activity. The C-N bond-forming reductive elimination step can be particularly challenging.
-
Insufficiently Strong Base: This is the most common culprit.
-
Causality: The reaction requires a strong, non-nucleophilic base to deprotonate the amine (or the intermediate Pd-amine complex) to form the palladium-amido species, which is essential for reductive elimination.[11][12] Common carbonate bases are often not strong enough.
-
Solution: Employ a strong base like Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS), or Potassium phosphate (K₃PO₄). NaOtBu is the most common and effective choice for a wide range of amines.[12]
-
-
Inappropriate Ligand: The ligand choice is critical for promoting the reductive elimination step.
-
Causality: For electron-deficient heteroaryl halides like this compound, the final C-N bond formation can be slow. Bulky, electron-rich phosphine ligands (often called "Buchwald ligands") are required to accelerate this step and prevent side reactions like β-hydride elimination.[11][12]
-
Solution: Use ligands specifically designed for C-N coupling, such as XPhos, RuPhos, or (±)-BINAP. Avoid simple, less bulky ligands like PPh₃, which are often ineffective.[13][14]
-
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Question 3: My Sonogashira coupling is giving me a complex mixture, including a lot of alkyne homocoupling.
Answer: Alkyne homocoupling (Glaser coupling) is a classic side reaction in Sonogashira couplings and is almost always related to the copper co-catalyst and/or the presence of oxygen.
-
Causality: The Cu(I) co-catalyst, while accelerating the key C-C bond formation, can also catalyze the oxidative dimerization of the terminal alkyne to form a 1,3-diyne. This process is promoted by the presence of oxygen.
-
Solution:
-
Rigorous Inert Atmosphere: This is non-negotiable. Ensure your solvent is degassed and the reaction is run under a positive pressure of argon or nitrogen to exclude all oxygen.[15]
-
Use Copper-Free Conditions: Several modern protocols avoid copper entirely, which eliminates the Glaser coupling pathway. These reactions often require a specific ligand (e.g., cataCXium A) and a suitable base (e.g., Cs₂CO₃) but can provide much cleaner reaction profiles.[16]
-
Optimize Base/Solvent: The traditional amine base (e.g., Et₃N, DIPEA) serves to deprotonate the alkyne. Ensure it is anhydrous and freshly distilled.[15][17]
-
Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions on this compound target the C2 and C4 positions. Low conversion here is less common than poor regioselectivity.
Question 4: I am performing an SNAr reaction with an amine nucleophile and getting a mixture of products substituted at the C2 and C4 positions. How can I control the regioselectivity?
Answer: Regioselectivity in SNAr reactions on dichloropyridines is a delicate balance of electronics, sterics, and reaction conditions. While the C4 position is often favored, this is not always the case.
-
Electronic and Steric Factors:
-
Causality: Both the C2 and C4 positions are electronically activated for nucleophilic attack.[5] The C4 position is generally considered more activated. However, the C2 position is adjacent to the bulky bromine atom at C3, which can sterically hinder the approach of the nucleophile. This often leads to a kinetic preference for attack at the less hindered C4 position.
-
Solution: The outcome is highly substrate-dependent. If your nucleophile is very bulky, you can expect a higher preference for the C4 product.
-
-
Solvent and Counter-ion Effects:
-
Causality: The solvent can play a major role in stabilizing the transition states leading to the different isomers. Non-polar, aprotic solvents can favor substitution ortho to a coordinating substituent, as the counter-ion of the nucleophile can form a cyclic transition state.[18]
-
Solution: Systematically screen solvents. A switch from a polar aprotic solvent like DMF or DMSO to a non-polar one like toluene or 1,4-dioxane can sometimes completely reverse the regioselectivity, especially if using an alkoxide nucleophile.[18][19]
-
| Position | Relative Reactivity | Controlling Factors |
| C4-Cl | Generally Most Reactive (Kinetic Product) | Electronically activated (para to N). Less sterically hindered than C2. Favored by bulky nucleophiles and at lower temperatures. |
| C2-Cl | Reactive | Electronically activated (ortho to N). Sterically hindered by C3-Br. Substitution can be favored by smaller nucleophiles or specific directing group effects. |
| C3-Br | Unreactive | Electronically shielded from nucleophilic attack. Does not participate in SNAr. |
| Table 2: General Regioselectivity in SNAr of this compound. |
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C3-Position
This protocol is a robust starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.5 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst, for example, PdCl₂(dppf)·CH₂Cl₂ (3 mol%).
-
Degassing: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 v/v ratio) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-18 hours.
-
Work-up: After the reaction is complete (as judged by consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
-
Tyagi, V., Ghose, J., & Fröhlich, R. (2011). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Molecules, 16(2), 1677-1700. [Link]
-
Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10126-10169. [Link]
-
Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed Central. [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange Network. [Link]
-
Palani, V., Perea, M. A., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10126-10169. [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SCIRP. [Link]
-
Save My Exams. (2025). Reactivity of the Halogens. Save My Exams Revision Notes. [Link]
-
Reddy, V. P., et al. (2018). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 3(11), 15995-16003. [Link]
-
ResearchGate. (n.d.). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. ResearchGate Publication. [Link]
-
Tuttee Academy. (2019). CHEM - Properties and Reactions of Halogens. Tuttee Academy. [Link]
-
ResearchGate. (2025). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate Publication. [Link]
-
Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages, SP602. [Link]
- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
ResearchGate. (2025). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. ResearchGate Publication. [Link]
- Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.
-
chemrevise. (n.d.). 3.1.3 Halogens. chemrevise.files.wordpress.com. [Link]
-
National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH National Library of Medicine. [Link]
-
YouTube. (2022). Halogens Displacement Reactions. YouTube. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
YouTube. (2021). Displacement of Halogens. YouTube. [Link]
-
Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. CHEM - Properties and Reactions of Halogens - chemistry... [tuttee.co]
- 3. chemrevise.org [chemrevise.org]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scirp.org [scirp.org]
- 16. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Bromo-2,4-dichloropyridine
Welcome to the technical support center for the purification of 3-Bromo-2,4-dichloropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity material. The following question-and-answer format directly addresses common challenges encountered during the purification of this important chemical intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Impurity Profile & Identification
Question 1: What are the most common impurities I should expect in my crude this compound?
The impurity profile of your crude this compound is highly dependent on the synthetic route employed. A common method for the synthesis of halogenated pyridines involves the electrophilic halogenation of a pyridine precursor. For this compound, a likely precursor is 2,4-dichloropyridine. Based on this, you can anticipate the following impurities:
-
Unreacted Starting Material: Residual 2,4-dichloropyridine is a common impurity.
-
Regioisomers: Bromination of 2,4-dichloropyridine can potentially yield other isomers, such as 5-Bromo-2,4-dichloropyridine, although the 3-position is often favored. The exact ratio will depend on the reaction conditions.
-
Poly-brominated Species: Over-bromination can lead to the formation of dibromo-dichloropyridines.
-
Hydrolysis Products: If water is present during the synthesis or work-up, hydrolysis of the chloro-substituents to hydroxypyridines is possible, though generally less common under anhydrous conditions.
-
Residual Solvents and Reagents: Solvents used in the reaction and purification (e.g., acetic acid, dichloromethane, ethyl acetate) and any excess brominating agent or catalyst may be present.
Question 2: How can I identify these impurities in my sample?
A combination of analytical techniques is recommended for a comprehensive impurity profile:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile and semi-volatile impurities. The mass spectrometer will provide the molecular weight of the impurities, aiding in their identification. Isomeric impurities can often be separated and identified by their fragmentation patterns and retention times.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful tool for assessing the purity of the main component and quantifying non-volatile impurities. Developing a method that separates the main peak from all impurity peaks is crucial.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural elucidation of the main product and can also be used to identify and quantify impurities if their signals are resolved from the main component. The proton and carbon chemical shifts of this compound are distinct and can be predicted based on the additivity of substituent effects.
Purification Strategies & Troubleshooting
Question 3: My primary purification by column chromatography is giving me poor separation. What can I do?
Poor separation in column chromatography is a frequent issue. Here are several troubleshooting steps, explained with the underlying principles:
-
Optimize Your Eluent System: The choice of eluent is critical for achieving good separation.
-
Causality: The separation on silica gel is based on the differential partitioning of the compounds between the stationary phase (silica) and the mobile phase (eluent). A solvent system with the right polarity will create a larger difference in the affinity of your product and impurities for the stationary phase, leading to better separation.
-
Troubleshooting:
-
Start with a non-polar system and gradually increase polarity. A common and effective eluent system for halogenated pyridines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[1] Start with a low percentage of the polar solvent (e.g., 2-5% ethyl acetate in hexanes) and gradually increase it (gradient elution).
-
Perform thorough Thin-Layer Chromatography (TLC) analysis first. Before running a column, test various solvent systems on TLC plates to find the optimal eluent composition that gives good separation between your product and the impurities. Aim for an Rf value of 0.2-0.4 for your target compound for the best separation on a column.[1]
-
-
-
Address Peak Tailing: Pyridine derivatives are known to tail on silica gel columns.
-
Causality: The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel.[1] This strong interaction can lead to a slow and uneven elution of the compound, resulting in broad, tailing peaks that overlap with impurities.
-
Troubleshooting:
-
Add a basic modifier to your eluent. Adding a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v), to your eluent system can neutralize the acidic sites on the silica gel, minimizing the unwanted interaction and leading to sharper peaks and better separation.[1]
-
Use neutral or basic stationary phases. If tailing is severe, consider using neutral or basic alumina as the stationary phase instead of silica gel.
-
-
-
Check for Column Overloading: Loading too much crude material onto the column will lead to poor separation.
-
Causality: The stationary phase has a finite capacity. Overloading it saturates the binding sites, causing the bands of your compounds to broaden and overlap.
-
Troubleshooting: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a mass ratio of crude material to silica gel of 1:30 to 1:100.
-
Question 4: I am trying to purify this compound by recrystallization, but it is not working well. What are some common issues and their solutions?
Recrystallization is a powerful technique for final purification, but finding the right conditions can be challenging.
-
Problem: The compound "oils out" instead of forming crystals.
-
Causality: This happens when the solution becomes supersaturated at a temperature above the melting point of the solute, or when the solubility of the compound changes too rapidly with a small change in temperature.
-
Troubleshooting:
-
Use a more dilute solution: Add more of the hot solvent to fully dissolve the oil, then allow it to cool slowly.
-
Switch to a solvent with a lower boiling point. This can sometimes prevent the solution from reaching the melting point of your compound.
-
Use a solvent pair: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a "poor" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. For halogenated aromatics, common solvent pairs include ethanol/water or ethyl acetate/hexanes.[2]
-
-
-
Problem: No crystals form upon cooling.
-
Causality: The solution may not be sufficiently saturated, or there may be no nucleation sites for crystal growth to begin.
-
Troubleshooting:
-
Induce crystallization:
-
Scratch the inside of the flask with a glass rod at the surface of the liquid. The small glass particles that are scraped off can act as nucleation sites.
-
Add a seed crystal of your pure compound to the cooled solution.
-
Reduce the volume of the solvent by evaporation and try cooling again.
-
-
Cool the solution to a lower temperature: Use an ice bath or a refrigerator to further decrease the solubility of your compound.
-
-
-
Problem: The resulting crystals are not pure.
-
Causality: Impurities may have co-precipitated with your product, or they may be trapped within the crystal lattice.
-
Troubleshooting:
-
Ensure slow cooling: Rapid cooling can trap impurities. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Wash the crystals: After filtering, wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Perform a second recrystallization: If the purity is still not satisfactory, a second recrystallization step may be necessary.
-
-
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol provides a general guideline. The exact eluent composition should be optimized using TLC analysis.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Triethylamine (optional)
-
Chromatography column
-
Collection tubes
Workflow Diagram:
Caption: Workflow for column chromatography purification.
Step-by-Step Procedure:
-
TLC Analysis: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane). Spot the solution onto a TLC plate and develop it in various mixtures of hexanes and ethyl acetate (e.g., 98:2, 95:5, 90:10). Visualize the spots under a UV lamp. Choose the solvent system that provides the best separation.
-
Column Packing: Prepare a slurry of silica gel in the least polar eluent you plan to use. Pour the slurry into your column and allow it to pack evenly. Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of a non-polar solvent like dichloromethane or the initial eluent. Carefully apply the solution to the top of the silica gel. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 100% hexanes or 98:2 hexanes/ethyl acetate). Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions in separate tubes.
-
Monitoring: Analyze the collected fractions by TLC to determine which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain your purified this compound.
Protocol 2: Recrystallization
This protocol outlines a general procedure for recrystallization. Solvent selection is key and may require small-scale trials.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, hexanes, or a solvent pair)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Ice bath
Workflow Diagram:
Caption: Workflow for recrystallization.
Step-by-Step Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid dissolves. Continue adding the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₅H₂BrCl₂N | PubChem[3] |
| Molecular Weight | 226.89 g/mol | PubChem[3] |
| Boiling Point | 254.2 °C at 760 mmHg | iChemical[4] |
| Density | 1.848 g/cm³ | iChemical[4], BOC Sciences[] |
| Physical Form | Solid | Sigma-Aldrich |
References
-
iChemical. This compound, CAS No. 144584-32-7. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
- Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
-
PubChem. This compound. [Link]
Sources
Technical Support Center: Synthesis of 3-Bromo-2,4-dichloropyridine Derivatives
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 3-Bromo-2,4-dichloropyridine and its derivatives. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the common byproducts and challenges encountered during synthesis. Our aim is to provide not just procedural steps, but the underlying chemical principles to empower you to optimize your reactions, improve purity, and accelerate your research.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on identifying and mitigating the formation of common byproducts.
Question 1: My reaction to brominate 2,4-dichloropyridine is yielding multiple products, and the desired 3-bromo isomer is not the major component. What is causing this lack of regioselectivity and how can I improve it?
Answer:
The direct bromination of 2,4-dichloropyridine is an electrophilic aromatic substitution. The pyridine ring is electron-deficient, which generally makes this reaction challenging and can lead to a mixture of regioisomers. The chlorine atoms at the 2- and 4-positions are deactivating and ortho-, para-directing. However, the nitrogen atom is strongly deactivating, particularly towards the 2- and 6-positions. This complex electronic landscape can result in bromination at the 3-, 5-, and 6-positions.
Common Byproducts:
-
5-Bromo-2,4-dichloropyridine: Often a significant byproduct due to the electronic directing effects.
-
3,5-Dibromo-2,4-dichloropyridine: An over-bromination product that can form if the reaction conditions are too harsh or the reaction time is extended.
-
Unreacted 2,4-dichloropyridine: Incomplete conversion is common due to the deactivated nature of the starting material.
Causality and Troubleshooting:
-
Reaction Temperature: High temperatures can decrease regioselectivity. It is advisable to start at a lower temperature and slowly warm the reaction mixture to find the optimal balance between reaction rate and selectivity.
-
Brominating Agent: The choice of brominating agent is critical. While elemental bromine (Br₂) can be used, it often requires a Lewis acid catalyst (e.g., FeCl₃, AlCl₃), which can further complicate the reaction profile. N-Bromosuccinimide (NBS) is often a milder and more selective alternative.
-
Solvent: The solvent can influence the reactivity of the brominating agent. Chlorinated solvents like dichloromethane (DCM) or chloroform are common. For less reactive substrates, using a stronger acid as the solvent, such as oleum or fuming sulfuric acid, can promote the formation of the desired product.
Experimental Protocol for Improved Regioselectivity:
-
To a solution of 2,4-dichloropyridine in a suitable solvent (e.g., concentrated sulfuric acid), add N-bromosuccinimide (NBS) portion-wise at 0°C.
-
Allow the reaction to stir at a controlled temperature (e.g., room temperature) and monitor the progress by GC-MS or LC-MS to determine the optimal reaction time.
-
Upon completion, quench the reaction by pouring it over ice and neutralize with a base (e.g., NaOH solution) to precipitate the crude product.
-
Purify the product using column chromatography or recrystallization to separate the isomers.
| Parameter | Condition 1 (Harsh) | Condition 2 (Mild) | Expected Outcome |
| Brominating Agent | Br₂ with FeCl₃ | NBS | Higher selectivity with NBS |
| Temperature | 80-100°C | 0°C to Room Temp | Reduced byproduct formation at lower temps |
| Solvent | Nitrobenzene | Dichloromethane | Easier workup with DCM |
Question 2: I am synthesizing this compound via a Sandmeyer reaction starting from 3-amino-2,4-dichloropyridine, but my yields are low and I'm observing significant byproduct formation. What are the likely side reactions?
Answer:
The Sandmeyer reaction is a powerful method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate. However, the diazonium salt of 3-amino-2,4-dichloropyridine can be unstable and prone to side reactions, leading to a range of byproducts.
Common Byproducts:
-
2,4-Dichloropyridine: Formed by the hydro-dediazoniation of the diazonium salt, where the diazonium group is replaced by a hydrogen atom.
-
3-Hydroxy-2,4-dichloropyridine: Results from the reaction of the diazonium salt with water.
-
Azo compounds: Formed by the coupling of the diazonium salt with another molecule of 3-amino-2,4-dichloropyridine or other aromatic species in the reaction mixture.
-
Biaryl compounds: Radical-mediated coupling of two pyridine rings can lead to the formation of bipyridine derivatives.[1]
Causality and Troubleshooting:
-
Temperature Control: The diazotization step (formation of the diazonium salt) must be carried out at low temperatures (typically 0-5°C) to prevent premature decomposition of the diazonium salt.
-
Purity of Starting Material: Any impurities in the starting 3-amino-2,4-dichloropyridine can lead to side reactions. Ensure the starting amine is pure before proceeding.
-
Rate of Addition: Slow, controlled addition of sodium nitrite during diazotization is crucial to maintain a low temperature and prevent the buildup of nitrous acid.
-
Catalyst: The use of a copper(I) salt (e.g., CuBr) is essential for the Sandmeyer reaction. Ensure the catalyst is active and used in the correct stoichiometric amount.
Experimental Protocol for a Cleaner Sandmeyer Reaction:
-
Dissolve 3-amino-2,4-dichloropyridine in an aqueous solution of HBr at 0-5°C.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C.
-
In a separate flask, prepare a solution of CuBr in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Extract the product with an organic solvent and purify by column chromatography or distillation.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions when working with the synthesis of this compound?
A1: The synthesis of this compound involves hazardous materials and reactions. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Bromine and its derivatives are corrosive and toxic. Diazonium salts can be explosive when isolated in a dry state; always keep them in solution.
Q2: How can I effectively purify the final this compound product from its byproducts?
A2: Purification can be challenging due to the similar physical properties of the isomers and byproducts.
-
Column Chromatography: This is often the most effective method for separating regioisomers. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.
-
Recrystallization: If the product is a solid and the major impurities have different solubilities, recrystallization from a suitable solvent (e.g., ethanol, hexane) can be effective.
-
Distillation: If the product and byproducts have sufficiently different boiling points, distillation under reduced pressure can be used for purification.
Q3: Can I use spectroscopic methods to differentiate between the 3-bromo and 5-bromo isomers of 2,4-dichloropyridine?
A3: Yes, ¹H NMR spectroscopy is a powerful tool for this. The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer.
-
This compound: You would expect to see two doublets for the protons at the 5- and 6-positions.
-
5-Bromo-2,4-dichloropyridine: You would expect to see two singlets for the protons at the 3- and 6-positions.
Visualizing Reaction Pathways
Diagram 1: Potential Byproducts in the Direct Bromination of 2,4-Dichloropyridine
Caption: Formation of desired product and byproducts during bromination.
Diagram 2: Troubleshooting Workflow for Sandmeyer Reaction
Caption: Step-by-step troubleshooting for the Sandmeyer reaction.
References
- Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
-
This compound. PubChem. [Link]
-
Suppressing Halide Segregation via Pyridine-Derivative Isomers Enables Efficient 1.68 eV Bandgap Perovskite Solar Cells. PubMed. [Link]
-
Sandmeyer reaction. Wikipedia. [Link]
-
Alkene Bromination Lab Guide. Scribd. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. PubMed Central. [Link]
-
Question 3: Write out the mechanism for bromination of pyrrole shown belo.. Filo. [Link]
-
Separation of Isomers. Pyvot Tech. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]
-
Synthesis and application of reactive BODIPY dyes. ResearchGate. [Link]
-
An investigation of the bromination of 1,4-dihydropyridine rings. ResearchGate. [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. [Link]
-
Pyridine Dimers and Their Low‐Temperature Isomerization: A High‐Resolution Matrix‐Isolation Spectroscopy Study. Wiley Online Library. [Link]
-
Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. YouTube. [Link]
- Separation of picoline isomers.
-
Suppressing Halide Segregation via Pyridine‐Derivative Isomers Enables Efficient 1.68 eV Bandgap Perovskite Solar Cells | Request PDF. ResearchGate. [Link]
-
The reactivity of bromine atoms in brominated pyridines. The preparation of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine | Request PDF. ResearchGate. [Link]
Sources
Technical Support Center: Catalyst Selection for Efficient Reactions of 3-Bromo-2,4-dichloropyridine
Welcome to the technical support center for reactions involving 3-Bromo-2,4-dichloropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of functionalizing this versatile but challenging heterocyclic building block. Pyridine scaffolds are integral to numerous FDA-approved drugs and are a cornerstone in medicinal chemistry.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to help you optimize your catalytic cross-coupling reactions and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges when working with this compound in cross-coupling reactions?
A1: The primary challenge with this compound lies in achieving site-selectivity. You have two different types of halogen atoms attached to an electron-deficient pyridine ring: a bromine at the 3-position and two chlorines at the 2- and 4-positions. The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the trend: C-I > C-Br > C-Cl.[4][5] This inherent difference in reactivity is the key to selective functionalization. However, factors like the chosen catalyst, ligand, and reaction conditions can influence this selectivity. Additionally, the electron-deficient nature of the pyridine ring can make oxidative addition, a key step in the catalytic cycle, more challenging compared to electron-rich aromatic systems.[6]
Q2: Which position on this compound is expected to react first in a typical palladium-catalyzed cross-coupling reaction?
A2: Under standard conditions for reactions like Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination, the carbon-bromine (C-Br) bond at the 3-position is significantly more reactive than the carbon-chlorine (C-Cl) bonds at the 2- and 4-positions.[5] Therefore, selective functionalization at the C-3 position is the expected outcome when using appropriate catalytic systems and carefully controlled conditions.
Q3: Can I achieve selective reaction at one of the C-Cl positions while the C-Br bond is present?
A3: Achieving selective reaction at a C-Cl position in the presence of a more reactive C-Br bond is highly challenging and generally not feasible with standard cross-coupling methods. The reaction will preferentially occur at the C-Br bond. To functionalize the C-Cl positions, the C-Br position would typically need to be reacted first.
Q4: How does the pyridine nitrogen affect the catalytic reaction?
A4: The nitrogen atom in the pyridine ring can act as a Lewis base and coordinate to the palladium catalyst. This coordination can sometimes inhibit the catalytic activity.[7] The choice of a suitable ligand is crucial to prevent catalyst poisoning and ensure an efficient reaction. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often employed to mitigate this issue.[4][7][8]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments with this compound.
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
Symptoms:
-
Starting material (this compound) is largely unreacted.
-
Only trace amounts of the desired coupled product are observed by LC-MS or TLC.
Potential Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Inactive Catalyst/Ligand System | Switch to a more active catalyst system. For the less reactive C-Cl bonds (after initial C-Br coupling), standard catalysts like Pd(PPh₃)₄ may be insufficient.[9] Consider using bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos, or N-heterocyclic carbene (NHC) ligands.[7][8][9] | These advanced ligands promote the formation of the active monoligated Pd(0) species, which is crucial for the oxidative addition to the strong C-Cl bond.[9] |
| Inappropriate Base | The choice of base is critical. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[7][10] The solubility of the base in the reaction solvent can significantly impact the reaction rate.[7] | The base not only acts as a proton scavenger but also plays a role in the transmetalation step of the catalytic cycle. |
| Poor Solubility of Reagents | If reagents are not fully dissolved, the reaction will be slow or incomplete. Consider switching to a solvent system that better solubilizes all components, such as 1,4-dioxane/water, toluene/water, or DMF.[11][12] For highly insoluble substrates, using chlorinated aromatic solvents might be an option.[11] | A homogeneous reaction mixture ensures efficient interaction between the catalyst and substrates. |
| Reaction Temperature Too Low | For activating the C-Cl bonds, higher temperatures (e.g., 100-120 °C) may be necessary.[4] | The oxidative addition to the C-Cl bond has a higher activation energy than for the C-Br bond. |
Problem 2: Significant Side Reactions Observed
Symptoms:
-
Formation of hydrodehalogenated product (e.g., 2,4-dichloropyridine).
-
Homocoupling of the boronic acid reagent.
Potential Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Hydrodehalogenation | Ensure all reagents and solvents are scrupulously dry.[7] Use high-purity amines if they are present in the reaction. The choice of base can also influence this side reaction; screening different bases may be necessary.[7] | Water or other protic impurities can serve as a proton source, leading to the reduction of the aryl halide. |
| Homocoupling of Boronic Acid | This is often caused by the presence of oxygen. Improve the degassing procedure for the solvent and maintain a strict inert atmosphere (e.g., argon or nitrogen).[7] Using a Pd(0) source directly, like Pd(PPh₃)₄, can sometimes reduce homocoupling compared to the in-situ reduction of Pd(II) sources.[7] Lowering the reaction temperature may also disfavor this pathway.[7] | Oxygen can lead to the oxidative coupling of the boronic acid, forming a biaryl byproduct. |
Problem 3: Poor Regioselectivity in Di-functionalization
Symptoms:
-
After the initial reaction at the C-3 (bromo) position, subsequent functionalization at the C-2 and C-4 (chloro) positions is not selective, leading to a mixture of products.
Potential Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Similar Reactivity of C-2 and C-4 Positions | The electronic environment of the C-2 and C-4 positions can be similar, leading to a lack of selectivity. Ligand choice is critical. For C-4 selective Suzuki-Miyaura coupling of 2,4-dichloropyridines, sterically hindered N-heterocyclic carbene (NHC) ligands like IPr have shown success.[8] In some cases, ligand-free conditions at high temperatures can also favor C-4 selectivity.[8] For Buchwald-Hartwig amination, Xantphos-based catalysts have shown high selectivity for the C-2 position of 2,4-dichloropyridine.[13] | The steric bulk of the ligand can direct the palladium catalyst to the less hindered position. Electronic effects of the ligand also play a crucial role in modulating the reactivity of the catalytic intermediates. |
| Reaction Conditions | Systematically screen reaction parameters such as solvent and base. For instance, in some systems, a switch to conditions employing KI, NaOAc, and PEG400 has been shown to dramatically improve C-4 selectivity.[8] | The reaction conditions can influence the conformation and reactivity of the palladium-substrate complex, thereby affecting the regioselectivity of the oxidative addition step. |
Experimental Protocols & Data
Table 1: Recommended Catalyst Systems for Different Cross-Coupling Reactions of this compound (Initial Reaction at C-3)
| Reaction Type | Palladium Precursor | Ligand | Base | Solvent | Typical Temp. (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | XPhos or SPhos | K₃PO₄ or Cs₂CO₃ | 1,4-Dioxane/H₂O | 80-100 |
| Buchwald-Hartwig Amination | Pd(OAc)₂ or Pd₂(dba)₃ | RuPhos or BrettPhos | NaOtBu or LHMDS | Toluene or THF | 80-110 |
| Sonogashira | Pd(PPh₃)₂Cl₂ | (none) | Et₃N or DIPEA | THF or DMF | 25-80 |
| Heck | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile | 80-120 |
This table provides general starting points. Optimization for specific substrates is highly recommended.
Visualizing the Workflow
A critical aspect of working with multi-halogenated substrates is the decision-making process for catalyst selection. The following diagram illustrates a typical workflow for optimizing a Suzuki-Miyaura coupling with this compound.
Caption: Decision workflow for optimizing Suzuki-Miyaura coupling at the C-3 position.
References
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
MacMillan, D. W. C., & et al. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. Retrieved from [Link]
-
Willis, M. C., & et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Metal-free SHN cross-coupling of pyridines with phosphine chalcogenides: polarization/deprotonation/oxidation effects of electron-deficient acetylenes. New Journal of Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
American Chemical Society. (2022). 2 approaches to new pyridines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
National Institutes of Health. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Retrieved from [Link]
-
Crossref. (2004). Palladium-catalyzed Carbonylation of Polychlorinated Pyridines. A Simple Laboratory Approach to Metal Catalyzed Carbonylation Reactions. HETEROCYCLES. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from [Link]
-
National Institutes of Health. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Retrieved from [Link]
-
MDPI. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]
-
National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2025). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. PubMed. Retrieved from [Link]
-
YouTube. (2023). Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. Retrieved from [Link]
Sources
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Technical Support Center: Solvent Effects on the Reactivity of 3-Bromo-2,4-dichloropyridine
Welcome to the technical support guide for navigating the complex reactivity of 3-Bromo-2,4-dichloropyridine. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in achieving desired outcomes with this versatile but challenging building block. We will move beyond simple protocols to explore the underlying principles that govern its reactivity, with a special focus on how solvent selection can be leveraged to control regioselectivity and reaction efficiency.
Understanding the Substrate: A Molecule of Competing Reactivities
This compound presents three distinct reactive sites for common synthetic transformations. The key to success lies in understanding the electronic and steric factors that govern the reactivity of each C-X bond under different mechanistic manifolds (Palladium-catalyzed cross-coupling vs. Nucleophilic Aromatic Substitution).
The pyridine nitrogen electron-withdrawing nature activates the C2 and C4 positions towards nucleophilic attack, while the C3 position is comparatively electron-rich. In palladium-catalyzed reactions, the relative bond strengths (C-Br < C-Cl) and the specifics of the catalytic cycle become the dominant factors.[1][2][3]
Caption: Competing reaction sites on this compound.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Question 1: My Suzuki-Miyaura reaction on this compound is giving a mixture of products coupled at the bromine and chlorine positions. How can I control the regioselectivity?
Answer: This is the most common challenge with this substrate. Regioselectivity in Suzuki-Miyaura couplings is a delicate balance between the intrinsic reactivity of the C-X bonds and the reaction conditions, particularly the solvent and ligand.[4]
Causality: The oxidative addition of Pd(0) to the C-X bond is typically the rate-determining and selectivity-determining step. The C-Br bond is weaker and thus kinetically favored for oxidative addition over the C-Cl bonds.[2] However, the solvent can dramatically alter the energy of the transition states for oxidative addition at the different positions.
Troubleshooting Steps & Solutions:
-
Leverage Solvent Effects: The polarity and coordinating ability of the solvent are your primary tools for controlling selectivity.[5][6]
-
To Favor C-Br Coupling: Use non-polar, aprotic solvents. Toluene, 1,4-dioxane, or THF disfavor the formation of highly polar transition states or anionic palladium complexes, allowing the intrinsic reactivity of the weaker C-Br bond to dominate.[5][7]
-
To Influence C-Cl Coupling: The use of polar, aprotic solvents like DMF, DMAc, or acetonitrile can sometimes switch selectivity.[5][8] These solvents can stabilize highly polar, anionic transition states that may be involved in C-Cl activation.[9] However, this effect is complex and not solely dependent on the dielectric constant; specific solvent-catalyst interactions play a major role.[5][7]
-
-
Optimize the Ligand: The choice of phosphine ligand is critical.
-
For selective C-Br coupling on polychlorinated aromatics, standard ligands like PPh₃ or sterically hindered phosphines can be effective when paired with a non-polar solvent.[10]
-
For challenging C-Cl couplings, highly electron-rich and sterically bulky ligands (e.g., Buchwald-type biaryl phosphines like SPhos, XPhos, or bulky NHC ligands) are often required to promote the difficult oxidative addition step.[1][2]
-
Data Summary: Solvent & Ligand Effects on Suzuki-Miyaura Selectivity
| Target Position | Recommended Solvent(s) | Recommended Ligand Class | Expected Outcome | Citation(s) |
| C3-Br | Toluene, 1,4-Dioxane, THF | Standard (e.g., PPh₃) or Bulky Phosphines | Selective coupling at the C-Br bond. | [5][10] |
| C2-Cl / C4-Cl | DMF, Acetonitrile, Dioxane/H₂O | Bulky, Electron-Rich Biaryl Phosphines | May favor coupling at activated C-Cl positions, requires careful screening. | [1][2][4] |
Question 2: My Suzuki reaction yield is low, and I see significant amounts of starting material and protodehalogenation byproducts. What's going wrong?
Answer: Low yields are often due to catalyst inhibition/decomposition or suboptimal reaction parameters. Heteroaryl chlorides are notoriously challenging substrates for Suzuki couplings.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a low-yielding Suzuki-Miyaura reaction.
-
Catalyst Poisoning: The pyridine nitrogen can coordinate to the palladium center, inhibiting catalytic activity. Using a sufficiently bulky ligand can mitigate this issue.[11]
-
Base Incompatibility: The choice of base is critical. For difficult C-Cl couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ or K₂CO₃.[1] The base must be anhydrous.
-
Insufficient Temperature: Activation of C-Cl bonds requires significant thermal energy. Ensure your reaction temperature is adequate, often in the range of 100-120 °C.[2]
Section 2: Palladium-Catalyzed Buchwald-Hartwig Amination
Question 3: I am attempting a Buchwald-Hartwig amination on this compound, but the reaction is stalled with no product formation. What is the most likely cause?
Answer: The primary suspect in a failed Buchwald-Hartwig amination of a 2-halopyridine substrate is severe catalyst poisoning by the pyridine nitrogen.[11]
Causality: The lone pair on the pyridine nitrogen can act as a ligand, binding strongly to the palladium catalyst and preventing it from participating in the catalytic cycle. This is especially problematic when the halogen is at the C2 position.
Troubleshooting Steps & Solutions:
-
CRITICAL - Ligand Choice: This is the most important parameter. You must use a sterically demanding ligand that effectively shields the palladium center and disfavors coordination of the pyridine nitrogen.
-
Solvent Selection: Anhydrous, non-coordinating aprotic solvents are required.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.
Section 3: Nucleophilic Aromatic Substitution (SNAr)
Question 4: I want to perform a selective SNAr reaction. Which position on this compound is the most reactive, and what solvent should I use?
Answer: For SNAr reactions, the reactivity order is dictated by the ability of the pyridine ring to stabilize the negative charge in the intermediate (Meisenheimer complex). This makes the C4 and C2 positions far more reactive than the C3 position. The C-Cl bonds will react preferentially over the C-Br bond in this mechanism.[3][17]
Causality: The electron-withdrawing pyridine nitrogen provides resonance stabilization for the negative charge when the nucleophile attacks the C2 (ortho) or C4 (para) positions. The C3 (meta) position lacks this direct stabilization, making it significantly less reactive under SNAr conditions.[17] The higher electronegativity of chlorine also makes the attached carbon more electrophilic compared to the one bonded to bromine.
Reactivity Order: C4-Cl > C2-Cl >> C3-Br
Solvent's Role:
-
Polar Aprotic Solvents are Key: Solvents like DMSO, DMF, NMP, or DMAc are the standard and most effective choices.[18] They are highly polar and can effectively solvate the charged Meisenheimer complex, lowering the activation energy and dramatically accelerating the reaction rate.[19]
-
Protic Solvents (Alcohols): While sometimes used, they can be problematic. They can act as competing nucleophiles and also solvate the nucleophile through hydrogen bonding, reducing its reactivity.[18]
-
Non-polar Solvents (Toluene, Dioxane): These solvents are generally poor choices for SNAr as they cannot stabilize the charged intermediate, leading to very slow or no reaction.[18] However, in specific cases with 3-substituted dichloropyridines, non-polar solvents have been used to achieve ortho-selectivity by promoting coordination of the nucleophile's counter-ion to the 3-substituent.[20]
Question 5: My SNAr reaction with an amine nucleophile is sluggish even in DMF. How can I improve the rate?
Answer: If the reaction is slow, you need to enhance either the electrophilicity of the substrate or the nucleophilicity of the attacking species.
-
Increase Temperature: SNAr reactions often require elevated temperatures (80-150 °C) to proceed at a practical rate.
-
Add a Base: If you are using a neutral nucleophile like a primary or secondary amine, the reaction produces H-Cl, which protonates the starting amine, rendering it non-nucleophilic. Adding a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DIPEA) is essential to neutralize the acid and maintain the concentration of the free amine.
-
Consider a Stronger Nucleophile: If possible, deprotonating the nucleophile beforehand to form its conjugate base (e.g., using NaH for an alcohol to form an alkoxide) will vastly increase its reactivity.
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C3-Br Position
This protocol is optimized for selective reaction at the C3-bromo position, leaving the two chloro-substituents intact.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₃PO₄ (2.5 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and Backfill: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe (to a concentration of ~0.1 M with respect to the pyridine).
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the product.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.
References
-
Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. R. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
-
Gandeepan, P., & Cheng, C. H. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]
-
Gu, Y., & Li, G. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Sparrow Quantum. [Link]
-
Gandeepan, P., & Cheng, C. H. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]
-
Scolnik, M. (2021). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar – A Digital Platform for Scholarly Publishing at Yale. [Link]
-
Reeves, E. K., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. [Link]
-
Saj, P., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. [Link]
-
Reddit user discussion. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]
-
Reeves, E. K., et al. (2019). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. [Link]
-
ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. ResearchGate. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
ResearchGate. (n.d.). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. ResearchGate. [Link]
-
Kočar, D., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]
-
ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Other Common Molecular Solvents. WordPress. [Link]
-
Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Shields, J. D., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]
-
Shields, J. D., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. [Link]
-
RSC Publishing. (n.d.). Effects of π-electron densities and solvent on proton resonances of alkyl-substituted pyridines and benzenes. Journal of the Chemical Society B. [Link]
-
Shields, J. D., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]
-
Shields, J. D., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]
- Yap, J. L., Hom, K., & Fletcher, S. (2014). Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Tetrahedron Letters.
-
Yap, J. L., Hom, K., & Fletcher, S. (2014). Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate. [Link]
-
ResearchGate. (n.d.). Solvent effect, dipole moment, and DFT studies of multi donor–acceptor type pyridine derivative. ResearchGate. [Link]
-
Shields, J. D., et al. (2016). Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PubMed. [Link]
-
ResearchGate. (n.d.). Dielectric constant of pyridine. ResearchGate. [Link]
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Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages. [Link]
-
LibreTexts. (2022). Dielectric Constant. Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. [Link]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange. [Link]
-
Oster, G., et al. (n.d.). The Dielectric Constants of Solutions of Glycine and Pyridine Betaine in Water-Dioxane Mixtures. ElectronicsAndBooks. [Link]
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Wan, Z. K., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
Tundel, R. E., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Van der Eycken, E., & Fokin, V. V. (Eds.). (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Click Chemistry in Complex Systems. [Link]
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Technical Support Center: Work-up Procedures for Reactions Involving 3-Bromo-2,4-dichloropyridine
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 3-Bromo-2,4-dichloropyridine (CAS: 144584-32-7) in their synthetic workflows. This guide provides in-depth, field-proven insights into the critical work-up and purification stages of reactions involving this versatile but challenging building block. The electron-deficient nature of the pyridine ring, combined with the differential reactivity of its halogen substituents, presents unique challenges that demand carefully considered post-reaction handling.[1]
This document is structured as a series of questions and answers to directly address common issues and provide robust, scientifically-grounded solutions.
Section 1: Core Principles of Working Up this compound Reactions
Before diving into specific troubleshooting scenarios, it's crucial to understand the fundamental principles governing the work-up of reactions with this substrate. The pyridine nitrogen introduces basicity, which can complicate extractions and purification, while the presence of multiple halogens dictates specific reactivity patterns that can lead to complex product mixtures if not handled correctly.
Q1: What is a standard aqueous work-up protocol for a typical cross-coupling reaction with this compound?
A standard work-up aims to separate the desired product from the catalyst, unreacted starting materials, inorganic salts, and other byproducts. The basicity of the pyridine product requires careful pH management to prevent its partitioning into the aqueous layer.
Detailed Protocol: Standard Aqueous Work-up
-
Reaction Quenching:
-
Once the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC, LC-MS), cool the reaction vessel to room temperature.
-
Cautiously quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl). The choice depends on the specific reagents used; NH₄Cl is often preferred for quenching organometallic reagents.
-
-
Phase Separation & Extraction:
-
Dilute the quenched mixture with a suitable organic solvent, such as ethyl acetate (EtOAc), dichloromethane (DCM), or methyl t-butyl ether (MTBE).[2]
-
Transfer the mixture to a separatory funnel. If the reaction was run with a water-miscible solvent like THF or dioxane, a significant amount of water and brine may be needed to achieve clean phase separation.
-
Wash the organic layer sequentially with:
-
Water (to remove water-soluble reagents and solvents).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution, if the reaction was run under acidic conditions, to neutralize excess acid.
-
Brine (saturated aqueous NaCl) to reduce the solubility of the organic product in the aqueous phase and aid in drying.[3]
-
-
Expert Tip: The pyridine nitrogen in your product is basic and can be protonated by acidic aqueous solutions. This would cause your product to partition into the aqueous layer. Therefore, avoid acidic washes (e.g., dilute HCl) unless you intend to extract basic impurities and your final product is stable to acid and non-basic.[4]
-
-
Drying and Concentration:
-
Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude material is typically purified by flash column chromatography on silica gel.
-
Section 2: Troubleshooting Guide for Common Work-up Issues
This section addresses specific problems encountered during the work-up and purification of reactions involving this compound.
Workflow: General Work-up & Purification
Caption: General workflow for post-reaction work-up.
Problem 1: Low or No Product Yield After Work-up
Q2: I confirmed product formation by LC-MS in the crude reaction mixture, but the yield is very low after aqueous work-up. Where did my product go?
This is a classic issue when working with basic heterocyclic compounds. The most likely culprit is the accidental protonation of the pyridine nitrogen during the work-up, causing the product to dissolve in the aqueous layer.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Accidental Acidic Wash | Using an acidic wash (e.g., dilute HCl) or not neutralizing an acidic reaction medium will protonate the pyridine nitrogen, forming a water-soluble salt. | Ensure all aqueous washes are neutral or slightly basic. If the reaction mixture is acidic, perform a careful wash with a weak base like saturated NaHCO₃ solution before extraction.[5] |
| Emulsion Formation | The presence of certain reagents or solvents can lead to the formation of a stable emulsion, trapping the product at the interface and leading to poor recovery. | Troubleshooting Emulsions: • Add more brine to the separatory funnel to increase the ionic strength of the aqueous phase. • Filter the entire mixture through a pad of Celite. • Allow the mixture to stand for an extended period without agitation. |
| Product Volatility | While less common for dichlorobromopyridine derivatives, some low molecular weight products can be volatile and may be lost during concentration on a rotary evaporator. | Use lower temperatures and pressures during solvent removal. If volatility is suspected, consider alternative purification methods like precipitation. |
Workflow: Troubleshooting Low Product Yield
Caption: Decision tree for troubleshooting low product yield.
Problem 2: Difficulty in Removing Palladium Catalyst Residues
Q3: My purified product is still contaminated with a black/grey solid, which I suspect is palladium. How can I remove it?
Palladium catalyst residues (often appearing as "Pd black") are a common issue in cross-coupling chemistry. These fine particulates can be difficult to remove by standard filtration or chromatography.
Solutions:
-
Pre-Chromatography Filtration: Before concentrating the crude product, pass the organic solution through a plug of Celite or a 0.45 µm syringe filter. This can remove a significant portion of the precipitated palladium.
-
Specialized Washes:
-
Thiol Treatment: Certain thiol-based scavengers can be used to bind palladium. Stirring the crude product in an organic solvent with a silica-supported thiol resin for a few hours, followed by filtration, can be effective.
-
Aqueous Washes: Washing the organic layer with an aqueous solution of sodium thiosulfate or thiourea can sometimes help sequester palladium, but their effectiveness can be variable.
-
-
Charcoal Treatment: Dissolve the crude product in a suitable solvent and stir with a small amount of activated charcoal for 15-30 minutes. Filter through Celite to remove the charcoal and adsorbed palladium. Caution: Activated charcoal can also adsorb your product, so use it sparingly and monitor for product loss.
Problem 3: Removing Boronic Acid/Ester Byproducts from Suzuki Reactions
Q4: After a Suzuki coupling, my NMR is contaminated with signals from unreacted boronic acid or its homocoupled byproduct. How can I get rid of these?
Boronic acids and their derivatives can be persistent impurities. Several work-up strategies specifically target their removal.
Solutions:
-
Base Wash: A wash with a mild aqueous base (e.g., 1M NaOH) can deprotonate the boronic acid, making it more water-soluble and facilitating its removal into the aqueous layer. This is safe for most pyridine products.
-
Fluoride Wash: Washing the organic layer with an aqueous solution of potassium fluoride (KF) can convert residual boronic acids into trifluoroborate salts, which are often insoluble in organic solvents and can be filtered off, or are more readily extracted into the aqueous phase.[4]
-
Oxidative Work-up: A wash with a dilute solution of an oxidizing agent (e.g., hydrogen peroxide) can convert the boronic acid to the corresponding phenol, which may be easier to separate by chromatography or an extractive basic wash. This method should be used with caution as it may affect sensitive functional groups on your desired product.
-
Methanol Azeotrope: For volatile boron compounds, repeatedly concentrating the reaction mixture from methanol can help remove them as the volatile trimethyl borate.[4]
Section 3: Frequently Asked Questions (FAQs)
Q5: Which halogen is most likely to react in a palladium-catalyzed cross-coupling reaction?
In palladium-catalyzed reactions like Suzuki, Buchwald-Hartwig, or Sonogashira, the reactivity of carbon-halogen bonds generally follows the trend: C-I > C-Br > C-Cl.[6] For this compound, the C-Br bond at the 3-position is expected to react preferentially, leaving the two C-Cl bonds intact for potential subsequent transformations.[1][6]
Q6: I am performing a Nucleophilic Aromatic Substitution (SNAr) reaction. Which chlorine is more reactive?
In SNAr reactions, reactivity is governed by the electron-withdrawing effect of the pyridine nitrogen and the stability of the Meisenheimer intermediate. The C2 and C4 positions of the pyridine ring are the most activated towards nucleophilic attack. Therefore, in an SNAr reaction with a nucleophile like an amine or alkoxide, substitution is expected to occur at either the C2 or C4 chloro-substituent, often leading to a mixture of isomers. The regioselectivity can be highly dependent on the specific nucleophile and reaction conditions.[6][7]
Q7: My product streaks badly during silica gel chromatography. What can I do?
This phenomenon, known as "tailing," is very common for basic compounds like pyridines on acidic silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface.
Solutions:
-
Add a Basic Modifier to the Eluent: Add a small amount of a volatile base, such as triethylamine (Et₃N) or pyridine (typically 0.1-1% by volume), to your mobile phase. This base will compete with your product for the acidic sites on the silica, resulting in sharper peaks and better separation.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, or a deactivated silica gel.
Q8: What are the key safety considerations when working with this compound?
This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[8] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Section 4: Detailed Experimental Protocols
Protocol 1: Work-up for Removal of Boronic Acid Residues (Suzuki Reaction)
This protocol is designed for a Suzuki reaction where boronic acid-derived impurities are a concern.
-
Reaction Completion & Cooling: After confirming reaction completion via TLC/LC-MS, cool the mixture to room temperature.
-
Solvent Dilution: Dilute the reaction mixture with ethyl acetate (approx. 10-20x the volume of the limiting reagent).
-
Aqueous Wash - Step 1 (Base): Transfer to a separatory funnel and wash with 1M aqueous NaOH solution (2x). This step helps to solubilize unreacted boronic acid.
-
Aqueous Wash - Step 2 (Fluoride): Wash the organic layer with a 1M aqueous KF solution (2x). Shake the separatory funnel for 1-2 minutes for each wash to facilitate the formation of trifluoroborate salts.[4] A fine white precipitate may form at the interface; if so, filter the entire biphasic mixture through a pad of Celite after separation.
-
Final Wash: Wash the organic layer with brine (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Proceed with column chromatography, using an eluent system containing 0.5% Et₃N if tailing is observed.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-Pyridines.
- Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling for Dichloropyridines.
- Benchchem. (n.d.). A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- ChemicalBook. (n.d.). 3-BROMO-2,5-DICHLOROPYRIDINE Product Description.
- University of Wisconsin-Madison. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros.
- Google Patents. (n.d.). JPH06228096A - Production of pure 2,5-dichloropyridine and recovery of 2,3-dichloropyridine produced as by-product.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Versatility of 3-Bromo-2,5-Dichloropyridine.
- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs.
- PubChem. (n.d.). This compound.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- PubChemLite. (n.d.). This compound (C5H2BrCl2N).
- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Semantic Scholar. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P.
- Organic Letters. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.
- PubChem. (n.d.). 3-Bromo-2-chloro-4-iodopyridine.
- Sigma-Aldrich. (n.d.). 3-Bromo-2-chloropyridine 98 52200-48-3.
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Validation & Comparative
A Senior Application Scientist's Guide to Regiocontrol in Synthesis: 3-Bromo-2,4-dichloropyridine vs. Dichloropyridine Isomers
Introduction: The Pyridine Core and the Challenge of Regioselectivity
The pyridine scaffold is a cornerstone of modern medicinal chemistry, embedded in a vast portfolio of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Its prevalence drives a continuous demand for synthetic methods that can precisely functionalize the pyridine ring. Polysubstituted pyridines, in particular, offer a three-dimensional canvas for optimizing molecular interactions with biological targets. However, constructing these complex architectures is often a formidable challenge, hinging on the ability to control the regioselectivity of bond-forming reactions.
Halogenated pyridines serve as exceptionally versatile precursors in this endeavor, with the halogen atoms acting as reliable handles for a variety of transformations, most notably transition metal-catalyzed cross-coupling reactions.[4][5] While dichloropyridines offer two points of attachment, their synthetic utility can be hampered by issues of selectivity, especially when the two chlorine atoms exhibit similar reactivity.
This guide provides an in-depth comparison of 3-Bromo-2,4-dichloropyridine with its dichloropyridine counterparts (2,4-DCP, 2,6-DCP, and 3,5-DCP). We will explore how the unique arrangement of three distinct halogen atoms in this compound provides a powerful platform for orthogonal synthesis, enabling a level of regiochemical control that is difficult to achieve with simpler dichlorinated systems. This analysis is grounded in mechanistic principles and supported by experimental data to provide researchers, scientists, and drug development professionals with a clear, actionable understanding of this reagent's strategic advantages.
The Strategic Advantage: Understanding Orthogonal Reactivity in this compound
The primary value of this compound lies in the differential reactivity of its three halogen substituents. This "orthogonal reactivity" allows for the selective functionalization of one position while leaving the others intact for subsequent transformations.[6][7] This selectivity is governed by two fundamental principles:
-
Bond Dissociation Energy (BDE): In palladium-catalyzed cross-coupling reactions, the initial oxidative addition step is typically the rate-limiting step. The reactivity of the C-X bond follows the general trend: C-I > C-Br > C-Cl.[4][8] Consequently, the C3-Br bond in this compound is significantly more susceptible to oxidative addition than either of the C-Cl bonds.
-
Electronic Activation for SNAr: The electron-withdrawing nature of the pyridine nitrogen makes the ring electron-deficient, particularly at the C2, C4, and C6 positions (ortho and para). This activates these positions towards Nucleophilic Aromatic Substitution (SNAr). The C4 position is often the most activated for SNAr due to the superior ability to delocalize the negative charge of the Meisenheimer intermediate onto the ring nitrogen.[9]
This interplay of reactivity allows for a logical, stepwise approach to molecular construction, as illustrated below.
Figure 1: Logical workflow for the orthogonal functionalization of this compound.
Comparative Performance in Key Synthetic Transformations
The true utility of a building block is revealed through its performance in common, robust chemical reactions. Here, we compare this compound against various dichloropyridine isomers in three classes of synthetically vital reactions.
Palladium-Catalyzed C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating C-C bonds.[10][11] The choice of halide is critical, directly impacting the required reaction conditions.
Causality Behind Experimental Choices: The lower reactivity of C-Cl bonds compared to C-Br bonds necessitates more robust and specialized catalytic systems.[4] This often involves the use of bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) that facilitate the challenging oxidative addition of the Pd(0) catalyst into the C-Cl bond. In contrast, the C-Br bond in this compound can often be coupled using more classical, less expensive catalysts like Pd(PPh₃)₄ under milder conditions, leaving the two C-Cl bonds untouched for later functionalization.
| Substrate | Target Halogen | Typical Catalyst/Ligand | Typical Conditions | Outcome & Selectivity |
| This compound | C3-Br | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Na₂CO₃, Dioxane/H₂O, 80-90 °C | High selectivity for C-Br coupling. C-Cl positions are unreactive.[6][8] |
| 2,4-Dichloropyridine | C2-Cl or C4-Cl | Pd₂(dba)₃ / SPhos | K₃PO₄, Toluene, 100-110 °C | Coupling can occur at either position; selectivity is catalyst and substrate dependent. C4 is often favored.[8] |
| 2,6-Dichloropyridine | C2/C6-Cl | Pd(OAc)₂ / RuPhos | K₂CO₃, Dioxane, 100 °C | Mono-arylation is common, but requires forcing conditions. Di-arylation is more challenging.[4] |
| 3,5-Dichloropyridine | C3/C5-Cl | Pd₂(dba)₃ / XPhos | K₃PO₄, t-BuOH, 110 °C | Very challenging due to unactivated positions. Requires highly active catalysts and harsh conditions.[12] |
Table 1: Comparative performance in Suzuki-Miyaura cross-coupling reactions.
Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[10][13]
Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for constructing aryl-amine bonds, which are prevalent in pharmaceuticals.[14][15] In dichloropyridines, regioselectivity is a key challenge.
Causality Behind Experimental Choices: The electronic environment of the pyridine ring dictates the site of reaction. The C2 and C4 positions are electron-deficient and thus more susceptible to oxidative addition.[16] For 2,4-dichloropyridine, selective amination at the C2 position can be achieved with high fidelity using specific catalyst systems (e.g., those based on Xantphos), as the C2 position is generally more activated towards oxidative addition than C4.[16][17][18]
For this compound, this inherent preference for C2 can be exploited. After a selective Suzuki or Sonogashira reaction at the C3-Br position, the resulting 2,4-dichloro-3-substituted pyridine can then undergo a highly regioselective Buchwald-Hartwig amination at the C2 position. This provides a clear, predictable route to 2-amino-3-aryl-4-chloropyridines, a valuable synthetic intermediate. Attempting to achieve this trisubstituted pattern from 2,4-dichloropyridine would be significantly more complex.
| Substrate | Reaction Site | Selectivity (C2:C4) | Typical Catalyst/Ligand | Reference |
| 2,4-Dichloropyridine | C2-Cl | >50:1 | Pd(OAc)₂ / Xantphos | [17][18] |
| 2,6-Dichloropyridine | C2/C6-Cl | N/A (Equivalent) | Pd₂(dba)₃ / BINAP | [12] |
| 3,5-Dichloropyridine | C3/C5-Cl | N/A (Equivalent) | Requires highly active catalysts; generally low reactivity. | [12] |
Table 2: Regioselectivity in mono-amination of dichloropyridines.
Nucleophilic Aromatic Substitution (SNAr)
SNAr provides an alternative, often palladium-free, method for introducing heteroatom nucleophiles. The reactivity is governed by the stability of the intermediate Meisenheimer complex.
Causality Behind Experimental Choices: The ability of the pyridine nitrogen to stabilize the negative charge of the anionic intermediate is paramount. Attack at the C4 (para) position allows for direct delocalization of the negative charge onto the electronegative nitrogen atom, making it a highly favorable process.[9] Attack at C2 (ortho) is also favorable, while attack at C3 (meta) does not allow for this direct stabilization and is therefore much more difficult.
-
This compound: The C4-Cl is highly activated for SNAr, similar to 2,4-dichloropyridine. This allows for the selective introduction of amines, alkoxides, or thiolates at C4, especially after the more reactive C3-Br has been functionalized via cross-coupling.
-
2,4-Dichloropyridine: The C4-Cl is generally more susceptible to SNAr than the C2-Cl.[9]
-
2,6-Dichloropyridine: The C2 and C6 positions are both highly activated towards SNAr.[12]
-
3,5-Dichloropyridine: The C3 and C5 positions are meta to the nitrogen and are thus significantly less reactive in SNAr reactions, requiring harsh conditions.[12]
This predictable reactivity makes this compound an ideal substrate for a Suzuki/SNAr one-two punch, installing an aryl group at C3 and a heteroatom at C4 with excellent control.
Experimental Protocols: A Head-to-Head Comparison
To illustrate the practical differences in handling these reagents, we provide validated, step-by-step protocols for a selective Suzuki-Miyaura coupling.
Protocol 1: Selective Suzuki-Miyaura Coupling of this compound (at C3-Br)
Objective: To demonstrate the selective C-C bond formation at the C3-bromo position while leaving the chloro-substituents intact.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
-
Solvent Addition: Add a degassed 3:1 mixture of 1,4-Dioxane and Water. The typical concentration is 0.1 M with respect to the starting pyridine.
-
Reaction Execution: Heat the reaction mixture to 85 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 2,4-dichloro-3-phenylpyridine, is then purified by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 2,6-Dichloropyridine
Objective: To demonstrate the more forcing conditions required to activate a C-Cl bond for C-C bond formation.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 2,6-dichloropyridine (1.0 eq), phenylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄) (3.0 eq).
-
Catalyst Addition: In a separate glovebox or under a positive pressure of inert gas, pre-mix Palladium(II) acetate (Pd(OAc)₂) (0.04 eq) and a bulky phosphine ligand such as RuPhos (0.08 eq). Add this catalyst mixture to the Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed toluene. The typical concentration is 0.1 M with respect to the starting pyridine.
-
Reaction Execution: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by GC-MS. These reactions often require longer reaction times (12-24 hours).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product, 2-chloro-6-phenylpyridine, is then purified by column chromatography on silica gel.
Conclusion
For the synthetic chemist engaged in the complex task of drug discovery and development, the choice of building block is a critical strategic decision. While dichloropyridines are valuable reagents, their utility can be limited by challenges in achieving regiocontrol. This compound distinguishes itself by offering a pre-packaged solution for orthogonal synthesis.
Its three halogen atoms possess a clear and predictable hierarchy of reactivity: the C3-bromo position is readily functionalized under mild palladium-catalyzed cross-coupling conditions (Suzuki, Sonogashira), leaving the chloro groups untouched. Subsequently, the electronically activated C4-chloro position is primed for nucleophilic aromatic substitution, and the remaining C2-chloro position can be engaged under more forcing cross-coupling conditions. This built-in regiochemical roadmap minimizes the need for complex protecting group strategies, shortens synthetic routes, and ultimately accelerates the design-make-test-analyze cycle that is central to modern chemical research.
References
- A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine for Drug Development Professionals. (n.d.). Benchchem.
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.). ResearchGate.
- A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. (n.d.). Benchchem.
- Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. (n.d.). Benchchem.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI.
- 2,6-Dichloropyridine: A Comparative Guide to its Efficacy in Cross-Coupling Reactions. (n.d.). Benchchem.
- A Comparative Performance Analysis of 2,6-Dichloropyridine in Key Cross-Coupling Reactions. (n.d.). Benchchem.
- Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. (2013). Semantic Scholar.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science (RSC Publishing).
- Advanced Organic Synthesis: Leveraging 3-Bromo-4-chloropyridine. (n.d.). Benchchem.
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- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). National Institutes of Health.
- Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. (n.d.). ResearchGate.
- Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. (2016). PubMed.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central.
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- para-Selective Functionalization of Pyridines. (n.d.). ResearchGate.
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A Senior Application Scientist's Guide to the Comparative Reactivity of Halogens in 3-Bromo-2,4-dichloropyridine
Introduction: The Strategic Value of Polychlorinated Pyridines
In the landscape of modern drug discovery and complex molecule synthesis, polychlorinated heterocycles are indispensable building blocks. Their value lies not just in their inherent structural features, but in the differential reactivity of their halogen substituents, which allows for programmed, site-selective functionalization. 3-Bromo-2,4-dichloropyridine is a prime exemplar of this principle. Possessing three distinct halogen atoms on an electron-deficient pyridine core, it offers a rich platform for sequential chemical modifications.
This guide provides an in-depth, objective comparison of the reactivity of the bromine and chlorine atoms in this compound. We will dissect the underlying electronic principles that govern this reactivity and provide field-proven experimental protocols to exploit this selectivity in two major classes of chemical transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Theoretical Framework: Understanding the Rules of Engagement
The reactivity of this compound is not random; it is dictated by the fundamental electronic properties of the pyridine ring and the nature of the carbon-halogen bonds.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This electronic "pull" makes the ring susceptible to attack by nucleophiles, a process known as SNAr. However, this activation is not uniform across the ring. The positions ortho (C2, C6) and para (C4) to the nitrogen are significantly more activated.
The SNAr mechanism proceeds through a two-step addition-elimination pathway involving a high-energy, negatively charged intermediate called a Meisenheimer complex. The stability of this intermediate is the key determinant of the reaction's feasibility and regioselectivity.[1] When a nucleophile attacks at the C2 or C4 positions, the resulting negative charge can be delocalized directly onto the electronegative nitrogen atom through resonance, a powerful stabilizing effect.[1][2] Conversely, attack at the C3 or C5 positions does not allow for this resonance stabilization, rendering these positions far less reactive in SNAr reactions.[1][3]
In this compound, both the C2 and C4 positions are activated. Generally, the C4 position is the most reactive site for SNAr on 2,4-dihalopyridines due to superior stabilization of the intermediate.[2]
Palladium-Catalyzed Cross-Coupling
This class of reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) operates under a completely different mechanistic paradigm. The critical first step is the oxidative addition of a low-valent palladium catalyst, typically Pd(0), into the carbon-halogen (C-X) bond. The rate of this step is highly dependent on the C-X bond dissociation energy.[4] The established reactivity trend is C-I > C-Br > C-OTf > C-Cl, reflecting the decreasing strength of the C-X bond down the halogen group.[4][5]
This principle creates a reactivity pattern that is orthogonal to that of SNAr. The weaker C-Br bond will preferentially react under cross-coupling conditions, even if it is located at a position that is electronically deactivated towards SNAr.
Comparative Reactivity Analysis: Predicting Site Selectivity
Based on the principles outlined above, we can confidently predict the site of initial functionalization on this compound based on the chosen reaction class.
-
Under SNAr Conditions: The reaction will overwhelmingly favor substitution at the chlorine-bearing positions. The C4-Cl is the most activated position, followed by the C2-Cl. The C3-Br will remain largely unreacted. Predicted Reactivity Order (SNAr): C4-Cl > C2-Cl >> C3-Br
-
Under Palladium-Catalyzed Cross-Coupling Conditions: The reaction will be directed by bond strength, favoring the cleavage of the weaker C-Br bond. The C3-Br will be the primary site of reaction, leaving the two C-Cl bonds intact for potential subsequent transformations. Predicted Reactivity Order (Cross-Coupling): C3-Br >> C4-Cl > C2-Cl
This predictable, orthogonal reactivity makes this compound a highly valuable tool for building molecular complexity in a controlled manner.
Caption: Logical workflow for predicting regioselectivity.
Experimental Data and Protocols
The following table summarizes the expected outcomes for the selective functionalization of this compound. The accompanying protocols are representative, field-proven methodologies adapted from literature for analogous systems.
| Reaction Type | Target Position | Reagents | Typical Conditions | Expected Major Product | Reference Principle |
| SNAr Amination | C4-Cl | Morpholine, K₂CO₃ | DMSO, 100 °C | 3-Bromo-2-chloro-4-morpholinopyridine | [2] |
| SNAr Etherification | C4-Cl | NaOMe | MeOH, Reflux | 3-Bromo-2-chloro-4-methoxypyridine | [5] |
| Suzuki-Miyaura Coupling | C3-Br | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | Dioxane/H₂O, 90 °C | 2,4-Dichloro-3-phenylpyridine | [4] |
| Buchwald-Hartwig Amination | C3-Br | Aniline, Pd₂(dba)₃, XPhos, NaOtBu | Toluene, 100 °C | N-(2,4-Dichloropyridin-3-yl)aniline | [4] |
Protocol 1: C4-Selective Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the selective amination at the C4 position, leveraging its enhanced electrophilicity.
Caption: Workflow for C4-selective SNAr amination.
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 227 mg).
-
Reagent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 5 mL), followed by morpholine (1.2 mmol, 105 µL) and powdered potassium carbonate (2.0 mmol, 276 mg).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until consumption of the starting material is observed.
-
Workup: Allow the reaction to cool to room temperature. Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the desired 3-Bromo-2-chloro-4-morpholinopyridine.
Protocol 2: C3-Selective Suzuki-Miyaura Cross-Coupling
This protocol details the selective formation of a C-C bond at the C3 position, exploiting the lability of the C-Br bond.
Caption: Workflow for C3-selective Suzuki coupling.
Step-by-Step Methodology:
-
Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 mmol, 227 mg), phenylboronic acid (1.1 mmol, 134 mg), sodium carbonate (2.0 mmol, 212 mg), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS until consumption of the starting material is complete.
-
Workup: Cool the reaction to room temperature. Dilute with water (30 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired 2,4-Dichloro-3-phenylpyridine.
Practical Application: A Gateway to Complex Pharmaceuticals
The ability to selectively functionalize the C3 and C4 positions of the pyridine ring is a powerful strategy in medicinal chemistry. For instance, in the synthesis of analogs of the anti-HIV drug Nevirapine , a complex dipyridodiazepinone, precise control over the substitution pattern of the pyridine precursors is paramount.[6][7]
A synthetic chemist could envision a strategy where this compound is first subjected to a Suzuki coupling to install a key aryl group at the C3 position. The resulting 2,4-dichloro-3-arylpyridine could then undergo a selective SNAr reaction at the C4 position with an amine nucleophile, leaving the C2 chlorine available for a final cyclization step. This stepwise, controlled approach, enabled by the inherent reactivity differences of the halogens, minimizes the formation of isomeric impurities and streamlines the synthesis of complex target molecules.
Conclusion
This compound is a testament to the principle of "reactivity by design." The three halogen atoms are not functionally equivalent; they are distinct chemical handles that can be addressed selectively by the rational choice of reaction conditions. Nucleophilic aromatic substitution will predictably occur at the electronically activated C4-chloro position, while palladium-catalyzed cross-coupling will target the weaker C3-bromo bond. This orthogonal reactivity provides researchers and drug development professionals with a reliable and versatile platform for the efficient synthesis of highly functionalized pyridine derivatives, accelerating the discovery of new chemical entities.
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Alternative reagents to 3-Bromo-2,4-dichloropyridine for pyridine synthesis
Abstract
Polysubstituted pyridines are foundational scaffolds in modern medicinal chemistry and materials science.[1][2] Historically, workhorse building blocks like 3-Bromo-2,4-dichloropyridine have been instrumental in constructing complex pyridine-containing molecules through sequential cross-coupling reactions. However, reliance on such multi-halogenated precursors presents inherent challenges, including issues of regioselectivity, catalyst poisoning, and the necessity for often forcing reaction conditions. This guide provides a comparative analysis of modern, alternative strategies for the synthesis of 2,3,4-substituted pyridines, moving beyond traditional halogen-based methods. We will explore de novo ring synthesis and regioselective C-H functionalization approaches, offering detailed experimental protocols, comparative data, and mechanistic insights to empower researchers in selecting the optimal synthetic route for their specific applications.
The Conventional Workhorse: this compound
This compound offers three distinct handles for functionalization, with the reactivity of the carbon-halogen bonds generally following the order I > Br > OTf > Cl.[3] This differential reactivity allows for a programmed, sequential introduction of substituents, typically via palladium-catalyzed cross-coupling reactions. The C-Br bond at the 3-position is the most reactive, followed by the C-Cl bond at the 4-position, and finally the C-Cl bond at the 2-position.
While effective, this approach has its limitations:
-
Harsh Conditions: Driving reactions at the less reactive chloride positions can require high temperatures and highly active, often expensive, catalyst systems.
-
Selectivity Challenges: Achieving perfect regioselectivity can be difficult, leading to mixtures of products and complicating purification.[4]
-
Limited Availability: The commercial availability and cost of complex starting materials can be a bottleneck for large-scale synthesis.
The following workflow illustrates a typical synthetic sequence using this traditional building block.
Caption: Sequential functionalization of this compound.
Alternative Strategies: Building the Ring from the Ground Up
Instead of starting with a pre-formed, halogenated pyridine, de novo synthesis strategies construct the pyridine core from acyclic precursors. This offers greater flexibility in introducing a wide array of substituents from the outset.
The Guareschi-Thorpe Synthesis: A Classic Reimagined
The Guareschi-Thorpe synthesis is a robust method for creating 2-pyridone (the tautomer of 2-hydroxypyridine) scaffolds, which are valuable intermediates for further functionalization.[5] This multicomponent reaction condenses a β-ketoester, a cyanoacetamide (or alkyl cyanoacetate), and a nitrogen source, typically ammonia or an ammonium salt.[1][5] Recent advancements have made this reaction more environmentally friendly by using aqueous media and ammonium carbonate as both the nitrogen source and a promoter.[5]
Mechanistic Rationale: The reaction proceeds through an initial Knoevenagel condensation between the β-ketoester and cyanoacetamide, followed by a Michael addition of the enolate of another cyanoacetamide equivalent. The resulting intermediate then undergoes cyclization and dehydration to form the pyridone ring. The use of ammonium carbonate in water provides a mild and effective system for this transformation.[5]
-
To a round-bottom flask, add ethyl acetoacetate (1.0 mmol), cyanoacetamide (1.0 mmol), and ammonium carbonate (2.0 mmol).
-
Add 5 mL of water to the flask.
-
Heat the mixture to 80°C and stir for 4 hours.
-
Cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the corresponding 6-hydroxy-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile.
Caption: Workflow for the advanced Guareschi-Thorpe pyridine synthesis.
Copper-Catalyzed Cascade Reaction of Oxime Acetates
A modern and highly modular approach developed by Liebeskind and coworkers involves a copper-catalyzed cascade reaction.[6] This method couples α,β-unsaturated ketoxime O-pentafluorobenzoates with alkenylboronic acids to form a 3-azatriene intermediate. This intermediate then undergoes a 6π-electrocyclization and subsequent air oxidation to furnish the fully aromatized, highly substituted pyridine.[6]
Expert Insight: The choice of the O-pentafluorobenzoyl group on the oxime is critical. It acts as an excellent leaving group and activates the N-O bond for the copper-catalyzed cross-coupling. This strategy provides access to pyridine substitution patterns that are difficult to achieve through other methods and demonstrates excellent functional group tolerance under its neutral reaction conditions.[6]
-
In a vial, combine the α,β-unsaturated ketoxime O-pentafluorobenzoate (0.2 mmol), the alkenylboronic acid (0.3 mmol), and Cu(OAc)₂ (0.02 mmol, 10 mol%).
-
Add 1.0 mL of N,N-dimethylformamide (DMF).
-
Stir the mixture at 50°C for 1 hour, open to the air.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.
-
The organic layer is dried, concentrated, and the residue is purified by column chromatography to yield the polysubstituted pyridine.
An Alternative Approach: Pyridyne Intermediates
For the regioselective synthesis of 2,3,4-trisubstituted pyridines, the generation of a 3,4-pyridyne intermediate offers a powerful alternative to cross-coupling on a pre-functionalized ring. This method involves the formation of a highly reactive pyridyne which is then trapped by a nucleophile and an electrophile in a regioselective manner.[7][8]
Mechanistic Rationale: Starting from a 3-chloro-2-alkoxypyridine, regioselective lithiation at the 4-position is achieved with n-BuLi.[7][8] Transmetalation with a Grignard reagent, followed by warming, leads to the elimination of the alkoxy and chloride groups to form the 3,4-pyridyne. The Grignard reagent then adds regioselectively to the 4-position, generating a new pyridylmagnesium species at the 3-position, which can be quenched with a variety of electrophiles.[7][8][9]
-
To a solution of 3-chloro-2-ethoxypyridine (1.0 mmol) in THF (5 mL) at -78°C, add n-BuLi (1.1 mmol) dropwise. Stir for 30 minutes.
-
Add a solution of an arylmagnesium bromide (1.2 mmol) in THF.
-
Allow the mixture to warm to room temperature and then heat to 75°C for 1 hour in a sealed tube.
-
Cool the mixture back down to -78°C and add the desired electrophile (e.g., benzaldehyde, 1.5 mmol).
-
Allow the reaction to warm to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, dry, concentrate, and purify by column chromatography.
Caption: Regioselective difunctionalization via a 3,4-pyridyne intermediate.
Comparative Analysis
| Feature | This compound | Guareschi-Thorpe Synthesis | Cu-Catalyzed Cascade | 3,4-Pyridyne Intermediate |
| Approach | Sequential Cross-Coupling | De Novo Ring Formation | De Novo Ring Formation | Regioselective C-C/C-E Bond Formation |
| Starting Materials | Halogenated Pyridine | Acyclic Carbonyls & Nitriles | Unsaturated Oximes & Boronic Acids | 3-Chloro-2-alkoxypyridine |
| Key Advantage | Well-established, predictable | High convergence, atom economy | High modularity, mild conditions | Excellent regiocontrol for 3,4-difunctionalization |
| Key Limitation | Harsh conditions, potential for side reactions | Limited to pyridone scaffolds initially | Requires synthesis of oxime precursors | Requires cryogenic temperatures and strong bases |
| Typical Yields | 50-90% per step | 70-95%[5] | 43-91%[6] | 50-72%[7][8] |
| Reaction Conditions | Often >100°C, strong bases, Pd catalysts | 80°C, aqueous media | 50°C, neutral, Cu catalyst | -78°C to 75°C, strong base |
Conclusion and Future Outlook
While this compound remains a useful tool in the synthetic chemist's arsenal, modern methodologies offer powerful and often more efficient alternatives for the construction of complex polysubstituted pyridines. De novo strategies like the advanced Guareschi-Thorpe synthesis and copper-catalyzed cascade reactions provide unparalleled flexibility in substituent placement and often proceed under milder conditions. For targeted 2,3,4-trisubstituted patterns, the regioselective difunctionalization via pyridyne intermediates presents a highly elegant and effective solution.
The continued development of C-H functionalization techniques will likely provide even more direct and atom-economical routes to these important heterocyclic motifs in the future, further reducing the reliance on pre-halogenated starting materials.[2][10][11][12] The choice of synthetic strategy will always depend on the specific target molecule, desired scale, and available resources. However, by understanding the advantages and limitations of each approach outlined in this guide, researchers can make more informed and strategic decisions in their synthetic endeavors.
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Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. PubMed. Available at: [Link]
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A Comparative Guide to the Purity Validation of 3-Bromo-2,4-dichloropyridine by HPLC and GC-MS
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates like 3-Bromo-2,4-dichloropyridine is a foundational requirement for ensuring the integrity, safety, and reproducibility of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity validation of this critical building block.
The choice between HPLC and GC-MS is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific analytical questions being asked. HPLC is a robust technique for quantifying non-volatile and thermally stable compounds, while GC-MS offers unparalleled identification capabilities for volatile and semi-volatile substances.[1] A truly comprehensive purity profile of this compound is best achieved by leveraging the complementary strengths of both methodologies.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment
Reverse-Phase HPLC (RP-HPLC) is the premier technique for the precise quantification of the main component and non-volatile impurities.[2] The separation is based on the differential partitioning of the analyte and its impurities between a polar mobile phase and a nonpolar stationary phase.[2] For a halogenated aromatic compound like this compound, this method provides excellent resolution and reproducibility, making it ideal for routine quality control.[3]
Causality in HPLC Method Design
The development of a robust, stability-indicating HPLC method is guided by the principles of achieving adequate separation between the main peak and all potential impurities, including those formed under stress conditions.[4]
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse for RP-HPLC due to its strong hydrophobic retention of moderately polar to nonpolar compounds.[1] This provides a strong retentive mechanism for this compound and related halogenated impurities.
-
Mobile Phase Composition: A gradient elution using water and a polar organic solvent like acetonitrile is employed. Starting with a high percentage of water allows for the retention of the analyte, while gradually increasing the acetonitrile concentration decreases the mobile phase polarity, sequentially eluting compounds of increasing hydrophobicity. The addition of 0.1% formic acid helps to protonate silanol groups on the silica support, reducing peak tailing and improving peak shape.[1]
-
Detection: The pyridine ring contains a chromophore that absorbs UV light. A UV detector set at a wavelength of maximum absorbance (e.g., 254 nm) provides high sensitivity for the analyte and many related aromatic impurities.[5]
Experimental Protocol: HPLC Purity Method
This protocol is designed for the quantitative purity assessment and impurity profiling of this compound.
Instrumentation:
-
HPLC system equipped with a gradient pump, autosampler, column thermostat, and UV/PDA detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 10% B
-
2-17 min: 10% to 90% B
-
17-22 min: 90% B
-
22.1-27 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Workflow for HPLC Purity Validation
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is an indispensable tool for separating and identifying volatile and semi-volatile compounds.[6] Its power lies in the combination of high-resolution chromatographic separation (GC) with the definitive structural information provided by mass spectrometry (MS).[7] For this compound, GC-MS is crucial for identifying process-related impurities, residual solvents, and potential isomers that may be difficult to resolve or identify by HPLC alone.
Causality in GC-MS Method Design
The primary goal of the GC-MS method is the unambiguous identification of impurities.
-
Stationary Phase Selection: A low-polarity capillary column, such as one with a 5% phenyl polysiloxane phase (e.g., DB-5ms), is ideal. This phase separates compounds primarily based on their boiling points, which is effective for distinguishing between halogenated pyridines and other volatile synthesis byproducts.[8]
-
Temperature Programming: A programmed temperature ramp is essential. It begins at a low temperature to resolve highly volatile impurities (like residual solvents) and gradually increases to elute the main analyte and higher-boiling point impurities in a reasonable time frame, ensuring sharp peaks.[1]
-
Ionization and Detection: Electron Ionization (EI) is the gold standard for GC-MS.[7] Bombarding the eluted molecules with high-energy (70 eV) electrons causes reproducible fragmentation, creating a unique mass spectrum or "fingerprint."[9] This spectrum can be compared against established libraries (like NIST) for confident compound identification.[10]
Experimental Protocol: GC-MS Impurity Identification
This protocol is designed for the identification of volatile impurities and structural confirmation of the main component.
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer with an EI source.
Chromatographic Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 260 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Temperature Program:
-
Initial: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-450 amu.
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent like Dichloromethane or Ethyl Acetate to a final concentration of approximately 1 mg/mL.
-
Transfer to a GC vial for analysis.
Workflow for GC-MS Impurity Identification
Caption: Workflow for GC-MS impurity identification and structural confirmation.
Method Validation According to ICH Q2(R1) Guidelines
For use in a regulated environment, both analytical procedures must be validated to demonstrate their suitability for the intended purpose.[11] The validation process, guided by the International Council for Harmonisation (ICH) Q2(R1) guideline, ensures the reliability of the data generated.[12][13]
| Validation Parameter | HPLC (Quantitative Purity) | GC-MS (Impurity Identification) |
| Specificity | Demonstrated by peak purity analysis (PDA) and resolution from known impurities and degradation products. Forced degradation studies are key.[4][14] | Confirmed by unique mass spectra and library matching for each separated component. High degree of specificity.[10] |
| Linearity | Essential. A minimum of 5 concentration levels are analyzed to demonstrate a linear relationship between concentration and detector response (R² > 0.999).[11] | Not typically required for identification purposes, but necessary if used for quantification. |
| Accuracy | Determined by spike recovery studies at multiple levels (e.g., 80%, 100%, 120%) of the nominal concentration. Recovery should be within 98-102%.[15][16] | Not applicable for qualitative identification. |
| Precision | Assessed through repeatability (multiple injections of one sample) and intermediate precision (analysis on different days/by different analysts). RSD should be <2%.[15] | Assessed by the reproducibility of mass spectra from multiple injections. |
| LOD & LOQ | Crucial for impurity analysis. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are determined based on signal-to-noise ratios or the standard deviation of the response.[17] | Important for detecting trace-level impurities. Determined by finding the lowest concentration that gives a reproducible, identifiable mass spectrum. |
| Robustness | Method's reliability is tested by making small, deliberate variations in parameters (e.g., flow rate, column temperature, mobile phase pH).[18] | Tested by varying parameters like oven ramp rate or injector temperature to ensure consistent identification. |
Comparative Analysis: HPLC vs. GC-MS
The selection of HPLC or GC-MS depends on the analytical goal. The following table provides a direct comparison of their performance for analyzing this compound.
| Parameter | HPLC with UV/PDA Detection | GC-MS with Electron Ionization |
| Primary Application | Quantitative analysis of main component and non-volatile impurities. | Qualitative identification of volatile/semi-volatile impurities and structural confirmation. |
| Analyte Suitability | Excellent for thermally stable compounds. Not limited by volatility. | Requires analyte to be volatile and thermally stable enough to pass through the GC system. |
| Selectivity | Based on chromatographic retention time and UV spectrum. Co-elution can be a challenge. | High selectivity based on both retention time and unique mass fragmentation patterns.[19] |
| Sensitivity (LOQ) | Typically in the low ppm (µg/mL) range.[15] | Can reach low ppb (ng/mL) range, especially in Selected Ion Monitoring (SIM) mode. |
| Information Yield | Provides quantitative data (% area) and UV spectral information for peak purity assessment. | Provides definitive structural information from mass spectra, enabling confident identification of unknowns.[20] |
| Regulatory Standing | The standard for purity assay and impurity quantification in pharmaceutical quality control.[3][21] | The standard for impurity identification, especially for genotoxic or volatile impurities.[7][22] |
Conclusion and Recommendations
For a complete and defensible purity validation of this compound, a dual-technique approach is strongly recommended.
-
HPLC is the method of choice for routine quality control, purity assay, and the quantification of known and non-volatile impurities. Its robustness, precision, and accuracy are unparalleled for determining the exact percentage of the main component.[3]
-
GC-MS is essential for the definitive identification of process-related volatile impurities, potential isomers, and unknown peaks observed during HPLC analysis. The structural information it provides is critical for understanding the impurity profile and ensuring the safety of the synthetic process.[20]
By integrating the quantitative strength of HPLC with the qualitative power of GC-MS, researchers and drug developers can establish a comprehensive and reliable purity profile for this compound, satisfying rigorous scientific and regulatory standards.[12][21]
References
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IOSR Journal of Applied Chemistry. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available at: [Link]
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United States Pharmacopeia. <621> Chromatography. Available at: [Link]
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BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]
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PubMed. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Available at: [Link]
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AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]
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International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
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ACS Publications. Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Available at: [Link]
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Organic Syntheses. meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Available at: [Link]
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ResearchGate. (PDF) GC method development and validation of genotoxic impurity 1, 3 Dichloro propane, 3-chloro-1-bromopropane and 2Chloro pyridine content in Trazodone Hydrochloride API. Available at: [Link]
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Mestrelab Research. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]
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ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]
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European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
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ResearchGate. Analysis of chlorinated and brominated polycyclic aromatic hydrocarbons in total deposition by GC/MS/MS | Request PDF. Available at: [Link]
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LCGC International. Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. Available at: [Link]
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HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
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Research and Reviews: Journal of Chemistry. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Available at: [Link]
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National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
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BioGlobaX. <621> Chromatography. Available at: [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
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ResearchGate. Development and validation of a reversed-phase HPLC method for simultaneous analysis of butylhydroxyanisol, simvastatin and its impurities in tablet dosage forms. Available at: [Link]
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ACS Publications. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. Available at: [Link]
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Pharmaceutical Online. An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Available at: [Link]
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Defense Technical Information Center. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Available at: [Link]
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ResearchGate. Analysis of Impurities in Pharmaceuticals by LC‐MS with Cold Electron Ionization. Available at: [Link]
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National Center for Biotechnology Information. Development and validation of HPLC-MS2 methodology for the accurate determination of C4–C8 B-type flavanols and procyanidins. Available at: [Link]
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The Column. What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Available at: [Link]
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PharmTech. Forced Degradation in Pharmaceuticals – A Regulatory Update. Available at: [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
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Journal of Pharmaceutical and Biomedical Analysis and Techniques. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available at: [Link]
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Agilent. Understanding the Latest Revisions to USP <621>. Available at: [Link]
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Jordi Labs. Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC). Available at: [Link]
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MDPI. Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. Available at: [Link]
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A Senior Application Scientist's Guide to the Synthesis of Polysubstituted Pyridines: A Comparative Analysis
The pyridine scaffold is a cornerstone of modern chemistry, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The ability to strategically place multiple substituents on this heterocyclic ring is paramount for fine-tuning the physicochemical and biological properties of the target molecules.[1] Synthetic strategies largely fall into two categories: the de novo construction of the pyridine ring from acyclic precursors, a domain dominated by classical condensation reactions, and the direct functionalization of a pre-existing pyridine core, an area revolutionized by modern transition-metal catalysis.[3]
This guide offers a comparative analysis of these pivotal synthetic routes. It moves beyond a mere listing of reactions to provide field-proven insights into the causality behind experimental choices, detailed, self-validating protocols, and a critical evaluation of each method's scope and limitations. Our aim is to equip researchers, scientists, and drug development professionals with the practical knowledge to select and execute the optimal synthetic strategy for their specific molecular targets.
Part 1: Classical Cyclization Strategies: Building the Core
The foundational methods for pyridine synthesis involve the elegant condensation of simple, acyclic starting materials to construct the heterocyclic core.[1] These time-tested reactions remain indispensable for their operational simplicity and their capacity to generate highly functionalized pyridines from readily available building blocks.
Hantzsch Pyridine Synthesis
First reported by Arthur Hantzsch in 1881, this multicomponent reaction is a robust method for creating symmetrically substituted pyridines.[4][5] It typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[1] A key characteristic of the Hantzsch synthesis is that the initial product is a 1,4-dihydropyridine (1,4-DHP), which must be subsequently oxidized to achieve the aromatic pyridine ring.[5][6] The thermodynamic driving force for this final step is the formation of the stable aromatic system.[5]
The reaction's versatility has made it a cornerstone in medicinal chemistry, famously used for synthesizing 1,4-DHP calcium channel blockers like nifedipine.[5][7]
The reaction proceeds through a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, while a second equivalent of the β-ketoester forms an enamine with the ammonia source.[7] A subsequent Michael addition, followed by cyclization and dehydration, yields the 1,4-dihydropyridine product.[4][7]
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A Comparative Guide to the Reactivity of 3-Bromo-2,4-dichloropyridine and 3,5-dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, substituted pyridines are indispensable building blocks for the synthesis of a myriad of functional molecules, from pharmaceuticals to agrochemicals.[1] The reactivity of these scaffolds is intricately governed by the nature and position of their substituents. This guide provides an in-depth technical comparison of the reactivity of two commercially available, yet distinct, polychlorinated pyridine derivatives: 3-Bromo-2,4-dichloropyridine and 3,5-dichloropyridine. By examining their structural and electronic properties, we will delineate their differential reactivity in key synthetic transformations, supported by mechanistic principles and experimental data from related systems.
Structural and Electronic Properties: A Tale of Two Pyridines
The reactivity of this compound and 3,5-dichloropyridine is fundamentally dictated by the electronic landscape of the pyridine ring, which is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electron deficiency is further modulated by the halogen substituents.
3,5-Dichloropyridine is a symmetrical molecule where the two chlorine atoms are situated at the meta positions relative to the ring nitrogen. These chlorine atoms exert a strong electron-withdrawing inductive effect, further reducing the electron density of the pyridine ring. However, being at the meta positions, their ability to stabilize anionic intermediates through resonance is limited.
This compound , on the other hand, is an unsymmetrical molecule with a higher degree of halogenation. The substituents are located at positions that are electronically distinct. The chlorine atoms at the C2 and C4 positions are ortho and para to the nitrogen, respectively. This positioning makes these sites highly susceptible to nucleophilic attack due to both inductive electron withdrawal and resonance stabilization of the resulting intermediates.[2] The bromine atom at the C3 position adds another layer of complexity, influencing the steric environment and providing an additional, more reactive site for certain transformations.
| Property | This compound | 3,5-Dichloropyridine |
| Molecular Formula | C₅H₂BrCl₂N | C₅H₃Cl₂N |
| Molecular Weight | 227.89 g/mol | 147.99 g/mol |
| Structure | ||
| Key Features | Asymmetrical, three electron-withdrawing halogens, C2 and C4 positions activated by nitrogen. | Symmetrical, two electron-withdrawing halogens at meta positions. |
Comparative Reactivity in Key Transformations
The distinct substitution patterns of these two molecules lead to significant differences in their reactivity profiles, particularly in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions on pyridine rings are facilitated by electron-withdrawing groups that can stabilize the negatively charged Meisenheimer intermediate formed upon nucleophilic attack.[2][3] The positions most activated for SNAr are C2 and C4, as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom.[2]
3,5-Dichloropyridine: In this molecule, the chlorine atoms are at the C3 and C5 positions. Nucleophilic attack at these positions does not allow for direct resonance stabilization of the negative charge by the nitrogen atom. Consequently, 3,5-dichloropyridine is relatively unreactive towards SNAr reactions under standard conditions. Harsh reaction conditions, such as high temperatures and strong nucleophiles, are often required to achieve substitution.
This compound: This molecule is significantly more activated towards SNAr. The chlorine atoms at the C2 and C4 positions are primed for nucleophilic displacement. Generally, the C4 position is more susceptible to attack than the C2 position in 2,4-dihalopyridines. The presence of the electron-withdrawing bromine atom at C3 further enhances the electrophilicity of the ring, making this compound a highly reactive substrate for SNAr. It is expected that nucleophiles will preferentially attack the C4 position, followed by the C2 position, allowing for sequential functionalization.
Experimental Protocol: Representative SNAr Reaction
The following protocol for the amination of a dichloropyrimidine can be adapted for reactions with this compound, likely with higher reactivity, and for 3,5-dichloropyridine, likely requiring more forcing conditions.[4]
Objective: To synthesize an amino-substituted pyridine derivative via SNAr.
Materials:
-
Halogenated pyridine (1.0 equiv)
-
Amine nucleophile (1.1 equiv)
-
Base (e.g., K₂CO₃, NaH, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF, DMSO, NMP)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the halogenated pyridine and the anhydrous solvent.
-
Add the base and stir the suspension for 10-15 minutes.
-
Add the amine nucleophile to the reaction mixture.
-
Heat the reaction to the desired temperature (ranging from room temperature to >100 °C, depending on the reactivity of the substrate) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for the formation of C-C and C-N bonds, respectively. The reactivity of aryl halides in these reactions generally follows the order: I > Br > Cl.[5] This trend is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and the C-Cl bond being the strongest.[6][7]
3,5-Dichloropyridine: As this molecule only contains C-Cl bonds, it is a less reactive substrate for cross-coupling reactions compared to its bromo- or iodo-substituted counterparts. To achieve efficient coupling, more active palladium catalysts (e.g., those employing bulky, electron-rich phosphine ligands) and higher reaction temperatures are often necessary.[8]
This compound: The presence of a C-Br bond makes this molecule significantly more reactive in palladium-catalyzed cross-coupling reactions. The oxidative addition of the palladium catalyst will preferentially occur at the more labile C-Br bond at the C3 position. This allows for selective functionalization at this position while leaving the two C-Cl bonds intact for subsequent transformations. This orthogonal reactivity is a key advantage of this compound in the synthesis of complex, polysubstituted pyridines. Some studies on 2,4-dibromopyridine have shown a preference for Suzuki coupling at the 2-position.[9] While the electronic environment of this compound is different, the principle of differential halogen reactivity remains.
Experimental Protocol: Suzuki-Miyaura Coupling
This general protocol can be adapted for both substrates, with the expectation that this compound will react at the C-Br bond under milder conditions than 3,5-dichloropyridine at its C-Cl bonds.
Objective: To synthesize a biaryl pyridine derivative.
Materials:
-
Halogenated pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the halogenated pyridine, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Protocol: Buchwald-Hartwig Amination
Similar to the Suzuki coupling, this compound is expected to undergo amination at the C-Br bond, while 3,5-dichloropyridine will require more forcing conditions to react at the C-Cl bonds. For 2,4-dichloropyridine, Buchwald-Hartwig amination has been shown to be highly regioselective for the C2 position.[10]
Objective: To synthesize an N-aryl pyridine derivative.
Materials:
-
Halogenated pyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv)
-
Phosphine ligand (e.g., Xantphos, BINAP, 0.04 equiv)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.4 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a Schlenk tube.
-
Add the anhydrous solvent, followed by the halogenated pyridine and the amine.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Logical Flow of Reactivity Comparison
Caption: Logical workflow for comparing the reactivity of the two pyridine derivatives.
Conclusion and Synthetic Outlook
-
This compound is a highly versatile and reactive building block. Its key advantage lies in its orthogonal reactivity, allowing for selective functionalization at the C-Br bond via cross-coupling reactions, followed by sequential SNAr at the C4 and C2 positions. This makes it an ideal substrate for the synthesis of complex, polysubstituted pyridines.
-
3,5-Dichloropyridine is a more robust and less reactive substrate. Its utility lies in applications where the pyridine core needs to be stable to a range of reaction conditions before a desired transformation at the C3 or C5 position is effected, often under more forcing conditions.
The choice between these two reagents will ultimately depend on the specific synthetic target and the desired reaction sequence. A thorough understanding of their fundamental reactivity, as outlined in this guide, is paramount for the efficient and rational design of synthetic routes in modern drug discovery and materials science.
References
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Das, A., et al. (2018). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. Retrieved from [Link]
- Karton, A., et al. (2025). Substitution effects on neutral and protonated pyridine derivatives along the periodic table.
-
White, A. M., et al. (2021). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganica Chimica Acta. Retrieved from [Link]
-
Padwa, A., et al. (2010). One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid-Induced Ring Expansion of Isoxazoles. The Journal of Organic Chemistry. Retrieved from [Link]
-
Procter, D. J., et al. (2016). Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Accounts of Chemical Research. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 3,5-dichloropyridine.
-
Liu, C., et al. (2024). Triborane (B 3 H 7 )-mediated regioselective substitution reactions of pyridine derivatives. Chemical Science. Retrieved from [Link]
-
Knochel, P., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Compare the activation energy to the bond strength for a C-Cl or a C-Br bond (using enthalpies). Retrieved from [Link]
-
Hartwig, J. F., et al. (2017). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry. Retrieved from [Link]
-
Scott, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage. Retrieved from [Link]
-
Brown, A. D., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]
-
Chem.SE. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]
-
JOCPR. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
-
YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Retrieved from [Link]
-
The Student Room. (2009). Bond strenghts. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
PubMed. (n.d.). Evidence for C-Cl/C-Br...pi interactions as an important contribution to protein-ligand binding affinity. Retrieved from [Link]
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Semantic Scholar. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Retrieved from [Link]
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NIH. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]
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OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. Retrieved from [Link]
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ResearchGate. (n.d.). Energetics of C-F, C-Cl, C-Br, and C-I bonds in 2-haloethanols. Enthalpies of formation of XCH2CH2OH (X = F, Cl, Br, I) compounds and of the 2-hydroxyethyl radical. Retrieved from [Link]
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A Senior Application Scientist's Guide to Palladium Catalyst Selection for Cross-Coupling Reactions with 3-Bromo-2,4-dichloropyridine
Introduction: Navigating the Complex Reactivity of a Trifunctional Pyridine
For researchers in medicinal chemistry and materials science, polysubstituted pyridines are foundational building blocks. Among them, 3-Bromo-2,4-dichloropyridine presents a unique synthetic challenge and opportunity. Its three distinct halogenated positions offer a scaffold for sequential, site-selective functionalization, enabling the rapid generation of diverse molecular architectures. However, harnessing this potential requires a nuanced understanding of palladium-catalyzed cross-coupling and a judicious selection of the catalyst system. The inherent differences in reactivity between the C-Br and C-Cl bonds, as well as between the C2-Cl and C4-Cl positions, dictate the outcome of any coupling reaction.
This guide provides an in-depth comparison of various palladium catalyst systems for reactions involving this compound. We will move beyond simple protocols to explore the causality behind catalyst choice, offering field-proven insights to help you select the optimal system for your specific synthetic goals. Every piece of data and every protocol is grounded in authoritative literature to ensure scientific integrity and reproducibility.
The Reactivity Landscape of this compound
The success of any cross-coupling strategy with this substrate hinges on understanding the intrinsic reactivity of its three C-X bonds. In palladium catalysis, the rate-determining step is often the oxidative addition of the catalyst into the C-X bond. The energy barrier for this step generally follows the trend C-I < C-Br < C-OTf < C-Cl. Therefore, the C3-Br bond is the most labile and will preferentially react over the two C-Cl bonds under most conditions. The subsequent challenge, should further functionalization be desired, lies in selectively activating one of the C-Cl bonds. Conventionally, halides adjacent to the nitrogen (C2 position) are considered more reactive in some contexts, but steric and electronic factors, heavily influenced by the catalyst's ligand sphere, can alter this selectivity.
Comparative Analysis of Palladium Catalyst Systems
The choice of ligand is paramount as it dictates the catalyst's stability, activity, and selectivity. We will compare three major classes of palladium catalysts: those with traditional phosphine ligands, those with bulky, electron-rich biarylphosphine ligands (Buchwald-type), and those featuring N-Heterocyclic Carbenes (NHCs).
Traditional Phosphine Ligands: The Workhorses
Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) are mainstays in many labs due to their commercial availability and broad utility. They are often sufficient for activating C-Br bonds in Suzuki, Heck, and Sonogashira couplings.
Experimental Insights: For the initial C3-Br coupling on this compound, these catalysts can be effective. However, their lower electron-donating ability compared to more advanced ligands may necessitate higher temperatures or longer reaction times. A key consideration is catalyst stability; at elevated temperatures, decomposition to palladium black can occur, reducing overall efficacy.
Table 1: Performance of Traditional Phosphine Ligands in Suzuki-Miyaura Coupling
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ (5 mol%) | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~71 | C3 coupling | [1] |
| PdCl₂(dppf) (3 mol%) | 4-Methoxyphenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 16 | ~85-92 | C3 coupling |[2][3] |
Yields are representative and may vary based on the specific boronic acid used.
Bulky Biarylphosphine Ligands: For Challenging C-N Couplings
The development of bulky, electron-rich monophosphine ligands by the Buchwald group revolutionized cross-coupling, particularly the Buchwald-Hartwig amination.[4] Ligands like RuPhos and BrettPhos create a sterically hindered yet highly electron-rich palladium center. This combination facilitates both the oxidative addition to the C-X bond and the final, often difficult, reductive elimination step to form the C-N bond.[5]
Experimental Insights: When coupling amines to the C3 position of this compound, these ligands are often superior to traditional systems, especially for primary and secondary amines.[6] The use of pre-formed palladacycle precatalysts incorporating these ligands can further enhance activity and reproducibility.[6][7] For instance, in the amination of 3-bromo-2-aminopyridine, a structurally related substrate, BrettPhos-precatalyst proved superior for coupling with both primary and secondary amines, delivering high yields where other systems faltered.[6]
Table 2: Comparison of Buchwald Ligands for Buchwald-Hartwig Amination
| Catalyst System | Amine | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd₂(dba)₃ / RuPhos | Morpholine | LiHMDS | Toluene | 100 | 71 | [6] |
| RuPhos Precatalyst | Morpholine | LiHMDS | Toluene | 100 | 76 | [6] |
| BrettPhos Precatalyst | Cyclopentylamine | LiHMDS | Toluene | 100 | 78 | [6] |
| BrettPhos Precatalyst | Aniline | LiHMDS | Toluene | 100 | 66 |[6] |
Data is from studies on 3-bromo-2-aminopyridine, a close analog, demonstrating ligand efficacy.
N-Heterocyclic Carbene (NHC) Ligands: Power and Stability
NHC ligands are strong σ-donors and form exceptionally stable bonds with palladium.[8][9] This stability translates to highly robust catalysts that resist decomposition at high temperatures and can achieve very high turnover numbers.[10] Their powerful electron-donating nature makes them particularly adept at activating the more resilient C-Cl bonds.[8][11]
Experimental Insights: While highly effective for the primary C3-Br coupling, the true strength of NHC-Pd systems with this compound lies in their potential for subsequent, selective C-Cl functionalization. Studies on 2,4-dichloropyridine have shown that sterically hindered NHC ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) can override the intrinsic electronic preference, forcing Suzuki, Kumada, and Negishi couplings to occur selectively at the C4 position.[12] This ligand-controlled selectivity is a powerful tool for directing the synthesis towards a specific isomer.
Table 3: Performance of NHC-Pd Catalysts in C-C Couplings of Dichloropyridines
| Catalyst System | Reaction Type | Coupling Partner | Base | Solvent | Temp. (°C) | C4:C2 Selectivity | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| (η³-1-tBu-indenyl)Pd(IPr)(Cl) | Suzuki | Phenylboronic acid | K₃PO₄ | Dioxane | RT | >20:1 | 85 | [12] |
| (η³-1-tBu-indenyl)Pd(IPr)(Cl) | Kumada | 2-Pyridyl-MgCl | - | THF | RT | >20:1 | 82 | [12] |
| (η³-1-tBu-indenyl)Pd(IPr)(Cl) | Negishi | (2-Thienyl)₂Zn | - | THF | RT | >20:1 | 91 |[12] |
Data is from studies on 2,4-dichloropyridine, demonstrating the C4-directing ability of IPr-based catalysts.
Experimental Workflow and Protocols
Reproducibility is key to scientific integrity. A generalized workflow for a cross-coupling reaction ensures that all critical parameters are controlled.
Protocol: C3-Selective Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the selective coupling at the C3-position.
-
Vessel Preparation: An oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar is placed under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the appropriate ligand (e.g., RuPhos, 3.5 mol%). Alternatively, use a single precatalyst (e.g., RuPhos Precatalyst, 3 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the limiting reagent).
-
Reaction Execution: Seal the vessel and place it in a preheated oil bath or heating block at 100 °C. Stir vigorously for the prescribed time (typically 4-16 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel to yield the desired 3-aryl-2,4-dichloropyridine product.
Mechanistic Insights: The Engine of Catalysis
The efficacy of a palladium catalyst is determined by the kinetics of its catalytic cycle. The ligand directly influences the rates of the key oxidative addition and reductive elimination steps.
-
Why Bulky Ligands Work: Bulky ligands like those from the Buchwald and NHC families promote reductive elimination. The steric clash within the coordination sphere of the palladium(II) intermediate destabilizes it, accelerating the expulsion of the final product and regeneration of the active Pd(0) catalyst.
-
Why Electron-Rich Ligands Work: Highly electron-donating ligands (both Buchwald and NHC types) increase the electron density on the palladium center. This makes the metal more nucleophilic and facilitates the oxidative addition into the C-X bond, which is often the rate-limiting step, especially for less reactive C-Cl bonds.[8]
Conclusion and Recommendations
The selective functionalization of this compound is a highly achievable goal with the modern palladium catalysis toolkit. The choice of catalyst should be guided by the specific transformation desired.
-
For routine C3-Br Suzuki, Heck, or Sonogashira couplings: Traditional catalysts like PdCl₂(dppf) often provide a cost-effective and efficient solution.
-
For C3-Br Buchwald-Hartwig aminations: Bulky biarylphosphine ligands are essential. The use of a BrettPhos or RuPhos precatalyst is highly recommended for broad substrate scope and high yields.[6]
-
For potential sequential coupling or challenging C-Cl activation: N-Heterocyclic carbene ligands are the system of choice. An IPr-ligated palladium catalyst offers unparalleled activity and the unique ability to direct subsequent couplings to the C4 position.[12]
By understanding the interplay between the substrate's intrinsic reactivity and the properties of the catalyst's ligand sphere, researchers can unlock the full synthetic potential of this versatile building block, accelerating discovery in drug development and materials science.
References
- Title: Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines Source: National Institutes of Health URL
- Title: Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems Source: National Institutes of Health URL
- Title: A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines Source: Benchchem URL
- Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews URL
- Title: Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd)
- Title: Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective Source: PubMed URL
- Title: Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst Source: The Journal of Organic Chemistry - ACS Publications URL
- Source: Chemical Science (RSC Publishing)
- Title: Palladacyclic Catalysts in C—C and C-Heteroatom Bond-Forming Reactions Source: Request PDF URL
- Title: N-Heterocyclic Carbene Modified Palladium Catalysts for the Direct Synthesis of Hydrogen Peroxide Source: Journal of the American Chemical Society - ACS Publications URL
- Title: CHAPTER 9: NHC–Palladium Complexes in Catalysis Source: Books URL
- Title: A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis Source: MDPI URL
- Title: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Source: URL
- Title: Buchwald–Hartwig amination Source: Wikipedia URL
- Title: Palladium-catalyzed C-C, C-N and C-O bond formation Source: DSpace@MIT URL
- Title: Palladium–NHC complex Source: Wikipedia URL
- Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: Semantic Scholar URL
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A Senior Application Scientist's Guide: Cost-Benefit Analysis of 3-Bromo-2,4-dichloropyridine in Large-Scale Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical and agrochemical process development, the selection of a starting material is a critical decision point, balancing reactivity, cost, scalability, and safety. Halogenated pyridines are cornerstone building blocks, and among them, 3-Bromo-2,4-dichloropyridine stands out as a uniquely functionalized intermediate. Its utility stems from the differential reactivity of its three halogen atoms, offering a strategic handle for sequential, regioselective cross-coupling reactions.
This guide provides an in-depth cost-benefit analysis of employing this compound in large-scale synthesis. We will objectively compare the strategy of purchasing this advanced intermediate against an alternative route: starting with the more accessible 2,4-dichloropyridine and performing a subsequent bromination. This analysis is grounded in chemical principles, process economics, and practical, field-proven insights to guide your decision-making for process scale-up.
Section 1: The Strategic Value of this compound
This compound is a tri-halogenated pyridine with the molecular formula C₅H₂BrCl₂N. Its value in synthesis is not merely as a carrier of the pyridine core, but as a tactical tool for complex molecule construction.
Reactivity Profile: A Tale of Three Halogens
The primary driver for using this reagent is the predictable hierarchy of halogen reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The general order of reactivity for carbon-halogen bond activation is C-I > C-Br > C-Cl[1]. This principle is the cornerstone of its strategic application.
-
The Bromo Handle (C3): The C-Br bond is significantly more reactive than the C-Cl bonds. This allows a chemist to perform a selective cross-coupling reaction at the 3-position with high fidelity, leaving the two chloro groups untouched for subsequent transformations or as stable substituents in the final molecule.
-
The Chloro Groups (C2, C4): The chlorine atoms are less reactive and generally require more robust catalytic systems or harsher conditions to activate[1]. In many synthetic campaigns, they are retained in the final API, contributing to the molecule's steric and electronic properties. The electron-withdrawing nature of the chlorine atoms also activates the pyridine ring for certain reactions.
This differential reactivity allows for a modular and convergent approach to building complex, multi-substituted pyridines, a common scaffold in medicinal chemistry[2][3].
Section 2: The Core Decision: "Buy vs. Make"
For any large-scale synthesis, the procurement of starting materials is a major logistical and financial consideration. The central question for our analysis is: Is it more cost-effective to purchase the advanced, higher-cost this compound directly, or to synthesize it in-house from a less expensive precursor?
Strategy 1: Direct Purchase of this compound This is the most straightforward approach. The material is purchased from a chemical supplier, passes quality control, and is introduced directly into the main synthetic route.
-
Pros:
-
Reduced in-house development time.
-
Fewer synthetic steps performed internally, simplifying process management.
-
Fixed, predictable cost per kilogram.
-
Supplier is responsible for process safety and waste of this step.
-
-
Cons:
-
Significantly higher upfront cost per kilogram.
-
Dependence on a single or limited number of suppliers.
-
Less control over the impurity profile of the starting material.
-
Strategy 2: In-House Synthesis from 2,4-Dichloropyridine This strategy involves purchasing the cheaper commodity chemical, 2,4-dichloropyridine, and performing a regioselective bromination, typically with an agent like N-Bromosuccinimide (NBS), to generate this compound.
-
Pros:
-
Lower raw material cost.
-
Greater control over the supply chain.
-
Full control over the synthesis and impurity profile.
-
Potential for significant cost savings at large scale.
-
-
Cons:
-
Requires an additional, validated synthetic step in the process.
-
Involves handling hazardous brominating agents like NBS.
-
Generates an additional waste stream.
-
Requires process development and optimization for the bromination step.
-
Section 3: Comparative Cost and Process Analysis
The decision to buy or make hinges on a quantitative comparison. The following tables summarize the key factors, with cost estimates derived from publicly available, non-bulk list prices. Note that large-scale industrial pricing will be significantly lower but relative differences are expected to be similar.
Table 1: Raw Material Cost Comparison (Per Mole Basis)
| Reagent | Supplier Example | List Price (USD) | Molar Mass ( g/mol ) | Approx. Cost per Mole (USD) |
| This compound | Various | ~$98 / 25g[4] | 226.89 | ~$885 |
| 2,4-Dichloropyridine | Sigma-Aldrich | ~$103 / 5g | 147.99 | ~$1524 (Note: Price anomaly, other suppliers are cheaper) |
| Chem-Impex | ~$928 / 1kg[5] | 147.99 | ~$137 | |
| N-Bromosuccinimide (NBS) | Sigma-Aldrich | ~$265 / 1kg[1] | 177.98 | ~$47 |
Causality Behind the Numbers: The cost differential is stark. This compound is an advanced intermediate, and its price reflects the supplier's own multi-step synthesis, purification, and quality control costs. In contrast, 2,4-dichloropyridine and NBS are commodity reagents produced on a massive scale, leading to a much lower cost per mole[1][5]. The "Make" strategy's raw material cost (2,4-dichloropyridine + NBS) is approximately $184 per mole , a nearly 80% reduction compared to buying the final product.
Table 2: Process Parameter Comparison
| Parameter | Strategy 1: Buy | Strategy 2: Make (In-House Bromination) | Justification & Expert Insight |
| Upfront Capital Cost | Low | High | "Make" requires dedicated reactor space, process controls, and potentially specialized handling equipment for the bromination step. |
| Process Complexity | Low (N steps) | High (N+1 steps) | An additional, optimized, and validated unit operation adds significant complexity, documentation, and potential failure points to the overall process. |
| Typical Yield (Bromination) | N/A | 85-95% | Regioselective bromination of activated pyridines with NBS is generally high-yielding but requires careful optimization to avoid side-products[6][7]. |
| Cycle Time | Shorter | Longer | The bromination, workup, and purification add at least one full shift, if not more, to the overall manufacturing timeline for that intermediate. |
| Waste Generation | Lower (in-house) | Higher | The bromination step generates a waste stream containing succinimide and residual bromine, which requires dedicated treatment. |
| Safety & Handling | Standard handling of halogenated organics. | High Hazard | NBS is a strong oxidizing agent and requires careful handling to control the exothermic reaction. Specialized training and engineering controls are necessary[1]. |
| Cost of Goods (at scale) | High | Significantly Lower | Despite added processing costs (labor, energy, waste), the >80% reduction in raw material costs will almost always result in a lower final cost per kg at industrial scale. |
Section 4: Case Study: Large-Scale Suzuki-Miyaura Coupling
To contextualize this analysis, let's consider a representative large-scale Suzuki-Miyaura coupling to synthesize a hypothetical pharmaceutical intermediate, 3-(4-methoxyphenyl)-2,4-dichloropyridine.
Objective: Selectively couple 4-methoxyphenylboronic acid at the C3 position.
Why this reaction? This is a classic application where the C-Br bond's higher reactivity is exploited to ensure the reaction occurs exclusively at the desired position, preventing unwanted coupling at the C2 or C4 positions[8][9].
Detailed Experimental Protocol (Strategy 1: Using Purchased Reagent)
This protocol is designed for a 100 L scale, assuming standard glass-lined reactors and process safety controls.
-
Reactor Inerting: The 100 L reactor is purged with nitrogen for at least 30 minutes to ensure an inert atmosphere (<500 ppm O₂). Causality: Oxygen can deactivate the palladium catalyst through oxidation, leading to failed or sluggish reactions.
-
Solvent and Base Charge: Charge the reactor with 1,4-Dioxane (40 L) and a 2M aqueous solution of Potassium Carbonate (K₂CO₃) (20 L). Begin agitation. Causality: A biphasic solvent system is common for Suzuki couplings, and K₂CO₃ is a cost-effective base required to activate the boronic acid for transmetalation[10].
-
Reagent Charge: Charge this compound (4.0 kg, 17.63 mol) and 4-methoxyphenylboronic acid (3.2 kg, 21.16 mol, 1.2 equiv). Causality: A slight excess of the boronic acid is used to drive the reaction to completion.
-
Degassing: Sparge the mixture with nitrogen subsurface for 30-60 minutes while maintaining agitation. Causality: This is a critical step to remove any dissolved oxygen from the charged reagents and solvents.
-
Catalyst Charge: Prepare a solution of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (102 g, 0.088 mol, 0.5 mol%) in degassed 1,4-Dioxane (2 L) and transfer it to the reactor under nitrogen pressure. Causality: Pd(PPh₃)₄ is a common, effective, though sometimes air-sensitive, catalyst for Suzuki couplings. 0.5 mol% is a typical loading for a robust process.
-
Reaction: Heat the mixture to 85-90 °C and hold for 4-6 hours. Monitor reaction completion by HPLC (Target: <1% starting material).
-
Work-up and Phase Separation: Cool the reactor to 20-25 °C. Stop agitation and allow the layers to separate. Drain the lower aqueous layer to waste.
-
Extraction & Wash: Charge Ethyl Acetate (30 L) to the reactor, agitate for 15 minutes, and perform a phase split. Wash the organic layer with 1M HCl (15 L) followed by Brine (15 L). Causality: The acid wash removes residual inorganic base, and the brine wash helps to break emulsions and remove water.
-
Solvent Swap & Crystallization: Distill off the Ethyl Acetate/Dioxane under vacuum, replacing it with Heptane. Cool the resulting slurry to 0-5 °C to crystallize the product.
-
Isolation: Filter the product through a Nutsche filter, wash with cold heptane, and dry under vacuum at 40 °C to a constant weight. Expected Yield: 4.1 kg (85%).
Considerations for Strategy 2: The process would be identical from Step 1 onwards. However, it would be preceded by an entirely separate campaign to produce the 4.0 kg of this compound. This would involve charging a reactor with ~3.1 kg of 2,4-dichloropyridine, a suitable solvent like acetonitrile, and the controlled addition of ~3.5 kg of NBS, followed by its own workup and isolation procedure[11][12].
Section 5: Conclusion and Strategic Recommendations
The choice between purchasing this compound and synthesizing it in-house is a classic process chemistry dilemma that pits convenience and speed against long-term cost savings and control.
-
Choose this compound (Buy) when:
-
Speed is critical: For early-stage clinical trials (Phase I/II) or discovery chemistry, the time saved by avoiding a multi-week process development campaign for the bromination step far outweighs the material cost.
-
Scale is small: For campaigns requiring less than 10-20 kg of the material, the economic benefit of in-house synthesis is unlikely to justify the development costs and capital expenditure.
-
Lacking specialized equipment: If your facility is not equipped to handle large-scale, potentially exothermic brominations safely.
-
-
Choose In-House Synthesis (Make) when:
-
The molecule is advancing to late-stage trials (Phase III) or commercialization: At this scale, the cost of goods becomes a primary driver. The significant raw material cost savings will have a major impact on the final API price.
-
Supply chain security is paramount: In-house production from a commodity starting material insulates the project from the risks associated with a niche, single-source advanced intermediate.
-
Long-term, multi-ton campaigns are expected: The initial investment in process development for the bromination step will be amortized over large production volumes, yielding substantial long-term savings.
-
Ultimately, this compound is a powerful synthetic tool. The decision to access it via purchase or in-house synthesis is not a purely scientific one, but a strategic business decision that must align with the project's timeline, scale, and financial objectives.
References
- Google Patents. (2013). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
-
National Center for Biotechnology Information. (2021). Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst. PubMed Central. [Link]
-
ACS Publications. (2021). Synthesis of Highly Functionalized Pyridines: A Metal-Free Cascade Process. Organic Letters. [Link]
-
VCU Innovation Gateway. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. [Link]
-
ResearchGate. (2009). A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Successive One-Pot Disubstitutions. [Link]
-
MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]
-
National Center for Biotechnology Information. (2022). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2024). Functionalization of Pyridines at the C4 Position via Metalation and Capture. PubMed Central. [Link]
-
ChemRxiv. (2024). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. [Link]
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes. [Link]
-
National Center for Biotechnology Information. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
-
National Center for Biotechnology Information. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
ResearchGate. (2008). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. [Link]
-
ResearchGate. (2001). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. [Link]
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- 5. chemimpex.com [chemimpex.com]
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- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-Bromo-2,4-dichloropyridine
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to work safely and effectively. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for handling 3-Bromo-2,4-dichloropyridine. Our goal is to build a culture of safety grounded in scientific understanding, ensuring that every procedure is a self-validating system of protection.
Hazard Identification: Understanding the "Why" Behind the "What"
This compound is a halogenated pyridine derivative, a class of compounds that requires careful handling. A thorough risk assessment is the foundation of any safe laboratory practice. The globally harmonized system (GHS) classifications for this compound dictate the necessary precautions.[1]
According to aggregated GHS data, this compound presents the following hazards:
-
H302: Harmful if swallowed: Ingestion can lead to acute toxicity.
-
H315: Causes skin irritation: Direct contact can cause redness, itching, and inflammation.[1]
-
H319: Causes serious eye irritation: Splashes can result in significant eye damage.[1]
-
H335: May cause respiratory irritation: Inhalation of dust or vapors can irritate the respiratory tract.[1]
These classifications are not abstract warnings; they are directives that inform every aspect of our handling protocol, from engineering controls to the specific personal protective equipment we select.
| Hazard Classification | GHS Code | Description of Risk |
| Acute Toxicity (Oral) | H302 | Harmful if ingested.[1] |
| Skin Irritation | H315 | Causes irritation upon skin contact.[1] |
| Eye Irritation | H319 | Can cause serious damage and irritation to the eyes.[1] |
| Specific Target Organ Toxicity | H335 | May cause irritation to the respiratory system if inhaled.[1] |
The First Line of Defense: Engineering and Administrative Controls
Personal protective equipment is essential, but it is the last line of defense. The primary methods for exposure control are robust engineering and administrative protocols.
-
Chemical Fume Hood: All manipulations of this compound, whether in solid or solution form, must be conducted within a properly functioning and certified chemical fume hood.[2][3] This is the most critical engineering control to mitigate the risk of respiratory irritation from dust or vapors.[1]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[4][5] This helps to dilute any fugitive emissions that may escape primary containment.
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and located within a 10-second travel distance from the workstation.[5][6] Verify their functionality before beginning any work.
Personal Protective Equipment (PPE): A Task-Specific Approach
The selection of PPE must be tailored to the specific task being performed. The following table outlines the minimum required PPE for common laboratory operations involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Chemical splash goggles and face shield | Double-layered nitrile or butyl rubber gloves | Fully-buttoned lab coat | Not required inside a fume hood. N95 dust mask if fume hood is not feasible (requires institutional approval and fit-testing).[2] |
| Preparing Solutions | Chemical splash goggles | Double-layered nitrile or butyl rubber gloves | Fully-buttoned lab coat | Not required inside a fume hood. |
| Running Reactions/Workup | Chemical splash goggles | Double-layered nitrile or butyl rubber gloves | Chemical-resistant apron over a lab coat | Not required inside a fume hood. |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty chemical resistant gloves (e.g., Butyl rubber) | Chemical-resistant apron or suit | Air-purifying respirator with organic vapor cartridges may be necessary depending on spill size. |
| Waste Disposal | Chemical splash goggles | Double-layered nitrile or butyl rubber gloves | Fully-buttoned lab coat | Not required when handling sealed containers. |
Rationale for PPE Selection
-
Eye and Face Protection: Due to the serious eye irritation risk (H319), standard safety glasses are insufficient.[1] Chemical splash goggles that form a seal around the eyes are mandatory.[2] A face shield should be worn over the goggles during procedures with a high splash potential, such as transferring large volumes or cleaning up spills.
-
Hand Protection: Halogenated organic compounds can degrade certain glove materials. While standard nitrile gloves offer initial protection, double-gloving provides an extra layer of security against tears and rapid permeation.[2] For prolonged exposure or when handling larger quantities, more robust materials like butyl rubber are recommended.[7] Crucially, always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Body Protection: A fully-buttoned lab coat prevents incidental skin contact.[2] For procedures involving larger volumes where splashes are more likely, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: Under normal operating conditions within a fume hood, a respirator is not necessary. However, if a risk assessment indicates a potential for aerosol or dust generation outside of a fume hood, or in the event of a large spill, respiratory protection is required.[5] Use of respirators must be in accordance with your institution's safety program, which includes medical clearance and fit-testing.
Operational and Disposal Plans
A safe experiment is one that is planned from start to finish, including disposal.
Step-by-Step Handling Protocol
-
Pre-Operation Check: Confirm the fume hood is operational and that the safety shower and eyewash are accessible.
-
Don PPE: Put on all required PPE as outlined in the table above before handling the chemical container.
-
Containment: Perform all transfers and manipulations on a disposable bench liner within the fume hood to contain any minor spills.
-
Handling Solid: If handling the solid form, be mindful to avoid generating dust.[4] Use tools and techniques that minimize aerosolization.
-
Post-Operation: After handling, remove gloves using the proper technique to avoid contaminating your skin. Wash hands thoroughly with soap and water.[6]
-
Decontamination: Clean any contaminated surfaces and equipment before removing them from the fume hood.
Waste Disposal Protocol
-
Segregation is Key: this compound is a halogenated organic compound. Its waste must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[2] Never mix halogenated and non-halogenated waste streams.[2]
-
Container Requirements: Use a compatible, tightly sealed waste container, such as a high-density polyethylene (HDPE) carboy.[2]
-
Labeling: The waste container must be labeled with the full chemical name, "this compound," and an approximate concentration of any solvent used.[2]
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials like strong oxidizing agents or bases.[2]
-
Final Disposal: Arrange for pickup and disposal through your institution's environmental health and safety department.[2] Do not pour this chemical down the drain under any circumstances.[2]
Visualization of Safety Workflow
This diagram illustrates the decision-making process for ensuring safe handling of this compound.
By integrating a deep understanding of the chemical's hazards with robust engineering controls and task-specific PPE, you can ensure a safe and productive research environment. Always prioritize safety through careful planning and execution.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Jubilant Ingrevia. 3-Bromopyridine Safety Data Sheet. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2,4-Dichloropyridine. [Link]
-
Washington State University. Pyridine Standard Operating Procedure. [Link]
-
Organic Syntheses. meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines. [Link]
-
Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Florida State University. Lab Procedure - Halogens. [Link]
-
Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. [Link]
Sources
- 1. This compound | C5H2BrCl2N | CID 15683981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
